Procyanidin A2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,5R,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEWTSAADLNHNH-LSBOWGMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904175 | |
| Record name | Proanthocyanidin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Proanthocyanidin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41743-41-3 | |
| Record name | Proanthocyanidin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proanthocyanidin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROCYANIDIN A2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQN6668Q4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Proanthocyanidin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
| Record name | Proanthocyanidin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Procyanidin A2: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyanidin A2 (PA2) is an A-type proanthocyanidin dimer with significant therapeutic potential, attributed to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of current knowledge to facilitate further investigation and application of this promising bioactive compound.
Introduction
This compound is a polyphenolic compound belonging to the flavonoid family, specifically the proanthocyanidin class. It is formed by the oxidative condensation of two (-)-epicatechin units linked by a characteristic A-type bond (a C-C and an ether linkage). This structural feature distinguishes it from the more common B-type procyanidins and is thought to contribute to its unique biological activities. The growing interest in this compound stems from its demonstrated health benefits, including but not limited to, antioxidant, anti-inflammatory, cardioprotective, and potential anti-cancer effects. This guide aims to provide a comprehensive technical resource on the natural occurrences and analytical methodologies for this compound.
Natural Sources and Distribution of this compound
This compound is found in a variety of plant materials, often concentrated in the skins, seeds, and pericarps of fruits and nuts. Its distribution is not ubiquitous, with significant concentrations found in a select number of plant species.
Major Natural Sources
The primary known natural sources of this compound include:
-
Peanut Skins (Arachis hypogaea): One of the most abundant and commercially viable sources of this compound.
-
Litchi Pericarp (Litchi chinensis): The peel of the litchi fruit is a rich source of this compound.
-
Cranberry (Vaccinium macrocarpon): Cranberries and their products are well-known for their A-type proanthocyanidin content, including this compound.
-
Avocado (Persea americana): Found in the seed and peel of the avocado fruit.
-
Chestnut (Castanea spp.): Present in the shells and pellicles of chestnuts.
-
Cinnamon (Cinnamomum spp.): The bark of some cinnamon species contains this compound.
-
Grape Seeds (Vitis vinifera): While B-type procyanidins are more abundant, A-type procyanidins, including this compound, are also present.
-
Other reported sources: Cinchona cortex, Urvillea ulmaceae, and Ecdysanthera utilis.[1]
Distribution in the Plant Kingdom
The following diagram illustrates the distribution of this compound across various plant families and the specific plant parts where it is predominantly found.
Quantitative Data on this compound Content
The concentration of this compound varies significantly depending on the plant source, cultivar, geographical origin, and extraction method. The following table summarizes the reported quantitative data for this compound in various natural sources.
| Natural Source | Plant Part | Concentration of this compound | Reference(s) |
| Peanut (Arachis hypogaea) | Skin | 1.26 - 7.93 mg/g of skin | [2] |
| Litchi (Litchi chinensis) | Pericarp (Peel) | 4.46 - 4.97 mg/g | [3] |
| Cranberry (Vaccinium macrocarpon) | Fruit Juice | Not Detected in some studies | - |
| Fruit (dried powder) | 0.27 - 1.2 mg/g | - | |
| Avocado (Persea americana) | Seed | 0.08 mg/g (dry weight) | - |
| Peel | 0.12 mg/g (dry weight) | - | |
| Chestnut (Castanea spp) | Shell & Pellicle | Data not consistently available | - |
| Cinnamon (Cinnamomum spp) | Bark | Data not consistently available | - |
| Grape (Vitis vinifera) | Seed | Data not consistently available | - |
Note: The reported values are subject to variation based on the analytical methods and sample preparation procedures used in different studies. Direct comparison may not always be appropriate.
Experimental Protocols
Accurate quantification and characterization of this compound require robust and validated experimental protocols. This section details the methodologies for extraction, purification, and quantification of this compound.
Extraction of this compound from Peanut Skins
This protocol is adapted from methodologies optimized for the extraction of proanthocyanidins from peanut skins.[4][5]
Materials:
-
Peanut skins (raw, dried)
-
Hexane
-
70% Acetone in water (v/v) with 0.1% formic acid
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Freeze-dryer (optional)
Procedure:
-
Defatting: Grind the dried peanut skins into a fine powder. Defat the powder by soaking and stirring in hexane (1:5 w/v) for 1 hour at room temperature. Repeat this step three times to ensure complete removal of lipids. Air-dry the defatted powder to remove residual hexane.
-
Extraction: Suspend the defatted peanut skin powder in a solution of 70% acetone containing 0.1% formic acid (1:10 w/v).
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.
-
Maceration: Allow the mixture to macerate for 24 hours at 4°C with occasional stirring.
-
Centrifugation and Filtration: Centrifuge the mixture at 4000 rpm for 15 minutes. Collect the supernatant and filter it through Whatman No. 1 filter paper.
-
Solvent Evaporation: Evaporate the acetone from the filtrate using a rotary evaporator at a temperature below 40°C.
-
Lyophilization (Optional): The resulting aqueous extract can be freeze-dried to obtain a stable powder of the crude this compound extract.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 2% Acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: Linear gradient to 25% B
-
15-25 min: Linear gradient to 50% B
-
25-30 min: Hold at 50% B
-
30-35 min: Return to initial conditions (5% B)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the crude extract or purified fraction in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the this compound peak in the chromatograms based on the retention time of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to calculate the concentration of this compound in the samples.
Quantification of Total Proanthocyanidins using the DMAC Assay
The 4-dimethylaminocinnamaldehyde (DMAC) assay is a colorimetric method widely used for the quantification of proanthocyanidins.
Materials:
-
4-dimethylaminocinnamaldehyde (DMAC) reagent: Dissolve 0.1% (w/v) DMAC in acidified ethanol (e.g., ethanol containing 1 N HCl). Prepare fresh daily and protect from light.
-
This compound standard.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 640 nm.
Procedure:
-
Standard Curve: Prepare a series of dilutions of the this compound standard in methanol.
-
Reaction: In a microplate well or a cuvette, add an appropriate volume of the standard or sample solution. Add the DMAC reagent. The final reaction volume and ratios may need optimization, but a common starting point is 1 part sample to 5 parts DMAC reagent.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 15-20 minutes), protected from light.
-
Measurement: Measure the absorbance of the resulting green-blue colored solution at 640 nm.
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of total proanthocyanidins in the sample by interpolating its absorbance on the standard curve. The results are typically expressed as this compound equivalents.
Signaling Pathways and Biological Activities
This compound exerts its biological effects through the modulation of several key signaling pathways, primarily related to inflammation and oxidative stress.
Anti-inflammatory and Antioxidant Mechanisms
This compound has been shown to suppress inflammatory responses by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It also enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting inflammation and oxidative stress.
Conclusion
This compound stands out as a promising natural compound with significant potential for applications in the pharmaceutical and nutraceutical industries. Its well-defined antioxidant and anti-inflammatory mechanisms of action provide a strong scientific basis for its therapeutic use. This guide has provided a comprehensive overview of the key aspects of this compound, from its natural sources and distribution to detailed analytical methodologies. The structured presentation of quantitative data, experimental protocols, and signaling pathways is intended to serve as a valuable tool for researchers and professionals, fostering further exploration and development of this compound-based products. As research continues to uncover the full spectrum of its biological activities, this compound is poised to become an important component in the development of novel health-promoting agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of Peanut Skins | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Procyanidin A2
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data for this compound, a naturally occurring A-type proanthocyanidin. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and potential applications of this compound.
Chemical Structure and Properties
This compound is a dimeric flavan-3-ol, a type of flavonoid, with the molecular formula C30H24O12 and a molecular weight of 576.51 g/mol .[1][2] It is classified as an A-type proanthocyanidin, which is characterized by a unique double linkage between the two constituent monomeric units.[3] In the case of this compound, these units are both (-)-epicatechin.[1] The linkage consists of a C4β→C8 carbon-carbon bond and a C2β→O→C7 ether bond.[4]
Nomenclature
The systematic IUPAC name for this compound is (1R,5R,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.0²,¹¹.0³,⁸.0¹⁵,²⁰]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol. It is also commonly referred to as Epicatechin-(2β→7,4β→8)-epicatechin.
Physicochemical Properties
This compound is typically a pale pink or white solid. It is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol, but only sparingly soluble in water.
| Property | Value | Reference |
| Molecular Formula | C30H24O12 | |
| Molecular Weight | 576.51 g/mol | |
| Melting Point | 300 °C | |
| Appearance | White to Pale Pink Solid | |
| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water |
Stereochemistry
The stereochemistry of this compound is defined by five stereocenters, leading to its specific spatial arrangement. The IUPAC name (2R,3R,8S,14R,15R)-2,8-bis(3,4-dihydroxyphenyl)-2,3,4,14-tetrahydro-8,14-methanobenzodioxocino[4,5-h]chromene-3,5,11,13,15-pentaol precisely describes the absolute configuration at these centers. The molecule possesses a positive optical activity.
Caption: 2D Chemical Structure of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound has been elucidated using NMR spectroscopy. The following table summarizes key ¹H and ¹³C NMR chemical shifts.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Upper Unit | ||
| H-2 | 4.95 (br s) | 99.80 |
| H-3 | 4.14 (d, J=3.2 Hz) | 66.30 |
| H-4 | 2.95 (dd, J=17.2, 4.8 Hz), 2.80 (br d, J=17.2 Hz) | 28.88 |
| Lower Unit | ||
| H-3 | 4.32 (d, J=3.2 Hz) | 72.93 |
| H-4 | 4.33 (d, J=3.2 Hz) | 36.81 |
| Aromatic H | 7.29 - 6.76 | 158.28 - 95.85 (multiple signals) |
| Aromatic H | 6.12 - 5.95 | |
| Data obtained in acetone-d₆. Source: |
Mass Spectrometry (MS)
Mass spectrometry is a key technique for the identification and structural analysis of this compound.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| ESI-Negative | [M-H]⁻: 575.12 | 289, 285, 163, 125, 109 |
| ESI-Positive | [M+H]⁺: 577 | - |
| ESI-Positive | [M+Na]⁺: 599 | - |
| Sources: |
Experimental Protocols
Isolation from Natural Sources
This compound can be isolated from various plant sources, including horse chestnut (Aesculus hippocastanum), litchi fruit pericarp, and peanut skins. A general protocol for its isolation from horse chestnut seed shells is as follows:
-
Extraction: The plant material is extracted with an acetone-water mixture (e.g., 7:3 v/v).
-
Solvent Partitioning: The aqueous acetone extract is then partitioned with ethyl acetate to separate compounds based on polarity.
-
Chromatography: The ethyl acetate fraction is subjected to column chromatography on Sephadex LH-20.
-
Purification: Final purification is achieved by thin-layer chromatography (TLC) on silica gel plates to yield pure this compound.
Caption: Isolation workflow for this compound.
Chemical Synthesis
This compound can be synthesized from its B-type counterpart, Procyanidin B2, through radical oxidation. This method utilizes 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals under neutral conditions to facilitate the formation of the additional ether linkage.
Caption: Synthesis of this compound from Procyanidin B2.
The total synthesis of this compound has also been achieved. A key strategy involves:
-
Coupling: A TiCl₄-mediated condensation or clay-catalyzed coupling of protected (-)-epicatechin derivatives.
-
Deprotection and Cyclization: Removal of protecting groups (e.g., benzyl groups) under mild catalytic hydrogenation conditions, which facilitates the in-situ formation of the A-type ether linkage.
-
Purification: Separation of the resulting diastereomers via silica gel column chromatography.
Analytical Methods
A validated quantitative High-Performance Liquid Chromatography (HPLC) method has been developed for the determination of this compound.
-
Column: Phenominex® Luna 5u Hilic
-
Mobile Phase: A step gradient of 2% acetic acid and acetonitrile.
-
Detection: UV or Mass Spectrometry (LC-MS).
Biosynthesis
This compound is synthesized in plants via the flavonoid pathway. The precursor, (-)-epicatechin, is formed from leucoanthocyanidins. While the precise enzymatic steps for the final dimerization and A-type linkage formation in vivo are still under investigation, it is believed to involve an oxidative process, potentially mediated by enzymes such as polyphenol oxidase (PPO) or laccases.
Caption: Simplified biosynthesis pathway of this compound.
References
The Biosynthesis of Procyanidin A2 in Plants: A Technical Guide for Researchers
[Date]: November 25, 2025
[Affiliation]: Google Research
Abstract
Procyanidin A2, an A-type proanthocyanidin, is a dimeric flavan-3-ol found in various plant tissues that exhibits a range of bioactive properties of interest in the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in plants, intended for researchers, scientists, and drug development professionals. It details the enzymatic steps leading to the formation of its constituent epicatechin monomers, explores the proposed mechanisms for the characteristic A-type linkage, presents available quantitative data for key enzymes, and provides detailed experimental protocols for the study of this pathway.
Introduction
Proanthocyanidins (PAs), also known as condensed tannins, are a class of polyphenolic secondary metabolites widespread in the plant kingdom. They are oligomers or polymers of flavan-3-ol units, such as (+)-catechin and (-)-epicatechin.[1] PAs are classified into A-type and B-type based on the nature of the interflavan linkage. B-type PAs possess a single C-C bond (typically C4→C8 or C4→C6) between the flavan-3-ol units. In contrast, A-type PAs, such as this compound, feature an additional ether linkage (C2→O→C7) alongside the C-C bond.[2]
This compound is specifically a dimer of two (-)-epicatechin units.[3] It has been identified in a variety of plants, including litchi, peanut, and cranberry, and is associated with various health benefits.[2][4] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or for developing biocatalytic systems for its synthesis.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the general flavonoid pathway, which produces the flavan-3-ol monomer, (-)-epicatechin. The subsequent dimerization and formation of the characteristic A-type linkage is an area of ongoing research, with evidence pointing towards both enzymatic and spontaneous oxidative processes.
Biosynthesis of the (-)-Epicatechin Monomer
The synthesis of (-)-epicatechin is a multi-step process involving enzymes from the phenylpropanoid and flavonoid pathways. The core pathway is illustrated below:
The key enzymatic steps leading to (-)-epicatechin are:
-
Flavanone 3-hydroxylase (F3H): This enzyme hydroxylates naringenin to produce dihydroquercetin.
-
Dihydroflavonol 4-reductase (DFR): DFR reduces dihydroquercetin to leucocyanidin.
-
Anthocyanidin synthase (ANS) / Leucoanthocyanidin dioxygenase (LDOX): ANS/LDOX oxidizes leucocyanidin to the unstable anthocyanidin, cyanidin.
-
Anthocyanidin reductase (ANR): ANR is a key enzyme that reduces cyanidin to (-)-epicatechin.
Formation of the A-Type Linkage
The formation of the A-type linkage in this compound is thought to occur through the oxidation of the B-type procyanidin, Procyanidin B2 (an epicatechin-(4β→8)-epicatechin dimer). Two primary mechanisms have been proposed for this conversion:
1. Enzymatic Oxidation: Evidence suggests that laccases (p-diphenol:dioxygen oxidoreductases) can catalyze the oxidative coupling to form the A-type ether bond. These copper-containing enzymes can oxidize procyanidin B2, leading to the formation of this compound. Polyphenol oxidases (PPOs) have also been implicated in this conversion. This enzymatic process is thought to be a key route for A-type proanthocyanidin biosynthesis in vivo.
2. Spontaneous Radical Oxidation: In vitro studies have shown that Procyanidin B2 can be converted to this compound through radical oxidation, for example, by using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals under neutral conditions. This suggests that oxidative conditions within the plant cell could also lead to the spontaneous formation of the A-type linkage.
While both pathways are plausible, the involvement of specific enzymes like laccases points towards a more controlled and regulated process in planta.
Quantitative Data
The following table summarizes the available kinetic data for the key enzyme, Anthocyanidin Reductase (ANR), involved in the biosynthesis of the (-)-epicatechin precursor. Data for Leucoanthocyanidin Reductase (LAR) is less abundant in the literature.
| Enzyme | Plant Source | Substrate | Km (µM) | Vmax | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |
| ANR | Vitis vinifera | Cyanidin | 2.82 ± 0.66 | - | - | 7.5 | 30 | |
| MiANR1-2 | Mangifera indica | Cyanidin | 15.3 ± 1.1 | 1.8 ± 0.05 (nmol/min/µg) | 1.4 ± 0.04 | 4.0 | 30 | |
| MiANR1-3 | Mangifera indica | Cyanidin | 12.8 ± 0.9 | 1.5 ± 0.03 (nmol/min/µg) | 1.2 ± 0.02 | 4.0 | 30 |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the this compound biosynthesis pathway.
Extraction and Quantification of this compound by HPLC
This protocol describes a general method for the extraction and quantification of this compound from plant material, adapted from published methods.
4.1.1. Materials and Reagents:
-
Plant tissue (e.g., leaves, fruit pericarp)
-
Liquid nitrogen
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (HPLC grade)
-
This compound standard
-
Mortar and pestle or grinder
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC system with a C18 column and UV detector
4.1.2. Extraction Procedure:
-
Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a grinder.
-
Weigh approximately 1 g of the powdered tissue into a centrifuge tube.
-
Add 10 mL of 80% methanol.
-
Vortex the mixture for 1 minute.
-
Sonciate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of 80% methanol and combine the supernatants.
-
Evaporate the solvent from the combined supernatants under reduced pressure at 40°C.
-
Redissolve the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filter the redissolved extract through a 0.22 µm syringe filter into an HPLC vial.
4.1.3. HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 2% Acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient could be: 0-5 min, 5% B; 5-20 min, 5-25% B; 20-25 min, 25-50% B; 25-30 min, 50-5% B; followed by a 5-minute re-equilibration at 5% B. The gradient should be optimized based on the specific column and plant matrix.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10-20 µL.
4.1.4. Quantification:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of standard dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standards and the plant extracts into the HPLC system.
-
Identify the this compound peak in the chromatograms of the extracts by comparing the retention time with the standard.
-
Quantify the amount of this compound in the extracts using the calibration curve.
References
- 1. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymerization of proanthocyanidins under the catalysis of miR397a-regulated laccases in Salvia miltiorrhiza and Populus trichocarpa | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Leucoanthocyanidin reductase (EC 1.17.1.3) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
Procyanidin A2: A Comprehensive Technical Guide on its Discovery, Biology, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Procyanidin A2, an A-type proanthocyanidin dimer, has garnered significant scientific interest due to its diverse biological activities, including potent antioxidant and anti-inflammatory properties. First isolated from the horse chestnut (Aesculus hippocastanum), this complex flavonoid has since been identified in various other plant sources. This technical guide provides an in-depth overview of the discovery and historical context of this compound, detailed experimental protocols for its isolation and analysis, a summary of its quantitative biological data, and a visualization of its modulation of key cellular signaling pathways.
Discovery and Historical Context
The journey of this compound is rooted in the broader exploration of proanthocyanidins, a class of polyphenolic compounds. The pioneering work in this field was largely conducted by Professor Jacques Masquelier, who, in 1947, developed techniques for extracting oligomeric proanthocyanidins (OPCs). His research laid the groundwork for understanding these complex molecules.
The first specific isolation and characterization of this compound is attributed to W. Mayer and his colleagues in the mid-1960s. Their research on the constituents of the horse chestnut (Aesculus hippocastanum) led to the identification of this unique A-type procyanidin dimer. This discovery was a significant step in differentiating the structural complexities within the proanthocyanidin family, particularly highlighting the presence of a second ether linkage in A-type dimers, which distinguishes them from the more common B-type procyanidins. The structural elucidation was achieved through classical chemical degradation methods and spectroscopic analysis available at the time. Subsequent advancements in techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have further confirmed its structure.[1][2][3]
Physicochemical and Biological Activity Data
This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied. The following tables summarize key quantitative data from various in vitro studies.
| Physicochemical Properties | |
| Molecular Formula | C₃₀H₂₄O₁₂ |
| Molecular Weight | 576.51 g/mol |
| Appearance | Pale pink solid |
| Solubility | Soluble in DMSO, methanol, and ethanol. Sparingly soluble in water. |
| Melting Point | Approximately 300 °C |
| Antioxidant Activity | |
| Assay | IC₅₀ Value (µM) |
| DPPH Radical Scavenging | 5.08 |
| Anti-inflammatory Activity | |
| Cell Line | Assay |
| RAW264.7 Macrophages | LPS-induced Nitric Oxide (NO) Production |
| RAW264.7 Macrophages | LPS-induced TNF-α and IL-6 release |
| Human Alveolar Epithelial (A549) Cells | IL-4-induced CCL26 Production |
| Antiproliferative Activity | |
| Cell Line | EC₅₀ Value (µg/mL) |
| HepG2 (Liver Carcinoma) | 62.19 |
| HeLa (Cervical Cancer) | 66.07 |
| Antibacterial Activity | |
| Bacteria | MIC (µg/mL) |
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 62.5 |
Modulation of Cellular Signaling Pathways
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Its anti-inflammatory and antioxidant activities are primarily attributed to its ability to interfere with the NF-κB, MAPK, and PI3K/Akt pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
This compound has been shown to suppress the activation of the NF-κB and MAPK signaling cascades in response to inflammatory stimuli like lipopolysaccharide (LPS). It inhibits the phosphorylation of key proteins in these pathways, leading to a downstream reduction in the production of pro-inflammatory mediators.
References
Procyanidin A2: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin A2 (PCA2) is a naturally occurring A-type proanthocyanidin dimer, formed from two (-)-epicatechin units.[1] Found in various plant sources, including grape seeds, litchi pericarp, and peanut skins, PCA2 has garnered significant scientific interest due to its diverse and potent biological activities.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's biological effects, with a focus on its anti-inflammatory, antioxidant, anticancer, antidiabetic, and neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Anti-inflammatory and Antioxidant Activities
This compound exhibits significant anti-inflammatory and antioxidant effects, primarily through the modulation of key signaling pathways. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have demonstrated that PCA2 can effectively suppress the production of pro-inflammatory mediators and reactive oxygen species (ROS).[2][4]
Quantitative Data
| Biological Activity | Assay System | Test Substance | Concentration/Dosage | Result | Reference |
| Anti-inflammatory | LPS-stimulated RAW264.7 cells | This compound | 20, 40, 80 μM | Dose-dependent inhibition of nitrite, NO, TNF-α, IL-6, and PGE2 production. | |
| LPS-stimulated RAW264.7 cells | This compound | 80 μM | Inhibition of iNOS and COX-2 mRNA and protein expression. | ||
| Antioxidant | DPPH radical scavenging assay | This compound | - | IC50: 5.08 ± 0.37 μM | |
| LPS-stimulated RAW264.7 cells | This compound | 20, 40, 80 μM | Suppression of ROS generation. |
Signaling Pathways
This compound exerts its anti-inflammatory and antioxidant effects through the modulation of the NF-κB, MAPK, and Nrf2 signaling pathways.
-
NF-κB Pathway: PCA2 inhibits the phosphorylation of IKKα/β, IκBα, and the p65 subunit of NF-κB, which prevents the translocation of p65 into the nucleus and subsequent transcription of pro-inflammatory genes.
-
MAPK Pathway: PCA2 reduces the phosphorylation of p38, JNK, and ERK, key kinases in the MAPK pathway that are involved in inflammatory responses.
-
Nrf2 Pathway: PCA2 upregulates the expression of Nrf2 and Heme Oxygenase-1 (HO-1) while downregulating Keap1. This promotes the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant enzymes.
Experimental Protocols
1.3.1. Determination of Nitrite, Cytokines, and PGE2
RAW264.7 cells are seeded in 24-well plates and pre-treated with various concentrations of this compound (20, 40, 80 μM) for 1 hour, followed by stimulation with LPS (1 μg/mL) for 18-24 hours. The cell culture supernatant is then collected. Nitrite concentration is measured using the Griess reagent. The levels of TNF-α, IL-6, and PGE2 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
1.3.2. Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels are determined using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). RAW264.7 cells are treated with this compound and/or LPS as described above. The cells are then incubated with DCFH-DA (10 μM) for 30 minutes. The fluorescence intensity is measured using a fluorescence microplate reader or visualized by fluorescence microscopy.
1.3.3. Western Blot Analysis for Signaling Proteins
Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IKKα/β, IκBα, p65, p38, JNK, ERK, as well as Nrf2, Keap1, and HO-1. After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Anticancer Activity
Procyanidins, including this compound, have demonstrated promising anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.
Quantitative Data
While extensive quantitative data for this compound across a wide range of cancer cell lines is still emerging, studies on procyanidin extracts and related compounds provide valuable insights.
| Cancer Cell Line | Test Substance | Assay | IC50 / Effect | Reference |
| A549 (Human Lung Carcinoma) | Procyanidins (PCs) | MTT Assay | IC50: 150.7 μM (24h), 78.41 μM (48h) | |
| HeLa (Human Cervical Cancer) | Lipophilic Grape Seed Proanthocyanidin (LGSP) | MTT Assay | IC50: 57.97 ± 1.23 μg/mL (48h) | |
| Caco-2 (Human Colorectal Adenocarcinoma) | Procyanidin Hexamer | Cell Viability | Concentration-dependent decrease (2.5–50 μM) | |
| PC-3 (Human Prostate Cancer) | Procyanidin | Apoptosis Assay | 44.86% apoptosis at 300 μg/mL (24h) |
Signaling Pathways
The anticancer effects of procyanidins are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and metastasis.
-
PI3K/Akt Pathway: Procyanidins have been shown to inhibit the PI3K/Akt signaling pathway, leading to the downstream modulation of proteins involved in cell survival and apoptosis, such as Bad and GSK-3β.
-
JAK2/STAT3 Pathway: Procyanidins can inhibit the JAK2/STAT3 pathway, which is crucial for cell proliferation, differentiation, and apoptosis, thereby suppressing tumor growth.
-
MAPK/ERK Pathway: Inhibition of the MEK/ERK pathway by procyanidins can suppress the activity of transcription factors like AP-1 and NF-κB, which are involved in tumor promotion.
Experimental Protocols
2.3.1. Cell Viability (MTT) Assay
Cancer cells are seeded in 96-well plates and treated with various concentrations of this compound for 24, 48, or 72 hours. After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl). The absorbance is measured at a wavelength of 570 nm using a microplate reader.
2.3.2. Apoptosis Assay by Flow Cytometry
Cells are treated with this compound, harvested, and then washed with PBS. The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
2.3.3. Gelatin Zymography for MMP Activity
Conditioned media from this compound-treated and control cancer cells are collected. The samples are mixed with non-reducing sample buffer and loaded onto a polyacrylamide gel containing gelatin. After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and then incubated in a developing buffer at 37°C. The gel is then stained with Coomassie Brilliant Blue R-250 and destained. Gelatinolytic activity of MMP-2 and MMP-9 will appear as clear bands on a blue background.
Antidiabetic Activity
This compound has demonstrated potential as an antidiabetic agent by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion, and by improving glucose uptake.
Quantitative Data
| Biological Activity | Assay System | Test Substance | IC50 | Reference |
| α-Glucosidase Inhibition | In vitro enzyme assay | This compound | 0.27 ± 0.01 μg/mL |
Experimental Protocol: α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity is determined by mixing a solution of α-glucosidase with various concentrations of this compound and pre-incubating at 37°C. The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is then added to start the reaction. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined.
Neuroprotective Effects
This compound has also been reported to have neuroprotective effects, although this is a less explored area of its biological activity. Studies on related procyanidins suggest that they can protect neuronal cells from oxidative stress-induced damage.
Signaling Pathways
The neuroprotective effects of procyanidins are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in cell survival and stress response, such as the Nrf2 pathway.
Experimental Protocol: Neuroprotection Assay
Neuronal cells (e.g., PC12 or SH-SY5Y) are pre-treated with this compound and then exposed to a neurotoxic agent such as hydrogen peroxide or amyloid-beta peptide. Cell viability is assessed using the MTT assay. The production of ROS and the activation of apoptotic pathways can also be measured to determine the protective effects of this compound.
Conclusion
This compound is a promising natural compound with a wide spectrum of biological activities. Its potent anti-inflammatory and antioxidant properties, mediated through the NF-κB, MAPK, and Nrf2 pathways, make it a strong candidate for further investigation in the context of inflammatory diseases. The emerging evidence of its anticancer effects, through the induction of apoptosis and inhibition of key cancer-related signaling pathways like PI3K/Akt and JAK2/STAT3, highlights its potential in oncology research. Furthermore, its antidiabetic and neuroprotective activities warrant continued exploration. This technical guide provides a solid foundation for researchers and drug development professionals to understand the multifaceted biological roles of this compound and to guide future research and development efforts. Further in vivo studies and clinical trials are necessary to fully elucidate its therapeutic potential in various human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer Chemopreventive Potential of Procyanidin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K/Akt pathway is involved in procyanidin-mediated suppression of human colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procyanidins mediates antineoplastic effects against non-small cell lung cancer via the JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Procyanidin A2: A Technical Guide to its Antioxidant Properties and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin A2 is a naturally occurring A-type proanthocyanidin, a class of flavonoid compounds formed from the polymerization of epicatechin units.[1] It is characterized by a unique double linkage between its constituent flavan-3-ol monomers (an upper C4-C8 bond and a C2-O-C7 ether bond).[2] This structure contributes to its potent biological activities. This compound is predominantly found in various plant sources, including grape seeds, litchi pericarp, peanut skins, and cranberries.[1][2][3]
Extensive research has highlighted this compound as a powerful antioxidant and anti-inflammatory agent. It exerts its effects not only through direct scavenging of free radicals but also by modulating critical cellular signaling pathways involved in the oxidative stress response. This technical guide provides an in-depth overview of the antioxidant mechanisms of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways it influences, offering a comprehensive resource for professionals in research and drug development.
Core Antioxidant Mechanisms
This compound combats oxidative stress through a dual approach: direct neutralization of reactive oxygen species (ROS) and modulation of endogenous antioxidant defense systems via cellular signaling pathways.
Direct Radical Scavenging
Like many polyphenolic compounds, this compound possesses hydroxyl groups that can donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions. Its efficacy as a direct scavenger can be quantified using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. While specific IC50 values for pure this compound are not extensively documented in publicly available literature, studies on extracts rich in A-type proanthocyanidins demonstrate potent radical-scavenging capabilities.
Modulation of Cellular Signaling Pathways
The more profound antioxidant effects of this compound are attributed to its ability to influence key intracellular signaling cascades that regulate the cellular response to oxidative and inflammatory stress. The primary pathways implicated are the Nrf2-ARE, NF-κB, and MAPK pathways.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.
This compound has been shown to be a potent activator of this protective pathway. Its mechanisms include:
-
Upregulation of Nrf2 and HO-1: It increases the expression of both Nrf2 and one of its key downstream targets, Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme.
-
Downregulation of Keap1: By decreasing the expression of Keap1, this compound inhibits the degradation of Nrf2, leading to its accumulation and subsequent nuclear translocation.
-
Inhibition of Nrf2 Ubiquitination: Proanthocyanidins, as a class, are known to activate the Nrf2 pathway by inhibiting the Keap1-dependent ubiquitination and degradation of the Nrf2 protein, thereby increasing its stability and expression.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for degradation, releasing NF-κB (specifically the p65 subunit) to translocate into the nucleus, where it activates the transcription of pro-inflammatory genes, including cytokines and enzymes that produce secondary inflammatory mediators like nitric oxide (NO).
This compound effectively suppresses this pro-inflammatory cascade by:
-
Inhibiting IKK and IκBα Phosphorylation: It reduces the phosphorylation of both IKK and IκBα, preventing the degradation of the inhibitory protein.
-
Blocking p65 Phosphorylation and Translocation: By inhibiting the upstream signaling, this compound decreases the phosphorylation of the p65 subunit and physically prevents its translocation from the cytoplasm to the nucleus, a critical step for its activity.
Mitogen-activated protein kinases (MAPKs) are a group of signaling proteins that respond to extracellular stimuli and regulate various cellular processes, including inflammation and apoptosis. The key MAPK subfamilies involved in the stress response are c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38. Overactivation of these pathways by stressors like LPS contributes to the production of pro-inflammatory mediators.
This compound mitigates this response by broadly inhibiting the activation of the MAPK pathway. Specifically, it has been shown to decrease the phosphorylation of p38, JNK, and ERK in LPS-stimulated macrophages, thereby reducing the downstream inflammatory signaling.
References
Procyanidin A2: A Technical Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyanidin A2 (PCA2), a naturally occurring polyphenolic compound found in various plants, including grape seeds, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of PCA2, detailed experimental protocols for its evaluation, and a comprehensive summary of quantitative data from preclinical studies. The primary mechanism of action involves the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2). This document aims to serve as a valuable resource for researchers and professionals in the field of inflammation and drug discovery.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects through the intricate modulation of several key signaling cascades that are crucial in the inflammatory response. In vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, have elucidated that PCA2's mechanism of action involves the inhibition of pro-inflammatory pathways and the activation of anti-inflammatory and antioxidant responses.
Inhibition of NF-κB Signaling
The NF-κB signaling pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. PCA2 has been shown to effectively suppress this pathway.[1][2][3][4] In LPS-stimulated macrophages, PCA2 inhibits the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1] This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step for its transcriptional activity. The reduced nuclear p65 leads to a significant decrease in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-6, and enzymes such as iNOS and COX-2.
Modulation of the MAPK Pathway
The MAPK pathway, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a pivotal role in translating extracellular inflammatory stimuli into intracellular responses. PCA2 has been demonstrated to attenuate the phosphorylation of all three major MAPKs (p38, JNK, and ERK) in a dose-dependent manner in LPS-stimulated RAW264.7 cells. By inhibiting MAPK activation, PCA2 effectively curtails the downstream signaling events that lead to the production of inflammatory mediators.
Activation of the Nrf2 Antioxidant Pathway
In addition to suppressing pro-inflammatory pathways, this compound also enhances the cellular antioxidant defense system through the activation of the Nrf2 pathway. PCA2 upregulates the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), while downregulating the expression of Keap1, the protein responsible for Nrf2 degradation. This leads to the translocation of Nrf2 into the nucleus, where it initiates the transcription of antioxidant genes, thereby mitigating oxidative stress, which is closely linked to inflammation.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from studies investigating the anti-inflammatory effects of this compound. The primary model system is lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Cells
| Inflammatory Mediator | PCA2 Concentration (µM) | Inhibition/Reduction | Reference |
| Nitric Oxide (NO) | 20, 40, 80 | Dose-dependent inhibition of nitrite levels | |
| Prostaglandin E2 (PGE2) | 20, 40, 80 | Dose-dependent decrease in release | |
| Tumor Necrosis Factor-α (TNF-α) | 20, 40, 80 | Dose-dependent decrease in release | |
| Interleukin-6 (IL-6) | 20, 40, 80 | Dose-dependent decrease in release | |
| Interleukin-1β (IL-1β) | Not specified | Significant decrease in release in Aβ(1-42)-induced BV-2 cells | |
| Reactive Oxygen Species (ROS) | 0-80 | Suppressed |
Table 2: Effect of this compound on the Expression of Inflammatory Enzymes and Genes in LPS-stimulated RAW264.7 Cells
| Enzyme/Gene | PCA2 Concentration (µM) | Effect | Reference |
| Inducible Nitric Oxide Synthase (iNOS) | 80 | Inhibition of mRNA and protein expression | |
| Cyclooxygenase-2 (COX-2) | 80 | Inhibition of mRNA and protein expression | |
| TNF-α mRNA | 80 | Inhibition | |
| IL-6 mRNA | 80 | Inhibition |
Table 3: Effect of this compound on Signaling Pathway Proteins in LPS-stimulated RAW264.7 Cells
| Signaling Pathway | Protein | PCA2 Concentration (µM) | Effect | Reference |
| NF-κB | p-IKKα/β | 20, 40, 80 | Decreased phosphorylation | |
| NF-κB | p-IκBα | 20, 40, 80 | Decreased phosphorylation | |
| NF-κB | p-p65 | 20, 40, 80 | Decreased phosphorylation | |
| MAPK | p-p38 | 20, 40, 80 | Decreased phosphorylation | |
| MAPK | p-JNK | 20, 40, 80 | Decreased phosphorylation | |
| MAPK | p-ERK | 20, 40, 80 | Decreased phosphorylation | |
| Nrf2 | Nrf2 | 80 | Upregulated expression, reversed LPS-induced nuclear to cytoplasm translocation | |
| Nrf2 | HO-1 | 80 | Upregulated expression | |
| Nrf2 | Keap-1 | 80 | Downregulated expression |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory effects.
Cell Culture and Treatment
RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of PCA2 (e.g., 20, 40, 80 µM) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.
Cell Viability Assay (MTT Assay)
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with different concentrations of PCA2 for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Collect the cell culture supernatant after treatment with PCA2 and LPS.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Collect the cell culture supernatant after treatment.
-
Quantify the concentrations of TNF-α, IL-6, and PGE2 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
The absorbance is measured at the appropriate wavelength, and cytokine concentrations are determined from a standard curve.
Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) with a SYBR Green master mix.
-
The relative gene expression is calculated using the 2^-ΔΔCt method.
Western Blot Analysis
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-p38, iNOS, COX-2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for NF-κB p65 Translocation
-
Grow cells on glass coverslips and treat as described above.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA and then incubate with an anti-p65 primary antibody.
-
After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cellular localization of p65 using a fluorescence microscope.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
Caption: this compound's anti-inflammatory mechanism.
Caption: Workflow for evaluating PCA2's anti-inflammatory effects.
Conclusion
This compound is a potent anti-inflammatory agent with a multi-targeted mechanism of action. Its ability to inhibit the NF-κB and MAPK pathways while simultaneously activating the Nrf2 pathway makes it a promising candidate for the development of novel therapeutics for inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of PCA2 as a therapeutic agent. Future in vivo studies are warranted to fully elucidate its efficacy and safety profile in more complex disease models.
References
- 1. This compound, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procyanidins and Their Therapeutic Potential against Oral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Procyanidin A2 in Traditional Medicine: A Technical Guide for Researchers
Introduction
Procyanidin A2 (PCA2) is a naturally occurring A-type proanthocyanidin, a class of flavonoid compounds formed from the polymerization of catechin and epicatechin monomers.[1][2] Specifically, it is a dimer of epicatechin units linked by a characteristic A-type bond (a C-C bond and an additional ether linkage).[2][3] Found in a variety of plants, many of which have a long history of use in traditional medicine, PCA2 is gaining significant attention from the scientific community for its diverse and potent biological activities.[4] This technical guide provides an in-depth overview of PCA2, focusing on its role in traditional medicine, its mechanisms of action, and the experimental methodologies used to investigate its therapeutic potential. It is intended for researchers, scientists, and professionals in the field of drug development.
Traditional Sources and Therapeutic Applications
This compound is present in numerous plants that are integral to traditional medicinal systems worldwide. Key dietary and herbal sources include grape seeds, cinnamon, peanut skins, lychee fruit pericarp, avocado, and cranberries. Historically, extracts from these plants have been used to treat a range of ailments. Modern research has begun to validate these traditional uses, attributing many of the therapeutic effects to their proanthocyanidin content, including PCA2. The compound has demonstrated a wide array of pharmacological properties, such as antioxidant, anti-inflammatory, antidiabetic, anticancer, and cardioprotective effects.
Quantitative Bioactivity Data
The biological efficacy of this compound has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data, providing a comparative overview for researchers.
Table 1: In Vitro Bioactivity of this compound
| Biological Activity | Assay/Model | Metric | Result | Reference(s) |
| Antioxidant | DPPH Radical Scavenging | IC₅₀ | 5.08 µM | |
| Anti-inflammatory | LPS-stimulated RAW264.7 cells | Effective Conc. | 20-80 µM (Inhibition of NO, ROS, TNF-α, IL-6) | |
| Anticancer | Human HepG2 Liver Cancer Cells | EC₅₀ | 62.19 µg/mL | |
| Anticancer | Human HeLa Cervical Cancer Cells | EC₅₀ | 66.07 µg/mL | |
| Antibacterial | Staphylococcus aureus | MIC | 62.5 µg/mL | |
| Antibacterial | Escherichia coli | MIC | 62.5 µg/mL | |
| Antidiabetic | Primary Mouse Pancreatic Islets | Effective Conc. | 10 µM (Increased Insulin Secretion) | |
| Antidiabetic | α-Glucosidase Inhibition | IC₅₀ | 0.27 ± 0.01 µg/mL |
Table 2: In Vivo Bioactivity of this compound
| Biological Activity | Animal Model | Dosage | Duration | Key Findings | Reference(s) |
| Antidiabetic | Fasted Mice (BPA-induced) | 10 µmol/kg/day | - | Inhibited bisphenol A-induced glucose increases. | |
| Antidiabetic | Diabetic Mice | 10, 25, 50 mg/kg b.w. | 14 days | Significant glucose-lowering effect at 50 mg/kg, comparable to metformin. |
Mechanisms of Action and Signaling Pathways
This compound exerts its biological effects by modulating several key cellular signaling pathways. Its anti-inflammatory and antioxidant activities are primarily mediated through the NF-κB, MAPK, and Nrf2 pathways, while its antidiabetic effects involve the regulation of glucose transporters and insulin signaling.
Anti-inflammatory and Antioxidant Signaling
In response to inflammatory stimuli like lipopolysaccharide (LPS), PCA2 has been shown to intervene in multiple stages of the inflammatory cascade. It suppresses the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammation. Concurrently, it enhances the cellular antioxidant defense system by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
-
NF-κB Pathway: PCA2 reduces the phosphorylation of key proteins like IKK, IκBα, and the p65 subunit of NF-κB. This inhibition prevents the translocation of p65 into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α and IL-6.
-
MAPK Pathway: The compound inhibits the phosphorylation of JNK, ERK, and p38 kinases, which are critical components of the MAPK pathway involved in the production of inflammatory mediators.
-
Nrf2 Pathway: PCA2 upregulates the expression of Nrf2 and Heme Oxygenase-1 (HO-1) while downregulating Keap-1. This promotes the translocation of Nrf2 into the nucleus, where it activates antioxidant response elements, bolstering the cell's defense against oxidative stress.
Antidiabetic and Metabolic Signaling
PCA2 contributes to glucose homeostasis through multiple mechanisms. It has been shown to protect pancreatic islets and modulate the expression of key glucose transporters. Furthermore, it can enhance glucose uptake in peripheral tissues, a critical action for managing hyperglycemia.
-
Glucose Transporter Regulation: PCA2 can restore the expression of GLUT-2 and GLUT-4, which are crucial for glucose sensing in pancreatic islets and glucose uptake in muscle and adipose tissue, respectively.
-
AMPK Pathway: Proanthocyanidins, as a class, are known to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, which in turn can promote GLUT-4 translocation to the cell surface.
-
Insulin Secretion: Studies show that PCA2 can directly increase insulin secretion from pancreatic islets. Another A-type procyanidin, Cinnamtannin A2, has been shown to increase glucagon-like peptide-1 (GLP-1) and insulin secretion, suggesting a potential incretin-like effect.
Experimental Protocols
Standardized and reproducible methodologies are crucial for the scientific investigation of this compound. This section outlines key experimental protocols for extraction, in vitro analysis, and in vivo studies.
Extraction and Quantification of this compound
The extraction of PCA2 from plant matrices is a critical first step. The choice of solvent and method significantly impacts the yield. Microwave-assisted extraction (MAE) has been shown to be a highly efficient method.
Protocol 1: Microwave-Assisted Extraction (MAE) from Pometia pinnata Leaves
-
Sample Preparation: Air-dry and grind plant material (e.g., leaves) into a fine powder.
-
Extraction:
-
Place 100 mg of the dried plant powder into a beaker.
-
Add an appropriate volume of methanol.
-
Perform MAE. Optimized conditions may include specific irradiation periods and cycles to maximize yield. One study found that the optimized MAE method increased the amount of PCA2 extracted by up to 36.6% w/w.
-
-
Filtration: After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
Quantification (HPLC):
-
Column: Phenominex® Luna 5u Hilic column.
-
Mobile Phase: A gradient of 2% acetic acid and acetonitrile. A typical step gradient could be: 0-4 min, 5:95; 5-9 min, 10:90; 10-14 min, 80:20 (v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 280 nm.
-
Quantification: Calculate the concentration of PCA2 based on a calibration curve generated with a pure standard.
-
In Vitro Anti-inflammatory Assay
The RAW264.7 macrophage cell line is a standard model for assessing the anti-inflammatory properties of natural compounds.
Protocol 2: Anti-inflammatory Activity in LPS-Stimulated RAW264.7 Cells
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cytotoxicity Assay (e.g., MTT): Determine the non-toxic concentration range of PCA2 on RAW264.7 cells prior to anti-inflammatory experiments. Concentrations of 20, 40, and 80 µM have been shown to be non-cytotoxic.
-
Treatment:
-
Seed cells in appropriate culture plates.
-
Pre-treat cells with various concentrations of PCA2 (e.g., 20, 40, 80 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours for cytokine release, shorter times for signaling protein analysis).
-
-
Nitric Oxide (NO) Measurement: Measure nitrite accumulation in the culture supernatant using the Griess assay as an indicator of NO production.
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using specific ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to measure the expression and phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-JNK).
-
qRT-PCR Analysis: Extract total RNA and perform quantitative real-time PCR to measure the mRNA expression levels of inflammatory genes like TNF-α and IL-6.
Analytical Methodologies
Accurate identification and quantification of this compound are essential for research and development. A combination of chromatographic and spectroscopic techniques is typically employed.
Table 3: Key Analytical Techniques for this compound Analysis
| Technique | Abbreviation | Purpose | Reference(s) |
| High-Performance Liquid Chromatography | HPLC / UHPLC | Separation and quantification of PCA2 in complex mixtures (extracts). Often coupled with UV or DAD detectors. | |
| Mass Spectrometry | MS | Molecular weight determination and structural elucidation, especially when coupled with HPLC (LC-MS). | |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Detailed molecular structure analysis and confirmation of stereochemistry for pure compounds. | |
| Phloroglucinolysis | - | A chemical degradation method used to determine the mean degree of polymerization and the constituent units of proanthocyanidins. | |
| Spectroscopy (UV-Vis, FTIR) | UV-Vis, FTIR | Preliminary identification and quantitative analysis based on characteristic absorption spectra. |
Conclusion and Future Directions
This compound is a promising bioactive compound with a strong foundation in traditional medicine and growing validation from modern scientific research. Its multifaceted mechanisms of action, particularly in modulating key signaling pathways related to inflammation, oxidative stress, and metabolism, make it a compelling candidate for the development of new therapeutics and nutraceuticals.
Future research should focus on several key areas:
-
Bioavailability and Metabolism: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of PCA2 to optimize its delivery and efficacy.
-
Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into evidence-based applications for human health, particularly for chronic conditions like type 2 diabetes and inflammatory disorders.
-
Synergistic Effects: Investigating the potential synergistic effects of PCA2 with other phytochemicals in traditional herbal preparations or with conventional drugs could lead to more effective combination therapies.
By bridging the gap between traditional knowledge and modern science, continued research into this compound holds significant promise for advancing human health and wellness.
References
- 1. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. This compound, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Procyanidin A2 (CAS No. 41743-41-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyanidin A2, an A-type proanthocyanidin, is a naturally occurring flavanol dimer found in a variety of plant sources, including peanut skins, horse chestnuts, and cranberries.[1] Identified by the CAS number 41743-41-3, this polyphenolic compound has garnered significant attention within the scientific community for its diverse and potent biological activities. These include notable antioxidant, anti-inflammatory, antidiabetic, antibacterial, and antiproliferative effects.[2] This technical guide provides an in-depth overview of this compound, consolidating its physicochemical properties, summarizing its biological activities with quantitative data, detailing relevant experimental protocols, and illustrating its mechanisms of action through signaling pathway diagrams.
Physicochemical Properties
This compound is structurally defined as an epicatechin-(2β→O→7,4β→8)-epicatechin dimer.[1] Its key physicochemical characteristics are summarized in the table below, providing essential information for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 41743-41-3 | [1] |
| Molecular Formula | C₃₀H₂₄O₁₂ | [2] |
| Molecular Weight | 576.50 g/mol | |
| Appearance | Pale pink solid | |
| Melting Point | 300 °C | |
| Boiling Point | 946.0 ± 65.0 °C (at 760 Torr) | |
| Solubility | Soluble in DMSO, ethanol, and methanol. Sparingly soluble in water (0.1 mg/ml). | |
| UV Absorption Maximum (λmax) | 282 nm |
Biological Activity and Quantitative Data
This compound exhibits a broad spectrum of biological activities, which have been quantified in various in vitro and in vivo studies. The following table summarizes the key quantitative data on its efficacy.
| Biological Activity | Assay/Model | Quantitative Data | Reference |
| Antioxidant | DPPH radical scavenging | IC₅₀ = 5.08 µM | |
| Antibacterial | Minimum Inhibitory Concentration (MIC) | S. aureus: 62.5 µg/ml, E. coli: 62.5 µg/ml | |
| Antiproliferative | Cell viability assay | EC₅₀ (HepG2 cells) = 62.19 µg/ml, EC₅₀ (HeLa cells) = 66.07 µg/ml | |
| Antidiabetic | Insulin secretion from mouse pancreatic islets | Increased at 10 µM | |
| Anti-inflammatory | Inhibition of CCL26 production in A549 cells | 35% reduction at 5 µM | |
| Anti-HIV | HIV-1 Integrase Inhibition | IC₅₀ = 30.1 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in this compound research.
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol), this compound stock solution (in a suitable solvent like methanol or DMSO), and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well plate or cuvettes, mix a specific volume of the sample or standard with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100.
-
The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
Antibacterial Activity (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), appropriate broth medium (e.g., Mueller-Hinton broth), this compound stock solution, and 96-well microtiter plates.
-
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
In a 96-well plate, perform serial two-fold dilutions of this compound in the broth medium.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Materials: Human cancer cell lines (e.g., HepG2, HeLa), complete cell culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the EC₅₀ value is calculated.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
This compound has been shown to attenuate inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, this compound reduces the phosphorylation of key proteins in these pathways, such as IKK, p65, IκBα, JNK, ERK, and p38. This leads to a decrease in the production of pro-inflammatory cytokines.
Modulation of the JAK/STAT3 Signaling Pathway
Procyanidins, including likely this compound, have been implicated in the inhibition of the JAK/STAT3 signaling pathway, which is crucial for cell proliferation and survival in certain cancers. By inhibiting this pathway, procyanidins can suppress tumor growth.
Isolation and Synthesis
Isolation from Natural Sources
This compound is commonly isolated from natural sources like peanut skins. A general workflow for its extraction and purification is as follows:
Chemical Synthesis
The total synthesis of this compound has been achieved through various strategies. One common approach involves the coupling of protected epicatechin monomers. A key step is the formation of the characteristic A-type linkage.
Conclusion
This compound (CAS No. 41743-41-3) is a promising natural compound with a well-documented profile of potent biological activities. Its ability to modulate key signaling pathways involved in inflammation, cell proliferation, and oxidative stress makes it a compelling candidate for further research and development in the fields of pharmaceuticals and nutraceuticals. This guide provides a foundational resource for scientists and researchers, offering a consolidated overview of its properties, activities, and the methodologies for its study.
References
Procyanidin A2: A Technical Overview of its Molecular Characteristics and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin A2 is a naturally occurring A-type proanthocyanidin dimer, a class of flavonoids found in various plants, including litchi, horse chestnut, and grape seeds.[1] These compounds are of significant interest to the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties. This technical guide provides an in-depth overview of the molecular characteristics of this compound, detailed experimental protocols for its analysis, and a visualization of its interaction with key cellular signaling pathways.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₄O₁₂ | [1][2][3][4] |
| Molecular Weight | 576.5 g/mol |
Experimental Protocols
The isolation, purification, and analysis of this compound are critical for its study and application. The following methodologies are based on established protocols for proanthocyanidin research.
Extraction and Purification of this compound from Plant Material
This protocol outlines a general procedure for the extraction and purification of proanthocyanidins, including A-type dimers like this compound, from plant sources such as grape seeds or cranberry press residues.
a. Extraction:
-
Sample Preparation: The plant material (e.g., dried grape seeds) is ground into a fine powder.
-
Solvent Extraction: The powdered material is extracted with a 70% acetone solution containing 0.5% acetic acid. The mixture is agitated for a specified period (e.g., 24 hours) at room temperature to facilitate the extraction of proanthocyanidins.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the acetone.
-
Lyophilization: The concentrated aqueous extract is frozen and lyophilized to yield a crude proanthocyanidin powder.
b. Purification using Column Chromatography:
-
Initial Fractionation (Sephadex LH-20): The crude extract is dissolved in a minimal amount of methanol and applied to a Sephadex LH-20 column. The column is eluted with a stepwise gradient of methanol in water, followed by aqueous acetone to separate compounds based on polarity and size. Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC.
-
Size-Exclusion Chromatography (Toyopearl TSK HW-40): Fractions enriched with dimeric procyanidins are further purified using a Toyopearl TSK HW-40 column with a methanol mobile phase to separate oligomers based on their degree of polymerization.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC is a standard method for the quantification and analysis of this compound.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is employed, commonly using a mixture of acetonitrile and acidified water (e.g., with 0.1% formic acid or acetic acid). The gradient is programmed to increase the proportion of acetonitrile over time to elute compounds with increasing hydrophobicity.
-
Detection: UV detection at 280 nm is standard for procyanidins.
-
Quantification: this compound is quantified by comparing the peak area in the sample chromatogram to a calibration curve generated from a purified this compound standard.
Signaling Pathway Interactions
This compound has been shown to exert its biological effects, particularly its anti-inflammatory and antioxidant activities, by modulating key cellular signaling pathways. A significant mechanism of action is the inhibition of the NF-κB and MAPK signaling cascades.
Caption: this compound's inhibitory effect on the NF-κB and MAPK signaling pathways.
The diagram illustrates that upon stimulation by lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) activates downstream signaling cascades. In the NF-κB pathway, this leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Simultaneously, the MAPK pathway is activated. This compound has been shown to inhibit the phosphorylation of key components of both the NF-κB (IKK) and MAPK (JNK, ERK, p38) pathways, thereby suppressing the inflammatory response.
References
- 1. This compound, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
Procyanidin A2: A Comprehensive Technical Guide on its Role as a Plant Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyanidin A2, an A-type proanthocyanidin dimer, is a significant plant secondary metabolite found in a variety of fruits, nuts, and barks. Composed of two epicatechin units doubly linked, this compound exhibits a range of biological activities, including potent antioxidant and anti-inflammatory effects. These properties have garnered considerable interest in its potential applications in the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of this compound, covering its biosynthesis, physiological and ecological roles in plants, and its pharmacological properties. Detailed experimental protocols for its extraction, purification, and analysis are provided, alongside a summary of its known biological activities and the signaling pathways it modulates. This document aims to be a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Introduction
This compound is a member of the proanthocyanidin (PA) family, also known as condensed tannins. PAs are oligomers and polymers of flavan-3-ol units, and they are classified based on the nature of the interflavan bond. B-type proanthocyanidins are linked by a single C-C bond, while A-type proanthocyanidins, such as this compound, possess an additional ether linkage.[1] this compound is specifically an epicatechin-(2β→O→7,4β→8)-epicatechin dimer.[1] This unique double bond contributes to its distinct chemical properties and biological activities.
This compound is found in various plant sources, including grape seeds, cranberries, peanut skins, lychee pericarp, and cinnamon.[2][3] Its presence in these commonly consumed foods and traditional medicines has spurred research into its health benefits. This guide will delve into the scientific understanding of this compound, from its origins in the plant kingdom to its potential as a therapeutic agent.
Biosynthesis of this compound in Plants
The biosynthesis of proanthocyanidins is a complex process that occurs as a branch of the flavonoid pathway.[4] While the general pathway for the formation of the flavan-3-ol monomers, catechin and epicatechin, is well-established, the specific enzymatic steps leading to the A-type linkage in this compound are still under investigation.
The current understanding suggests that A-type proanthocyanidins are formed from their B-type counterparts through an oxidation reaction. Enzymes such as polyphenol oxidases (PPOs) and laccases are believed to catalyze the conversion of B-type procyanidins to A-type structures.
The general biosynthetic pathway leading to the precursors of this compound is illustrated below:
Role of this compound in Plants
Physiological Role
Proanthocyanidins, as a class, play crucial roles in plant physiology. They are involved in protecting plants from various environmental stressors. While specific research on the physiological functions of this compound is limited, it is inferred to contribute to the general protective mechanisms attributed to proanthocyanidins. These include:
-
UV Protection: Flavonoids, including proanthocyanidins, can accumulate in the epidermal layers of leaves and act as a screen against harmful UV-B radiation.
-
Oxidative Stress Response: The antioxidant properties of proanthocyanidins help in scavenging reactive oxygen species (ROS) generated during periods of abiotic stress, such as drought, high salinity, and extreme temperatures.
There is evidence that the expression of transcription factors like VvMybPA2 in grapevine is associated with changes in the proanthocyanidin profile, suggesting a regulated role in plant development and defense.
Ecological Role
The primary ecological function of proanthocyanidins is defense against herbivores and pathogens.
-
Herbivore Deterrence: The astringent taste of tannins, including this compound, can deter feeding by both vertebrate and invertebrate herbivores.
-
Antimicrobial Activity: Proanthocyanidins have been shown to possess antifungal and antibacterial properties, which can help protect plants from pathogenic microorganisms. The proposed mechanisms of antifungal action include disruption of the plasma membrane, inhibition of cell wall formation, and interference with essential cellular processes like protein and nucleic acid synthesis.
While these roles are well-established for the broader class of proanthocyanidins, further research is needed to elucidate the specific contributions of this compound to these defensive strategies.
Quantitative Data
The concentration of this compound varies significantly among different plant species and tissues. The following table summarizes some of the reported quantitative data.
| Plant Source | Plant Part | This compound Concentration | Reference |
| Cranberry (Frozen) | Fruit | 26.44 mg/g (Methanol extract) | |
| Cranberry (Sauce) | Fruit | 4.75 mg/g (Methanol extract) | |
| Cocoa Beans (Native) | Bean | 9-13 mg/kg | |
| Lingonberry | Leaves | 16.5 ± 0.5 mg/g dry weight | |
| Pometia pinnata | Leaves | 33.8 ± 0.4 mg/g dried extract | |
| Lychee | Pericarp | 4.46 - 4.97 mg/g |
Experimental Protocols
Extraction and Purification
The extraction and purification of this compound can be achieved through various methods depending on the plant matrix.
5.1.1. Extraction from Peanut Skins
-
Extraction: Extract defatted peanut skins with 60% aqueous acetone acidified with 0.1% acetic acid.
-
Initial Purification: Concentrate the extract and apply it to an Amberlite XAD7 HP resin column. Elute with methanol.
-
Fractionation: Further fractionate the methanol eluate on a Sephadex LH-20 column.
-
Preparative HPLC: Purify the this compound-rich fraction using preparative HPLC to obtain the pure compound.
5.1.2. Extraction from Cranberries
-
Extraction: Homogenize cranberry press residues with 70% acetone containing 0.5% HCl.
-
Purification: After filtration and concentration, purify the extract using solid-phase extraction (SPE) with a C18 cartridge.
-
Fractionation: Fractionate the purified extract using Sephadex LH-20 column chromatography.
The general workflow for extraction and purification is depicted below:
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of this compound.
5.2.1. HPLC Method for Quantification in Pometia pinnata Leaves
-
Column: Phenomenex® Luna 5u Hilic column
-
Mobile Phase: A mixture of 2% acetic acid and acetonitrile.
-
Elution: Step gradient elution:
-
0-4 min: 5:95 (v/v) 2% acetic acid:acetonitrile
-
5-9 min: 10:90 (v/v)
-
10-14 min: 80:20 (v/v)
-
-
Flow Rate: 1 mL/min
-
Detection: UV at 280 nm
Biological Assays
5.3.1. In Vitro Anti-inflammatory Activity Assay (Adapted from Wang et al., 2020)
This protocol describes the evaluation of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate.
-
Treat with various concentrations of this compound for 24 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add DMSO to dissolve formazan crystals and measure absorbance at 570 nm.
-
-
Nitric Oxide (NO) Determination (Griess Assay):
-
Pre-treat cells with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 18 hours.
-
Mix cell culture supernatant with Griess reagent and measure absorbance at 540 nm.
-
-
Cytokine Measurement (ELISA):
-
Treat cells as in the NO assay.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Treat cells with this compound and/or LPS for the desired time.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of p65, IκBα, p38, JNK, ERK, and Nrf2) and then with HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system.
-
5.3.2. Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
Mix the DPPH solution with different concentrations of this compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the decrease in absorbance at 517 nm. The scavenging activity is calculated as the percentage of DPPH radical inhibition.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.
-
Add different concentrations of this compound to the ABTS•+ solution.
-
Measure the decrease in absorbance at 734 nm after a set incubation time.
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tri(2-pyridyl)-s-triazine) solution, and FeCl3·6H2O solution.
-
Mix the FRAP reagent with the this compound sample.
-
Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm after a specific incubation time.
-
Pharmacological Activities and Signaling Pathways
This compound has demonstrated a variety of pharmacological activities, primarily attributed to its antioxidant and anti-inflammatory properties.
Anti-inflammatory and Antioxidant Effects
A key study by Wang et al. (2020) elucidated the molecular mechanisms behind the anti-inflammatory and antioxidant effects of this compound in LPS-stimulated RAW264.7 macrophages. This compound was found to:
-
Inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
-
Suppress the activation of the NF-κB and MAPK signaling pathways by reducing the phosphorylation of key proteins like IKK, p65, IκBα, JNK, ERK, and p38.
-
Activate the Nrf2 antioxidant response pathway by upregulating the expression of Nrf2 and heme oxygenase-1 (HO-1).
The signaling pathways modulated by this compound in this context are illustrated below:
Other Potential Activities
-
Anticancer Activity: this compound has been reported to exhibit cytotoxic effects against several cancer cell lines, including human lung carcinoma (A549), colon adenocarcinoma (HCT-8), and cervical cancer (HeLa) cells.
-
Antidiabetic Activity: Studies have shown that this compound can inhibit α-glucosidase, reduce glucose-6-phosphatase levels, and increase glucose uptake in hepatocytes and myoblast cells, suggesting its potential in managing type 2 diabetes.
-
Antimicrobial Activity: this compound has demonstrated inhibitory activity against bacteria such as Staphylococcus aureus and Escherichia coli.
Toxicology and Safety
Currently, there is a lack of comprehensive toxicological studies specifically on this compound. Most available data are on procyanidin-rich extracts or other types of procyanidins.
-
Cytotoxicity: In vitro studies have shown that this compound does not exhibit significant cytotoxicity to normal cells at concentrations where it shows biological activity. For example, no significant cytotoxicity was observed in RAW264.7 macrophages at concentrations up to 80 µM.
-
Genotoxicity: There is no specific data on the genotoxicity (e.g., Ames test, micronucleus test) of this compound. However, studies on grape seed procyanidin extracts have shown no genotoxic effects in several assays.
Given the interest in this compound for pharmaceutical and nutraceutical applications, rigorous toxicological evaluation following international guidelines (e.g., OECD guidelines for acute, sub-chronic, and chronic toxicity, as well as genotoxicity) is warranted.
Conclusion and Future Directions
This compound is a plant secondary metabolite with significant potential for human health applications. Its well-documented antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways like NF-κB, MAPK, and Nrf2, make it a promising candidate for the development of new therapeutic agents.
However, several research gaps need to be addressed to fully realize its potential:
-
In-depth Toxicological Profile: A comprehensive safety evaluation of pure this compound is crucial for its advancement as a drug candidate.
-
Bioavailability and Metabolism: Further studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans.
-
Clinical Efficacy: Well-designed clinical trials are required to validate the health benefits of this compound observed in preclinical studies.
-
Plant Physiology and Ecology: More research is needed to understand the specific roles of this compound within the plant, including its involvement in signaling pathways and its precise contribution to defense mechanisms.
Continued research in these areas will undoubtedly shed more light on the multifaceted nature of this compound and pave the way for its use in promoting human health.
References
Procyanidin A2: A Comprehensive In Vitro Analysis
A Technical Guide for Researchers and Drug Development Professionals
Procyanidin A2 (PCA2), an A-type proanthocyanidin dimer, has emerged as a promising natural compound with a broad spectrum of in vitro biological activities. This technical guide provides a detailed overview of the preliminary in vitro studies on PCA2, focusing on its anti-inflammatory, antioxidant, anti-diabetic, anticancer, and antiviral properties. The information is presented to cater to researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental protocols, and the elucidation of underlying signaling pathways.
Biological Activities and Quantitative Data
This compound has demonstrated significant potential across various therapeutic areas. The following tables summarize the key quantitative data from in vitro studies, providing a comparative overview of its efficacy.
Table 1: Anti-inflammatory and Antioxidant Activities of this compound
| Activity | Cell Line | Assay | Key Findings | Reference |
| Anti-inflammatory | RAW264.7 Macrophages | Nitrite Assay | Inhibited LPS-induced nitrite production with effects observed at 20, 40, and 80 μM.[1][2] | [1][2] |
| RAW264.7 Macrophages | ELISA | Suppressed LPS-induced production of TNF-α, IL-6, and PGE2 at concentrations up to 80 μM.[2] | ||
| A549 Lung Epithelial Cells | ELISA | 5 μM PCA2 reduced IL-4-induced CCL26 production by 35%. | ||
| Antioxidant | - | DPPH Radical Scavenging | IC50 = 5.08 μM. | |
| RAW264.7 Macrophages | ROS Assay | Suppressed LPS-induced reactive oxygen species (ROS) production at concentrations up to 80 μM. |
Table 2: Anticancer and Antiviral Activities of this compound
| Activity | Cell Line/Virus | Assay | Key Findings | Reference |
| Anticancer | HepG2 (Liver Cancer) | Proliferation Assay | EC50 = 62.19 μg/ml. | |
| HeLa (Cervical Cancer) | Proliferation Assay | EC50 = 66.07 μg/ml. | ||
| Antiviral | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Viral Replication Assay | EC50 ranging from 2.2 to 3.2 μg/ml for different PRRSV strains. |
Table 3: Anti-diabetic and Other Biological Activities of this compound
| Activity | Cell Line/Model | Assay | Key Findings | Reference |
| Anti-diabetic | Isolated Mouse Pancreatic Islets | Insulin Secretion Assay | Increased insulin secretion at 10 μM. | |
| CC1 Hepatocytes & C2C12 Myoblasts | Glucose Uptake Assay | Increased glucose uptake. | ||
| - | α-glucosidase Inhibition | IC50 = 0.27 ± 0.01 μg/mL. | ||
| Antibacterial | S. aureus & E. coli | Minimum Inhibitory Concentration (MIC) | MIC = 62.5 μg/ml for both. | |
| Liver Cell Regeneration | - | Scratch Wound Healing Assay | Demonstrated liver cell regenerative activity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols used in the cited in vitro studies of this compound.
Cell Culture and Treatments
-
RAW264.7 Macrophages: Cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For experiments, cells were often pre-treated with PCA2 (20, 40, 80 μM) for a specified time before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
A549 Lung Epithelial Cells: These cells were used to study the effect of PCA2 on IL-4-induced CCL26 production. Cells were exposed to 5 μM PCA2 prior to stimulation with IL-4.
-
HepG2 and HeLa Cells: These cancer cell lines were used to assess the anti-proliferative activity of PCA2.
-
MARC-145 Cells and Porcine Alveolar Macrophages (PAMs): These cells were utilized for studying the antiviral activity of PCA2 against PRRSV.
Key Assays
-
Cell Viability Assay (MTT Assay): To determine the cytotoxicity of PCA2, cells were seeded in 96-well plates and treated with various concentrations of PCA2 for 24 hours. Subsequently, MTT solution (5 mg/mL) was added, and the absorbance was measured at 570 nm after solubilizing the formazan crystals in DMSO.
-
Nitric Oxide (NO) Production Assay (Griess Test): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent to assess the anti-inflammatory effect of PCA2.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and PGE2 in cell culture supernatants were quantified using specific ELISA kits to evaluate the anti-inflammatory activity of PCA2.
-
DPPH Radical Scavenging Assay: The antioxidant capacity of PCA2 was determined by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The decrease in absorbance was measured spectrophotometrically.
-
Western Blotting: This technique was employed to analyze the expression levels of key proteins involved in signaling pathways such as NF-κB (p-IKKα/β, p-IκBα, p-p65) and MAPK (p-p38, p-JNK, p-ERK), and the Nrf2 pathway (Nrf2, HO-1, Keap-1).
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of inflammatory cytokines (TNF-α, IL-6) were quantified to understand the transcriptional regulation by PCA2.
-
Immunofluorescence Assay: This assay was used to visualize the nuclear translocation of NF-κB/p65 and Nrf2 in response to PCA2 treatment in LPS-stimulated cells.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Anti-inflammatory and Antioxidant Signaling Pathways
This compound has been shown to mitigate inflammation and oxidative stress primarily through the modulation of the NF-κB, MAPK, and Nrf2 signaling pathways.
Caption: this compound inhibits inflammatory and oxidative pathways.
Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory effects of this compound in vitro.
Caption: Workflow for in vitro anti-inflammatory assessment of PCA2.
Inhibition of PDGF-BB-Induced Vascular Smooth Muscle Cell Proliferation and Migration
This compound has been found to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs) induced by platelet-derived growth factor (PDGF-BB), suggesting its potential in cardiovascular health. This effect is mediated through the inhibition of the KDR and Jak-2/STAT-3/cPLA2 signaling pathways.
Caption: PCA2 inhibits VSMC proliferation and migration.
Conclusion and Future Directions
The preliminary in vitro data strongly suggest that this compound is a multifaceted compound with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, cancer, and viral infections provides a solid foundation for further investigation. Future research should focus on in vivo studies to validate these in vitro findings, explore the bioavailability and pharmacokinetics of PCA2, and further elucidate its molecular targets. The detailed experimental protocols and summarized data presented in this guide aim to facilitate the advancement of research into the promising therapeutic applications of this compound.
References
- 1. This compound, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Procyanidin A2 from Horse Chestnut: Comprehensive Application Notes and Protocols for Researchers
For Immediate Release
Application Notes on the Extraction, Purification, and Analysis of Procyanidin A2 from Aesculus hippocastanum
This document provides detailed methodologies for the extraction, purification, and quantification of this compound, a bioactive A-type proanthocyanidin dimer, from horse chestnut (Aesculus hippocastanum). This compound, primarily found in the bark and seed coats of horse chestnut, has garnered significant interest for its potent antioxidant and anti-inflammatory properties. These protocols are intended for researchers, scientists, and professionals in drug development.
Introduction to this compound and its Significance
This compound is a flavonoid and a member of the proanthocyanidin class of polyphenols. It is formed from two (-)-epicatechin units linked by a C4-C8 bond and an additional ether bond between C2 and C7.[1][2] Studies have demonstrated that this compound possesses significant biological activities, including antioxidant, anti-inflammatory, and potential antiviral effects.[3][4] Its therapeutic potential is linked to its ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress, such as NF-κB, MAPK, and Nrf2.[3] Horse chestnut, particularly its bark, has been identified as a rich source of this valuable compound, with this compound constituting over 5% of the dry weight of a methanolic extract of the bark.
Part 1: Extraction of this compound from Horse Chestnut
Several methods can be employed for the extraction of this compound from horse chestnut materials. The choice of method depends on factors such as desired yield, purity, and available equipment. This section provides an overview and comparison of common extraction techniques.
Data Presentation: Comparison of Extraction Methods
While direct comparative studies on this compound extraction from horse chestnut are limited, the following table summarizes typical yields for proanthocyanidins from various plant materials using different extraction methods to provide a comparative perspective.
| Extraction Method | Plant Material & Part | Solvent System | Key Parameters | This compound Yield (mg/g DW) | Reference |
| Solvent Extraction | Aesculus hippocastanum (Bark) | Methanol | Reflux for 1 hour | >50 (of total extract) | |
| Ultrasound-Assisted Extraction (UAE) | Aesculus hippocastanum (Seed Pellicle) | 20% Ethanol | 40 min, 400 W, 20 kHz | Not specified for PA2 | |
| Ultrasound-Assisted Extraction (UAE) | Perilla seed hull | 62% Ethanol | 29 min, 53°C, 15:1 liquid-solid ratio | 2.185 (total procyanidins) | |
| Microwave-Assisted Extraction (MAE) | Rosa davurica Pall. Seeds | 60% Ethanol | 70 s, 360 W, 1:20 solid-liquid ratio | 72.58% extraction yield (total procyanidins) | |
| Soxhlet Extraction | Aesculus hippocastanum (Shells) | Water, Ethanol, Methanol (and combinations) | 3 cycles | 55-150 mg GAE/g (total polyphenols) | |
| Subcritical Water Extraction | Aesculus hippocastanum (various parts) | Water | 150-250°C, 5-30 min | Not specified for PA2 |
Note: DW = Dry Weight; GAE = Gallic Acid Equivalents. Yields for this compound are often reported as part of total proanthocyanidins or total phenolics. The data from Aesculus hippocastanum bark indicates a high concentration of this compound within the extract.
Part 2: Experimental Protocols
This section provides detailed protocols for the extraction, purification, and quantification of this compound from horse chestnut bark.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from established methods for proanthocyanidin extraction and is optimized for laboratory-scale extraction from horse chestnut bark.
Materials:
-
Dried and powdered horse chestnut bark
-
70% Methanol (v/v) containing 0.5% acetic acid
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Freeze-dryer (optional)
Procedure:
-
Weigh 10 g of powdered horse chestnut bark and place it in a 250 mL beaker.
-
Add 100 mL of 70% methanol with 0.5% acetic acid to the beaker (1:10 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath set to 40 kHz and 300 W.
-
Sonicate the mixture for 30 minutes at a controlled temperature of 40°C.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant the supernatant into a round-bottom flask.
-
Repeat the extraction process (steps 2-6) on the pellet twice more to ensure exhaustive extraction.
-
Combine all supernatants and concentrate the extract using a rotary evaporator at 45°C until the methanol is removed.
-
The resulting aqueous extract can be used directly for purification or freeze-dried to obtain a crude powder.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines a two-step column chromatography procedure for the purification of this compound from the crude extract, adapted from methods for proanthocyanidin purification.
Step 1: Sephadex LH-20 Column Chromatography
Materials:
-
Crude horse chestnut extract
-
Sephadex LH-20 resin
-
Glass column (e.g., 5 cm diameter, 50 cm length)
-
Solvents: Ethanol, Methanol, Acetone-water (70:30 v/v)
-
Fraction collector
Procedure:
-
Swell the Sephadex LH-20 resin in ethanol overnight.
-
Pack the column with the swollen resin.
-
Dissolve the crude extract in a minimal amount of ethanol and load it onto the column.
-
Elute the column sequentially with the following solvents:
-
Ethanol to remove less polar compounds.
-
Methanol to elute a broad range of polyphenols.
-
Acetone-water (70:30 v/v) to elute the proanthocyanidins.
-
-
Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or HPLC.
-
Combine the fractions rich in this compound.
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Materials:
-
This compound-rich fraction from Sephadex LH-20 chromatography
-
Preparative HPLC system with a Diol or C18 column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Dissolve the enriched fraction in the initial mobile phase composition.
-
Set up the preparative HPLC with a suitable gradient program. A typical gradient for a Diol column would be a linear gradient from 10% to 40% B over 60 minutes.
-
Inject the sample and collect fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under vacuum to obtain purified this compound.
Protocol 3: Quantification of this compound by HPLC-FLD
This HPLC method with fluorescence detection (FLD) is highly sensitive and selective for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 2% acetic acid.
-
Mobile Phase B: Methanol.
-
Gradient: 5% B to 30% B in 20 min, then to 100% B in 5 min, hold for 5 min, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 276 nm, Emission at 320 nm.
Procedure:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the horse chestnut extract sample by dissolving it in the initial mobile phase composition and filtering through a 0.45 µm syringe filter.
-
Inject the standards and the sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Part 3: Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-inflammatory and antioxidant effects by modulating several key signaling pathways.
Caption: Signaling pathways modulated by this compound.
Conclusion
These application notes provide a comprehensive guide for the extraction, purification, and analysis of this compound from horse chestnut. The detailed protocols and comparative data will aid researchers in obtaining this valuable bioactive compound for further investigation into its therapeutic potential. The provided diagrams offer a clear visual representation of the experimental workflow and the molecular mechanisms of action of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. This compound, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of proanthocyanidin A2 on porcine reproductive and respiratory syndrome virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Procyanidin A2 using HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful isolation and purification of Procyanidin A2, a bioactive flavonoid, utilizing High-Performance Liquid Chromatography (HPLC).
Introduction
This compound, a type-A proanthocyanidin, is a polyphenolic compound found in various plant sources, including litchi, cranberry, and peanuts.[1][2][3] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and potential anti-cancer activities.[1] The isolation and purification of this compound in high purity are crucial for accurate bioactivity studies and potential therapeutic applications. This document outlines a validated HPLC-based methodology for its extraction, separation, and purification.
Experimental Protocols
Extraction of this compound from Plant Material
An efficient extraction method is paramount to obtaining a high yield of this compound. Microwave-Assisted Extraction (MAE) has been demonstrated to be an effective technique.[4]
Protocol: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Collect and dry the plant material (e.g., Pometia pinnata leaves) at a controlled temperature to a fine powder.
-
Extraction Solvent: Prepare a solution of 70% acetone in water with 0.5% acetic acid. Alternative solvents such as methanol can also be used.
-
Extraction Procedure:
-
Weigh 1 gram of the powdered plant material and place it in a suitable microwave extraction vessel.
-
Add 20 mL of the extraction solvent.
-
Set the microwave extractor to a power of 400 W and a temperature of 60°C for a duration of 3 minutes.
-
Following extraction, allow the mixture to cool to room temperature.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
-
Storage: Store the dried crude extract at -20°C until further purification.
Purification of this compound using Preparative HPLC
A validated reverse-phase HPLC method is employed for the purification of this compound from the crude extract.
Protocol: Preparative Reversed-Phase HPLC
-
Sample Preparation: Dissolve the crude extract in the initial mobile phase solvent to a concentration of 10 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
HPLC System and Column:
-
HPLC System: A preparative HPLC system equipped with a UV-Vis detector.
-
Column: A Phenomenex® Luna 5u HILIC column is a suitable choice. Alternatively, a C18 column (250 mm x 4.6 mm, 5 µm) can be used.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 2% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Gradient Elution:
-
0-4 min: 95% B
-
5-9 min: 90% B
-
10-14 min: 20% B
-
-
-
Fraction Collection: Collect the fraction corresponding to the retention time of the this compound peak, which typically elutes within 7 minutes under these conditions.
-
Post-Purification:
-
Evaporate the solvent from the collected fraction to obtain the purified this compound.
-
Lyophilize the purified compound to yield a stable powder.
-
Store the purified this compound at -20°C or -80°C for long-term stability, protected from light. This compound is known to be more stable under acidic conditions.
-
Data Presentation
The performance of the HPLC method for the quantification of this compound is summarized in the following tables.
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Value |
| Linearity Range | 7.7 - 250 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.9999 |
| Limit of Detection (LOD) | 1.25 µg/mL |
| Limit of Quantification (LOQ) | 2.50 µg/mL |
| Recovery | 96 - 98% |
| Repeatability (RSD) | < 5% |
| Reproducibility (RSD) | < 5% |
Table 2: this compound Content in Pometia pinnata Leaf Extract
| Extraction Method | This compound Content (mg/g dried extract) |
| Crude Methanol Extract | 33.8 ± 0.4 |
| Optimized Microwave-Assisted Extraction | Increased up to 36.6% w/w |
Visualization of Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted in the following diagram.
Caption: Workflow for the Isolation and Purification of this compound.
Concluding Remarks
The protocols detailed in these application notes provide a robust and validated methodology for the isolation and purification of this compound from plant sources. The use of Microwave-Assisted Extraction followed by preparative HPLC offers an efficient approach to obtaining high-purity this compound, which is essential for subsequent research and development activities in the pharmaceutical and nutraceutical fields. The provided quantitative data and workflow diagrams serve as valuable resources for researchers aiming to implement this procedure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proanthocyanidins of Natural Origin: Molecular Mechanisms and Implications for Lipid Disorder and Aging-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the stability of proanthocyanidins and other phenolic compounds in cranberry syrup after gamma-irradiation treatment and during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. savvysciencepublisher.com [savvysciencepublisher.com]
Application Notes and Protocols for Solid-Phase Extraction of Procyanidin A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin A2 is an A-type proanthocyanidin dimer, a class of flavonoids found in various plant sources, including litchi, cranberry, and grape seeds. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer effects. Due to its therapeutic potential, robust methods for the purification and isolation of this compound from complex plant matrices are of significant interest to researchers in natural product chemistry, pharmacology, and drug development.
Solid-phase extraction (SPE) is a widely used technique for the selective isolation and purification of target compounds from complex mixtures. This application note provides detailed protocols for the solid-phase extraction of this compound, along with relevant quantitative data and a visualization of a key signaling pathway influenced by this compound. The methodologies described are intended to serve as a practical guide for researchers seeking to purify this compound for further investigation.
Quantitative Data Summary
The following tables summarize quantitative data related to the analysis and recovery of this compound and other related flavonoids using chromatographic and extraction techniques. It is important to note that specific recovery and loading capacity for this compound using the described SPE protocols can vary depending on the initial sample matrix, concentration, and specific cartridge used.
| Parameter | Value | Source |
| HPLC Method Recovery | 96-98% | [1] |
| Limit of Detection (LOD) | 1.25 µg/mL | [1] |
| Limit of Quantification (LOQ) | 2.50 µg/mL | [1] |
| Linearity (r²) | ≥ 0.9999 (7.7 - 250 µg/mL) | [1] |
| Table 1: HPLC Method Validation Parameters for this compound Analysis.[1] |
| Analyte | SPE Sorbent | Recovery | Source |
| Procyanidins (general) | Not specified | >84% | |
| Flavonoids (general) | C18 | 74.2% (mean) | |
| Specific Flavonoids (e.g., naringin, rutin) | C18 | >90% | |
| Table 2: Reported Recovery Rates for Procyanidins and Flavonoids using Solid-Phase Extraction. |
Experimental Protocols
Two primary solid-phase extraction protocols are presented for the purification of this compound. The first is a general protocol using a C18 reversed-phase cartridge, which is broadly applicable for the isolation of moderately non-polar compounds like procyanidins from aqueous extracts. The second protocol describes a more specialized approach using coupled Diol and C18 cartridges for enhanced fractionation.
Protocol 1: C18 Solid-Phase Extraction of this compound
This protocol is adapted from a general procedure for the solid-phase extraction of flavonoids and is suitable for isolating this compound from pre-extracted and filtered plant material.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 3 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Formic Acid or Trifluoroacetic Acid (TFA)
-
Sample Extract (dissolved in an appropriate solvent)
-
SPE Manifold
-
Collection Tubes
Methodology:
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Ensure the sorbent bed does not dry out.
-
-
Cartridge Equilibration:
-
Pass 3 mL of deionized water (acidified to pH ~3 with formic acid or TFA) through the cartridge. This step prepares the cartridge for the aqueous sample and ensures optimal retention.
-
-
Sample Loading:
-
Load the pre-treated sample extract onto the cartridge at a slow, consistent flow rate (approximately 1-2 mL/min). The sample should be in an aqueous solution, acidified to a pH similar to the equilibration solution to maximize retention of this compound.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water (acidified to pH ~3) to remove polar impurities such as sugars and organic acids.
-
A second wash with a weak organic solvent mixture (e.g., 5% methanol in acidified water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute the retained this compound from the cartridge using 2-4 mL of methanol or an acetonitrile/water mixture (e.g., 50:50 v/v). The choice of elution solvent may be optimized to achieve the desired purity and recovery.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
The collected eluate can be concentrated under a stream of nitrogen and reconstituted in a suitable solvent for subsequent analysis (e.g., HPLC-DAD, LC-MS).
-
Protocol 2: Coupled Diol-C18 SPE for this compound Fractionation
This advanced protocol is designed for the fractionation of procyanidins and can be adapted for the specific isolation of A-type procyanidins like this compound. This method aims to first remove highly polar compounds and then separate the procyanidins based on their polarity.
Materials:
-
Diol SPE Cartridge
-
C18 SPE Cartridge
-
Ethyl Acetate
-
Acetonitrile
-
Methanol
-
Deionized Water
-
SPE Manifold and appropriate connectors for coupling cartridges
-
Collection Tubes
Methodology:
-
Cartridge Setup:
-
Couple a Diol SPE cartridge on top of a C18 SPE cartridge.
-
-
Conditioning and Equilibration:
-
Condition the coupled cartridges with 5 mL of methanol, followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load the plant extract onto the top (Diol) cartridge.
-
-
Fractionated Elution:
-
Fraction I (Removal of highly polar compounds and monomers): Elute the cartridges with deionized water. This fraction will contain highly polar compounds and some monomeric flavonoids.
-
Fraction II (Enrichment of this compound): Elute the cartridges with ethyl acetate. This fraction is expected to be enriched in dimeric procyanidins, including this compound.
-
Fraction III (Elution of more polar oligomers): Elute the cartridges with a mixture of acetonitrile and methanol. This will elute more polar and larger procyanidins.
-
-
Analysis:
-
Each collected fraction can then be analyzed by HPLC or LC-MS to identify the fraction containing the highest concentration and purity of this compound.
-
Visualizations
Experimental Workflow for C18 SPE
Caption: Workflow for this compound purification using C18 SPE.
This compound and Inflammatory Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway. This diagram illustrates a simplified representation of its potential mechanism of action.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
References
Application Note: Quantification of Procyanidin A2 by HPLC-UV
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Procyanidin A2. The described protocol is specific, accurate, and reproducible, making it suitable for routine quality control and research applications in the pharmaceutical and nutraceutical industries. The method utilizes a reversed-phase C18 column and gradient elution to achieve excellent separation and quantification of this compound.
Introduction
This compound is a type of proanthocyanidin, a class of flavonoids found in various plant sources, including litchi, horse chestnut, and cranberries. It is known for its potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for drug development and nutraceutical applications. Accurate and reliable quantification of this compound in raw materials and finished products is crucial for ensuring product quality and efficacy. This application note provides a detailed protocol for the quantification of this compound using a robust HPLC-UV method.
Experimental
2.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC grade acetonitrile, methanol, and water
-
Acetic acid (analytical grade)
-
This compound reference standard (>98% purity)
2.2. Chromatographic Conditions
A validated HPLC method was employed for the quantification of this compound.[1][2] The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | Phenomenex® Luna 5u HILIC or equivalent C18 column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 2% Acetic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-4 min, 5% A; 5-9 min, 10% A; 10-14 min, 80% A |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 280 nm |
| Column Temperature | 30°C |
| Run Time | Approximately 15 minutes |
2.3. Preparation of Standard Solutions
A stock solution of this compound was prepared by accurately weighing and dissolving the reference standard in methanol.[1] Working standard solutions were then prepared by serial dilution of the stock solution to achieve concentrations ranging from 7.7 to 250 µg/mL.[1][2]
2.4. Sample Preparation
For the analysis of this compound in plant extracts or other matrices, a suitable extraction method should be employed. A general procedure involves extracting the sample with methanol, followed by filtration through a 0.45 µm syringe filter prior to injection into the HPLC system.
Results and Discussion
3.1. Method Validation
The HPLC-UV method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
3.1.1. Linearity
The linearity of the method was established by constructing a calibration curve with six different concentrations of this compound. The method demonstrated excellent linearity over the concentration range of 7.7 - 250 µg/mL with a correlation coefficient (r²) of ≥ 0.9999.
3.1.2. Precision and Accuracy
The precision of the method was determined by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) values were found to be less than 5%, indicating good precision. The accuracy of the method was demonstrated by a high recovery rate of 96-98%.
3.1.3. LOD and LOQ
The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 1.25 µg/mL and 2.50 µg/mL, respectively.
3.2. Quantitative Data Summary
The quantitative performance of the HPLC-UV method for this compound is summarized in the table below.
| Parameter | Result |
| Retention Time | ~7 min |
| Linearity Range (µg/mL) | 7.7 - 250 |
| Correlation Coefficient (r²) | ≥ 0.9999 |
| Recovery (%) | 96 - 98 |
| Precision (RSD %) | < 5 |
| LOD (µg/mL) | 1.25 |
| LOQ (µg/mL) | 2.50 |
Protocol: Quantification of this compound by HPLC-UV
-
Instrument Setup:
-
Set up the HPLC system according to the chromatographic conditions outlined in section 2.2.
-
Allow the system to equilibrate with the mobile phase until a stable baseline is achieved.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations of 250, 125, 62.5, 31.25, 15.6, and 7.8 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., 100 mg of plant extract).
-
Add 10 mL of methanol and sonicate for 15-20 minutes.
-
Centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject 20 µL of each standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and the peak areas for this compound.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Calculate the final concentration in the original sample, taking into account the initial sample weight and dilution factors.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC-UV method described in this application note is a reliable and robust method for the quantification of this compound. The method is simple, rapid, and provides accurate and precise results, making it an ideal tool for quality control and research in various scientific fields.
References
Application Note: Quantitative Analysis of Procyanidin A2 in Biological and Plant Matrices using LC-MS/MS
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Procyanidin A2 in various matrices, including human plasma, urine, and plant extracts. This compound, an A-type proanthocyanidin dimer, is of significant interest to researchers in nutrition, pharmacology, and drug development due to its potential antioxidant, anti-inflammatory, and cardioprotective properties.[1] The described methodology provides the necessary sensitivity and selectivity for pharmacokinetic studies, quality control of natural health products, and fundamental research.
Introduction
This compound is a polyphenolic compound formed from two epicatechin units.[2] It is naturally present in a variety of foods such as cranberries, peanuts, and cocoa.[1][3] The potential health benefits of this compound have spurred the need for reliable analytical methods to determine its concentration in complex biological and botanical samples. LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques, enabling accurate quantification at low concentrations. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Experimental Protocols
Sample Preparation
a) Plant Material (e.g., Pometia pinnata leaves)
A validated method for the extraction of this compound from plant material involves microwave-assisted extraction (MAE).[4]
-
Dry the plant leaves at 50-60°C for 24 hours and grind to a fine powder.
-
Accurately weigh 100 mg of the powdered plant material.
-
Perform MAE to efficiently extract this compound. The optimized conditions can increase the yield significantly.
-
Filter the extract and evaporate the solvent to dryness.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
b) Human Plasma
For the analysis of this compound in plasma, a solid-phase extraction (SPE) protocol is recommended to remove matrix interferences.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute this compound with an appropriate solvent, such as methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for injection.
c) Human Urine
A combination of liquid-liquid extraction (LLE) and SPE is effective for extracting this compound from urine while minimizing matrix-induced signal suppression.
-
Perform LLE on the urine sample using ethyl acetate.
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in an appropriate buffer and proceed with SPE as described for plasma samples.
LC-MS/MS Analysis
a) Liquid Chromatography
-
Column: A reversed-phase C18 column is commonly used for the separation of procyanidins. For instance, a Synergy Hydro-RP 80Å (250 x 2.0 mm, 4 µm) provides good chromatographic resolution.
-
Mobile Phase: A gradient elution using water with a small percentage of acid (e.g., 0.1% formic acid or 2% acetic acid) as mobile phase A and acetonitrile or methanol as mobile phase B is typical.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally suitable for analytical columns of this dimension.
-
Injection Volume: 5-10 µL.
b) Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed for the analysis of procyanidins.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.
-
MRM Transitions: The precursor ion for this compound is typically [M-H]⁻ at m/z 575. Characteristic product ions are used for quantification and confirmation. Common fragmentation pathways include Quinone-Methide (QM) cleavage, Heterocyclic Ring Fission (HRF), and Retro-Diels-Alder (RDA) fragmentation. A-type procyanidins have distinct fragmentation patterns that differentiate them from B-type procyanidins.
Data Presentation
The following tables summarize quantitative data for this compound analysis from various studies.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Matrix | Value | Reference |
| Linearity Range | P. pinnata leaf extracts | 7.7 - 250 µg/mL (r² ≥ 0.9999) | |
| Limit of Detection (LOD) | P. pinnata leaf extracts | 1.25 µg/mL | |
| Limit of Quantification (LOQ) | P. pinnata leaf extracts | 2.50 µg/mL | |
| LOQ | Human Urine | 1.25 ng/mL | |
| LOQ | Human Plasma | 2.5 ng/mL | |
| Recovery | P. pinnata leaf extracts | 96-98% | |
| Recovery | Human Urine | 12% | |
| Intra-assay Precision (CV) | Human Urine | 9.8% | |
| Inter-assay Precision (CV) | Human Urine | 10.6% |
Table 2: this compound Content in Plant Material
| Plant Material | Extraction Method | This compound Content | Reference |
| Pometia pinnata leaves | Crude methanol extract | 33.8 ± 0.4 mg/g dried extract | |
| Pometia pinnata leaves | Optimized MAE | 36.6 %w/w of dried leaf powder |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Anti-inflammatory signaling of this compound.
Discussion
The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in diverse and complex matrices. The sample preparation protocols are tailored to minimize matrix effects and maximize recovery, although recovery from urine can be challenging. The use of MRM ensures high selectivity, which is crucial when analyzing trace levels of the analyte in biological fluids.
This compound has been shown to exert its anti-inflammatory and anti-oxidative effects by modulating key signaling pathways. It can ameliorate lipopolysaccharide (LPS)-induced macrophage activation by inhibiting the phosphorylation of key proteins in the NF-κB and MAPK pathways. Specifically, this compound has been observed to reduce the phosphorylation of IKK, p65, and IκBα in the NF-κB pathway, and JNK, ERK, and p38 in the MAPK pathway. This leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).
Conclusion
This application note provides a detailed framework for the quantitative analysis of this compound using LC-MS/MS. The protocols and data presented herein can be adapted by researchers for various applications, from pharmacokinetic studies in drug development to the quality control of botanical extracts. The elucidation of its mechanism of action through key signaling pathways underscores the importance of accurate quantification in understanding its biological effects.
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. This compound, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Degree of Polymerization of the Proanthocyanidins in Cranberry by Molecular Sieving and Characterization of the Low Molecular Weight Fractions by UHPLC-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proanthocyanidins alleviate Henoch‐Schönlein purpura by mitigating inflammation and oxidative stress through regulation of the TLR4/MyD88/NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Procyanidin A2 from Procyanidin B2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Procyanidin A2, an A-type proanthocyanidin, is a dimeric flavonoid composed of two epicatechin units. It is of significant interest to researchers in the fields of nutrition, pharmacology, and drug development due to its various reported biological activities, including antioxidant, anti-inflammatory, and potential cardioprotective effects.[1] While this compound can be isolated from natural sources like lychee fruit pericarp, peanut skins, and cinnamon cortex, its synthesis from the more readily available Procyanidin B2 offers a reliable method for obtaining this compound for research purposes.[2] This document provides detailed protocols for the synthesis of this compound from Procyanidin B2 via radical oxidation, a commonly employed and effective method.
The primary synthetic route involves the oxidative conversion of Procyanidin B2, a B-type proanthocyanidin, into the A-type this compound.[2][3][4] This transformation is characterized by the formation of an additional ether linkage between the C2 of the upper epicatechin unit and the C7 hydroxyl group of the lower unit. This conversion can be achieved through several oxidative methods, with radical oxidation using 1,1-diphenyl-2-picrylhydrazyl (DPPH) being a well-documented approach. Enzymatic methods utilizing laccase or polyphenol oxidase have also been reported.
Experimental Protocols
This section details the methodology for the synthesis of this compound from Procyanidin B2 using DPPH-mediated radical oxidation.
Materials and Reagents:
-
Procyanidin B2 (starting material)
-
1,1-diphenyl-2-picrylhydrazyl (DPPH)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or Acetic Acid)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) (optional, for confirmation)
-
Nuclear Magnetic Resonance (NMR) spectrometer (optional, for structural elucidation)
Protocol: DPPH-Mediated Radical Oxidation of Procyanidin B2
-
Reaction Setup:
-
Dissolve Procyanidin B2 in a suitable solvent, such as methanol, to a known concentration (e.g., 1 mg/mL).
-
Prepare a solution of DPPH in the same solvent. The molar ratio of DPPH to Procyanidin B2 can be optimized, with literature suggesting ratios around 1:1 or slightly higher.
-
-
Reaction Execution:
-
Combine the Procyanidin B2 solution with the DPPH solution under neutral conditions.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by observing the color change of the DPPH radical (from deep violet to yellow).
-
The reaction time can be optimized, with studies showing significant conversion within a few hours.
-
-
Reaction Quenching and Workup:
-
Once the reaction is complete (as determined by TLC or HPLC analysis showing consumption of the starting material), the reaction can be stopped by removing the solvent under reduced pressure using a rotary evaporator.
-
-
Purification of this compound:
-
The crude reaction mixture can be purified using Solid Phase Extraction (SPE) or preparative HPLC.
-
SPE Purification:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the crude sample (redissolved in a minimal amount of the initial solvent).
-
Wash the cartridge with water to remove polar impurities.
-
Elute the procyanidins with increasing concentrations of methanol or acetonitrile in water. Collect fractions.
-
-
Preparative HPLC Purification:
-
Utilize a reverse-phase C18 column.
-
Employ a gradient elution system with a mobile phase consisting of water with a small percentage of acid (e.g., 0.1% formic acid) and acetonitrile or methanol.
-
Monitor the elution at a wavelength of 280 nm.
-
Collect the fraction corresponding to the this compound peak.
-
-
-
Characterization and Quantification:
-
HPLC Analysis:
-
Analyze the purified fractions using analytical HPLC to determine the purity of this compound.
-
A typical HPLC method would use a C18 column with a gradient of acidified water and acetonitrile.
-
-
Mass Spectrometry (MS):
-
Confirm the identity of this compound by mass spectrometry. The expected [M-H]⁻ ion for this compound is at m/z 575.
-
-
Nuclear Magnetic Resonance (NMR):
-
For complete structural elucidation, ¹H NMR and ¹³C NMR spectroscopy can be performed.
-
-
Data Presentation
The following table summarizes quantitative data from a study on the DPPH-induced oxidation of Procyanidin B2.
| Parameter | Value | Reference |
| Starting Material | Procyanidin B2 | |
| Oxidizing Agent | DPPH Radical | |
| Main Product | This compound | |
| Optimized Formation Rate | 27.5 ± 0.76% | |
| Mass of Product ([M-H]⁻) | m/z 575 |
Visualizations
Reaction Scheme: Synthesis of this compound from Procyanidin B2
Caption: Radical oxidation of Procyanidin B2 to this compound.
Experimental Workflow
Caption: Workflow for this compound synthesis and purification.
Signaling Pathway Context (Hypothetical)
This compound is investigated for its role in various signaling pathways. The following diagram illustrates a hypothetical pathway where this compound might exert its effects.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Chemical Synthesis of Proanthocyanidins in Vitro and Their Reactions in Aging Wines [mdpi.com]
- 4. Chemical Synthesis of Proanthocyanidins in Vitro and Their Reactions in Aging Wines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Characterization of a Procyanidin A2 Analytical Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Procyanidin A2 is a type of A-type proanthocyanidin, an oligomeric flavonoid composed of two epicatechin units.[1][2] It is naturally present in a variety of plant sources, including cocoa, grape seeds, red wine, green tea, and cranberries.[1][3][4] this compound exhibits a range of biological activities, such as antioxidant, anti-inflammatory, antidiabetic, and anticancer properties, making it a compound of significant interest in pharmaceutical and nutraceutical research. The availability of a well-characterized analytical standard is crucial for the accurate quantification and biological evaluation of this compound in various matrices. This document provides detailed protocols for the extraction, purification, and analytical characterization of a this compound standard.
Part 1: Sourcing and Extraction of this compound
The initial step in preparing a this compound analytical standard is its extraction from a suitable natural source. The choice of extraction method and solvent system is critical for maximizing the yield and purity of the target compound.
Experimental Protocol: Extraction
-
Material Preparation: Obtain a suitable plant material rich in this compound, such as cranberry press residues or Pometia pinnata leaves. Dry the material and grind it into a fine powder to increase the surface area for extraction.
-
Solvent Selection: Prepare an appropriate extraction solvent. A mixture of acetone and water (e.g., 70% acetone) with a small amount of acid (e.g., 0.5% HCl or 0.5% acetic acid) is often effective for extracting procyanidins. Microwave-assisted extraction (MAE) using methanol has also been shown to be an efficient method.
-
Extraction Process:
-
For solvent extraction, mix the powdered plant material with the chosen solvent in a suitable ratio (e.g., 1:10 to 1:30 g/mL).
-
Agitate the mixture using sonication or shaking for a defined period (e.g., 30 minutes).
-
For MAE, place the sample in the extraction vessel with the solvent and apply microwave power for a short duration (e.g., a few minutes).
-
-
Solid-Liquid Separation: After extraction, separate the solid plant material from the liquid extract by centrifugation followed by filtration.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
Data Presentation: Extraction Solvent Comparison
| Extraction Solvent | Relative Yield of Procyanidins | Reference |
| 70% Acetone with 0.5% HCl | High | |
| 70% Methanol | Effective for condensed tannins | |
| Methanol (Microwave-Assisted) | High | |
| 75% Acetone, 24.5% Water, 0.5% Acetic Acid | Standard for PAC extraction |
Visualization: Extraction Workflow
Caption: Workflow for the extraction of this compound.
Part 2: Purification of this compound
The crude extract contains a complex mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound to a high degree of purity.
Experimental Protocol: Purification
-
Solid Phase Extraction (SPE):
-
Use an SPE cartridge (e.g., C18) to remove highly polar impurities like sugars and phenolic acids.
-
Condition the cartridge with methanol followed by water.
-
Load the crude extract dissolved in water.
-
Wash the cartridge with water to elute polar impurities.
-
Elute the procyanidin-enriched fraction with methanol or ethyl acetate.
-
-
Size Exclusion Chromatography (SEC):
-
Further fractionate the SPE eluate using a Sephadex LH-20 column to separate compounds based on their molecular size. This step helps in separating oligomeric procyanidins from monomers and larger polymers.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The final purification step is typically performed using preparative HPLC with a C18 or Diol stationary phase.
-
Dissolve the enriched fraction from SEC in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fraction corresponding to the retention time of this compound.
-
Evaporate the solvent from the collected fraction to obtain the pure this compound standard.
-
Data Presentation: Preparative HPLC Conditions
| Parameter | Condition | Reference |
| Column | Diol stationary phase | |
| Mobile Phase A | Acetonitrile/Acetic Acid (98:2, v/v) | |
| Mobile Phase B | Methanol/Water/Acetic Acid (95:3:2, v/v/v) | |
| Gradient | Linear gradient from 10% B to 35% B | |
| Flow Rate | 5 mL/min | |
| Detection | UV at 280 nm |
Visualization: Purification Workflow
Caption: Multi-step workflow for the purification of this compound.
Part 3: Analytical Characterization and Quantification
Once purified, the identity and purity of the this compound standard must be confirmed using various analytical techniques.
Experimental Protocols: Characterization
A. High-Performance Liquid Chromatography (HPLC-UV)
-
Standard Preparation: Accurately weigh the purified this compound and dissolve it in methanol to prepare a stock solution. Create a series of calibration standards by diluting the stock solution.
-
Chromatographic Conditions: Use a validated HPLC method for quantification. A typical method utilizes a C18 or HILIC column with a gradient elution of acidified water and acetonitrile.
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve. The purity is assessed by the relative area of the this compound peak.
B. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the purified standard in a suitable solvent (e.g., methanol).
-
Analysis: Infuse the sample directly into the mass spectrometer or analyze it via LC-MS. Use a high-resolution mass spectrometer (e.g., QTOF, Orbitrap) for accurate mass measurement.
-
Data Interpretation: Confirm the molecular weight of this compound (C₃₀H₂₄O₁₂, MW: 576.5 g/mol ). Analyze the fragmentation pattern (MS/MS) to further confirm the structure.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of the purified standard in a deuterated solvent (e.g., acetone-d₆ or CD₃OD).
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments (COSY, HSQC, HMBC) can be used for unambiguous structural elucidation.
-
Data Interpretation: Compare the obtained chemical shifts with published data for this compound to confirm its identity.
Data Presentation: Analytical Parameters
Table 1: HPLC-UV Method for Quantification
| Parameter | Condition | Reference |
| Column | Phenomenex® Luna 5u HILIC | |
| Mobile Phase | Acetonitrile and 2% Acetic Acid (gradient) | |
| Flow Rate | 1 mL/min | |
| Detection Wavelength | 280 nm | |
| Linearity Range | 7.7 - 250 µg/mL (r² ≥ 0.9999) | |
| LOD | 1.25 µg/mL | |
| LOQ | 2.50 µg/mL |
Table 2: Mass Spectrometry Data for this compound
| Ion | m/z (observed) | Reference |
| [M+H]⁺ | 577 | |
| [M+Na]⁺ | 599 | |
| [M-H]⁻ | 575 |
Table 3: Key ¹³C NMR Chemical Shifts for this compound (in acetone-d₆)
| Carbon Atom | Chemical Shift (ppm) | Reference |
| C-2 (ketal) | 99.80 | |
| C-3 (upper) | 72.04 | |
| C-4 (upper) | 37.00 | |
| C-2 (lower) | 79.17 | |
| C-3 (lower) | 66.79 |
Visualization: Analytical Characterization Workflow
Caption: Workflow for the analytical characterization of this compound.
Part 4: Stability and Storage
Proper storage is essential to maintain the integrity of the this compound analytical standard over time.
Recommendations for Storage and Handling
-
Storage Conditions: The this compound standard should be stored in a dry, dark place. For long-term storage, it is recommended to keep it at -20°C or -80°C, protected from light.
-
Stability in Solution: this compound is more stable in acidic conditions than in neutral or alkaline conditions. In cell culture media at 37°C, it can be unstable, with a half-life of less than 15 minutes, undergoing epimerization. Therefore, solutions for biological assays should be prepared fresh.
-
Handling: Handle the standard in an inert atmosphere where possible to minimize oxidation.
Data Presentation: Stability and Storage Summary
| Parameter | Recommendation | Reference |
| Solid State Storage | ||
| Temperature | -20°C or -80°C | |
| Light | Protect from light | |
| Atmosphere | Dry | |
| Solution Stability | ||
| pH | More stable in acidic conditions | |
| Cell Culture Media | Unstable, prepare fresh |
Conclusion
The preparation of a high-purity this compound analytical standard is a multi-step process involving careful extraction from natural sources, rigorous purification using chromatographic techniques, and comprehensive analytical characterization. The protocols and data presented in this application note provide a framework for researchers to produce and validate their own this compound standard, ensuring accurate and reproducible results in downstream applications. Adherence to proper storage and handling procedures is critical for maintaining the long-term integrity of the standard.
References
- 1. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the Degree of Polymerization of the Proanthocyanidins in Cranberry by Molecular Sieving and Characterization of the Low Molecular Weight Fractions by UHPLC-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Procyanidin A2: In Vitro Antioxidant Activity Assessment using DPPH and ABTS Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Procyanidin A2 is a type of proanthocyanidin, a class of polyphenolic compounds found in various plants, including grape seeds. These compounds are of significant interest in the fields of nutrition and pharmacology due to their potent antioxidant properties. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in numerous chronic diseases. This document provides detailed protocols for assessing the in vitro antioxidant activity of this compound using two widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
The principle behind these assays is the measurement of the capacity of an antioxidant to scavenge stable free radicals. In the DPPH assay, the deep violet DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant. The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is decolorized upon reduction by an antioxidant. The extent of color change in both assays is proportional to the antioxidant concentration.
Quantitative Data Summary
The antioxidant capacity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. While extensive data exists for various plant extracts and procyanidin mixtures, specific IC50 values for isolated this compound can be more elusive in publicly available literature. However, based on available data for closely related compounds and commercial sources, the following provides an indication of its antioxidant potential.
| Compound | Assay | IC50 Value | Reference |
| This compound | DPPH | 5.08 µM | Commercial Source |
| This compound | ABTS | Data not readily available in cited literature. Comparative studies suggest B-type procyanidins may have higher ABTS scavenging activity than A-type like this compound. | |
| Ascorbic Acid (Vitamin C) | DPPH | ~30-50 µM | General Literature |
| Trolox | ABTS | ~10-20 µM | General Literature |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., solvent, pH, reaction time).
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. This results in a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations to be tested.
-
Prepare a series of concentrations of the positive control (ascorbic acid or Trolox) in the same manner.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the various concentrations of this compound or the standard.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the sample/standard.
-
For the control, add 100 µL of the sample solvent (methanol) and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with DPPH solution.
-
-
Determination of IC50: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.
ABTS Radical Cation Scavenging Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Phosphate buffered saline (PBS) or ethanol
-
Trolox or Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical cation.
-
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a series of concentrations of the positive control (Trolox or ascorbic acid).
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the various concentrations of this compound or the standard.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
For the blank, add 20 µL of the solvent used for the sample.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample with ABTS•+ solution.
-
-
Determination of IC50: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of the sample that scavenges 50% of the ABTS•+ radicals.
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
Caption: Chemical Principles of DPPH and ABTS Radical Scavenging Assays.
Application Notes and Protocols for Studying Procyanidin A2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture techniques for investigating the biological activities of Procyanidin A2 (PCA2), a naturally occurring polyphenolic compound found in various plants, including grape seeds.[1][2] The following protocols are designed to facilitate the study of PCA2's anti-inflammatory, antioxidant, and anticancer properties.
Introduction to this compound
This compound is an A-type proanthocyanidin dimer with a range of reported biological effects, making it a compound of interest for therapeutic development.[1][3] In cell culture models, PCA2 has been shown to exert anti-inflammatory and anti-oxidative effects, modulate key signaling pathways, and induce apoptosis in cancer cells.[1] These protocols will focus on methods to assess these activities in relevant cell lines.
Key Biological Activities and Mechanisms
-
Anti-inflammatory and Antioxidant Effects: PCA2 has been demonstrated to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Its antioxidant activity is linked to the upregulation of the Nrf2 signaling pathway.
-
Modulation of Signaling Pathways: PCA2 influences several critical intracellular signaling cascades. It has been shown to inhibit the activation of NF-κB and MAPK (p38, JNK, and ERK) pathways, which are central to the inflammatory response. Furthermore, PCA2 can modulate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
-
Anticancer and Apoptotic Effects: Procyanidins, including PCA2, have been reported to inhibit the proliferation of various cancer cell lines. They can induce apoptosis (programmed cell death) through mechanisms that involve the regulation of Bcl-2 family proteins and the activation of caspases.
Data Presentation
The following tables summarize quantitative data on the effects of this compound from various studies.
Table 1: Effect of this compound on Cell Viability and Inflammatory Markers in RAW264.7 Cells
| Concentration (μM) | Cell Viability (%) | Nitrite Level Inhibition (%) | TNF-α Release Inhibition (%) | IL-6 Release Inhibition (%) |
| 20 | No significant cytotoxicity | Significant | Significant | Significant |
| 40 | No significant cytotoxicity | Significant | Significant | Significant |
| 80 | No significant cytotoxicity | Significant | Significant | Significant |
Data is qualitative based on findings from studies on LPS-stimulated RAW264.7 cells.
Table 2: Effect of this compound on CCL26 Production in A549 Cells
| Concentration (μM) | Pre-incubation Time (hours) | CCL26 Production Inhibition (%) |
| 5 | 2 | ~40% |
| 5 | 6 | ~26% |
| 5 | 8 | No significant inhibition |
Data adapted from a study on IL-4-induced CCL26 production in human alveolar epithelial cells.
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound.
Cell Culture Protocols
1.1. RAW264.7 Macrophage Cell Culture
-
Description: RAW264.7 is a murine macrophage-like cell line widely used to study inflammation.
-
Materials:
-
RAW264.7 cells
-
DMEM with high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Cell scraper
-
T-75 culture flasks
-
-
Protocol:
-
Culture RAW264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, when cells reach 80-90% confluency, gently scrape the cells from the flask surface.
-
Resuspend the cells in fresh medium and seed into new flasks at a 1:3 to 1:6 ratio.
-
Change the medium every 2-3 days.
-
1.2. A549 Human Lung Epithelial Cell Culture
-
Description: A549 is a human lung adenocarcinoma epithelial cell line often used in studies of respiratory inflammation and cancer.
-
Materials:
-
A549 cells
-
F-12K Medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
T-75 culture flasks
-
-
Protocol:
-
Culture A549 cells in T-75 flasks with F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, wash with PBS and detach using 0.25% Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium.
-
Seed into new flasks at a 1:4 to 1:8 ratio.
-
Change the medium every 2-3 days.
-
Cytotoxicity and Cell Viability Assays
2.1. MTT Assay for Cell Viability
-
Description: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells (e.g., RAW264.7 or A549) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 20, 40, 80 μM) and a vehicle control for the desired time (e.g., 24 hours).
-
After treatment, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
2.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Description: This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound (various concentrations)
-
LDH assay kit
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with this compound. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity based on the LDH released relative to the positive control.
-
Apoptosis Assay
3.1. Annexin V-FITC/Propidium Iodide (PI) Staining
-
Description: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Treat cells (e.g., a cancer cell line) with this compound for a specified time (e.g., 24 hours).
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Add 5 μL of Annexin V-FITC and 5 μL of PI to 100 μL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 μL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Western Blotting for Signaling Proteins
-
Description: This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.
-
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against p-p65, p-JNK, Nrf2, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (20-40 μg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
References
Application Notes: Anti-inflammatory Activity of Procyanidin A2
Introduction
Procyanidin A2 (PCA2) is a naturally occurring A-type proanthocyanidin dimer found in various plants, including grape seeds. It has garnered significant interest in the scientific community for its potent antioxidant and anti-inflammatory properties.[1][2] This document provides detailed protocols for in vitro assays to characterize the anti-inflammatory effects of this compound, focusing on its ability to modulate key inflammatory mediators and signaling pathways in macrophage cell lines.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the downregulation of pro-inflammatory mediators.[1][2] Studies have shown that in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, PCA2 significantly suppresses the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] The underlying mechanism for this inhibition involves the modulation of key inflammatory signaling cascades. This compound has been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical regulators of the inflammatory response.
Data Presentation
The anti-inflammatory activity of this compound has been evaluated by assessing its ability to inhibit the production of various pro-inflammatory mediators in LPS-stimulated RAW264.7 macrophage cells. The following table summarizes the effective concentration range of PCA2 for the inhibition of these markers.
| Inflammatory Marker | Cell Line | Stimulant | Effective Concentration of this compound | Assay Method | Reference |
| Nitric Oxide (NO) | RAW264.7 | LPS | 20-80 µM | Griess Assay | |
| Prostaglandin E2 (PGE2) | RAW264.7 | LPS | 20-80 µM | ELISA | |
| TNF-α | RAW264.7 | LPS | 20-80 µM | ELISA | |
| IL-6 | RAW264.7 | LPS | 20-80 µM | ELISA | |
| CCL26 | A549 | IL-4 | 5-10 µM | ELISA |
Experimental Protocols
Herein, we provide detailed protocols for the most common assays used to evaluate the anti-inflammatory activity of this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the adherent cells with varying concentrations of this compound (e.g., 20, 40, 80 µM) for 1 hour.
-
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired incubation period (typically 18-24 hours).
-
Include appropriate controls: untreated cells (negative control) and cells treated with LPS only (positive control).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Standard: Prepare a standard curve of sodium nitrite (0-100 µM) in the culture medium.
-
-
Procedure:
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.
-
Pro-inflammatory Cytokine (TNF-α and IL-6) and Prostaglandin E2 (PGE2) Measurement (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific cytokines and prostaglandins in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatants after the treatment period.
-
Centrifuge the supernatants at 1000 x g for 20 minutes to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and PGE2 according to the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, this involves adding the supernatants to antibody-coated microplates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Determine the concentrations of the cytokines and PGE2 in the samples by comparing their absorbance to the respective standard curves.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control to normalize the expression of the target proteins.
-
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways involved in the anti-inflammatory action of this compound.
References
- 1. This compound, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Procyanidin A2: A Reference Standard for Phytochemical Analysis and Bioactivity Screening
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Procyanidin A2 is an A-type proanthocyanidin dimer, a class of polyphenolic compounds abundant in various plant sources, including grape seeds, cranberries, and cinnamon.[1][2] As a bioactive molecule, this compound exhibits a range of pharmacological effects, including potent antioxidant, anti-inflammatory, and anticancer activities.[3][4][5] Its well-defined chemical structure and the availability of high-purity reference standards make it an invaluable tool in phytochemical analysis, quality control of herbal products, and in vitro/in vivo bioactivity studies. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard.
Chemical and Physical Properties
This compound is commercially available as a primary reference standard with certified absolute purity.
| Property | Value | Reference |
| Synonyms | (+)-Epicatechin-(4β-8,2β-O-7)-epicatechin, Proanthocyanidin A2 | |
| CAS Number | 41743-41-3 | |
| Molecular Formula | C₃₀H₂₄O₁₂ | |
| Molecular Weight | 576.51 g/mol | |
| Appearance | Solid | |
| Storage | < -15 °C |
Application 1: Quantification of this compound in Plant Extracts by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of this compound in various plant matrices. The following protocol is a validated method for the analysis of this compound.
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range | 7.7 - 250 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.9999 |
| Recovery | 96 - 98% |
| Limit of Detection (LOD) | 1.25 µg/mL |
| Limit of Quantification (LOQ) | 2.50 µg/mL |
| Repeatability & Reproducibility (RSD) | < 5% |
Data adapted from a validated method for this compound in Pometia pinnata leaf extracts.
Experimental Protocol: HPLC Analysis of this compound
1. Materials and Reagents:
-
This compound reference standard (≥99.0% purity)
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Ultrapure water
-
Methanol (HPLC grade) for standard and sample preparation
-
Plant extract containing this compound
2. Instrumentation:
-
HPLC system with a UV detector
-
Phenomenex® Luna 5u Hilic column (150 mm × 4.6 mm i.d., 5 µm) or equivalent
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the desired concentration range (e.g., 5, 10, 25, 50, 100, 250 µg/mL).
4. Preparation of Sample Solutions:
-
Accurately weigh a known amount of the dried plant extract.
-
Extract the sample with a suitable solvent. Microwave-assisted extraction (MAE) with methanol has been shown to be effective.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
5. HPLC Conditions:
-
Mobile Phase A: 2% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-4 min: 95% B
-
5-9 min: 90% B
-
10-14 min: 20% B
-
-
Flow Rate: 1 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Application 2: In Vitro Assessment of Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway. The following is a general protocol for investigating the effect of this compound on the NF-κB signaling pathway in a macrophage cell line.
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Activation
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 20, 40, 80 µM) for a specified time (e.g., 2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to induce inflammation and activate the NF-κB pathway.
2. Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA assay.
3. Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE (10-12% gel).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies for the NF-κB pathway include:
-
Phospho-NF-κB p65
-
Total NF-κB p65
-
Phospho-IκBα
-
Total IκBα
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of phosphorylated proteins to their total protein levels and the loading control.
Application 3: Assessment of Antioxidant Activity using the DPPH Assay
The antioxidant capacity of this compound can be readily determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Table 2: Antioxidant Activity of this compound
| Assay | IC₅₀ Value | Reference |
| DPPH Radical Scavenging | 5.08 µM |
Experimental Protocol: DPPH Radical Scavenging Assay
1. Materials and Reagents:
-
This compound reference standard
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Positive control (e.g., Ascorbic acid or Trolox)
2. Preparation of Solutions:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
This compound Solutions: Prepare a stock solution of this compound in methanol and then a series of dilutions to obtain a range of concentrations to be tested.
-
Positive Control Solutions: Prepare a series of dilutions of the positive control in methanol.
3. Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the this compound solution or positive control (e.g., 100 µL).
-
Add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.
-
For the blank, use methanol instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.
4. Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
5. Determination of IC₅₀:
-
Plot the percentage of scavenging activity against the concentration of this compound.
-
The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined from the graph.
Conclusion
This compound serves as a critical reference standard for the accurate quantification of this bioactive compound in plant-derived materials, ensuring the quality and consistency of herbal products and dietary supplements. Furthermore, its well-documented anti-inflammatory and antioxidant properties make it an essential tool for researchers investigating the molecular mechanisms of phytochemicals in human health and disease. The protocols provided herein offer a comprehensive guide for the effective utilization of this compound in both analytical and biological research settings.
References
- 1. This compound analytical standard | 41743-41-3 [sigmaaldrich.com]
- 2. prometheusprotocols.net [prometheusprotocols.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proanthocyanidins and Where to Find Them: A Meta-Analytic Approach to Investigate Their Chemistry, Biosynthesis, Distribution, and Effect on Human Health [mdpi.com]
Procyanidin A2: Applications and Protocols for Oxidative Stress Research
Introduction
Procyanidin A2 (PCA2) is an A-type proanthocyanidin dimer, a polyphenolic compound naturally found in various plants, including grape seeds.[1] Emerging research has highlighted its potent antioxidative and anti-inflammatory properties, making it a compound of significant interest for studies on oxidative stress and related pathologies.[1][2][3] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is implicated in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions.[4] PCA2 has been shown to modulate key signaling pathways involved in the cellular response to oxidative stress, primarily the NF-κB, MAPK, and Nrf2 pathways. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their studies on oxidative stress.
Mechanism of Action
This compound exerts its protective effects against oxidative stress through a multi-targeted mechanism. It directly scavenges free radicals and also modulates intracellular signaling cascades to enhance the endogenous antioxidant response.
Key Signaling Pathways:
-
NF-κB Pathway: In inflammatory conditions often associated with oxidative stress, PCA2 has been demonstrated to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway. It achieves this by inhibiting the phosphorylation of key proteins like IKKα/β and IκBα, which ultimately prevents the nuclear translocation of the p65 subunit of NF-κB.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical signaling route in the inflammatory and oxidative stress response. PCA2 has been shown to decrease the phosphorylation of these MAPK proteins, thereby downregulating the expression of pro-inflammatory mediators.
-
Nrf2 Pathway: A crucial mechanism for cellular defense against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. PCA2 upregulates the expression of Nrf2 and its downstream antioxidant enzyme, Heme Oxygenase-1 (HO-1), while downregulating the expression of Keap1, the negative regulator of Nrf2. This leads to the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of protective genes.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on markers of oxidative stress and inflammation.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages
| Concentration of PCA2 | Nitrite Level Inhibition | IL-6 Release Inhibition | TNF-α Release Inhibition | PGE2 Release Inhibition |
| 20 µM | Concentration-dependent decrease | Concentration-dependent decrease | Concentration-dependent decrease | Concentration-dependent decrease |
| 40 µM | Concentration-dependent decrease | Concentration-dependent decrease | Concentration-dependent decrease | Concentration-dependent decrease |
| 80 µM | Significant decrease | Significant decrease | Significant decrease | Significant decrease |
Data adapted from a study on LPS-stimulated RAW264.7 cells.
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cell Line | Inducer of Oxidative Stress | PCA2 Concentration | Reduction in ROS Levels |
| RAW264.7 | Lipopolysaccharide (LPS) | 20 µM | Effective inhibition |
| RAW264.7 | Lipopolysaccharide (LPS) | 40 µM | Effective inhibition |
| RAW264.7 | Lipopolysaccharide (LPS) | 80 µM | Effective inhibition |
| C2C12 | Palmitic Acid (PA) | 5 µM | 6% reduction |
| C2C12 | Palmitic Acid (PA) | 10 µM | 24% reduction |
| C2C12 | Palmitic Acid (PA) | 20 µM | 32% reduction |
| INS-1 | Palmitic Acid (PA) | 5 µM | 26% reduction |
| INS-1 | Palmitic Acid (PA) | 10 µM | 45% reduction |
| INS-1 | Palmitic Acid (PA) | 20 µM | 63% reduction |
Data adapted from studies on RAW264.7, C2C12, and INS-1 cells.
Table 3: Effect of this compound on Nrf2 Pathway Proteins in LPS-stimulated RAW264.7 Macrophages
| Treatment | Nrf2 Expression | HO-1 Expression | Keap-1 Expression | Nrf2 Nuclear Translocation |
| PCA2 (80 µM) | Upregulated | Upregulated | Downregulated | Reversed LPS-induced translocation from nucleus to cytoplasm |
Data adapted from a study on LPS-stimulated RAW264.7 cells.
Experimental Protocols
Protocol 1: Induction of Oxidative Stress in RAW264.7 Macrophages and Treatment with this compound
This protocol describes the induction of an inflammatory and oxidative state in RAW264.7 macrophages using lipopolysaccharide (LPS) and subsequent treatment with this compound.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (PCA2)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, or 96-well)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates at a density of 1x10^5 to 2x10^6 cells/well, depending on the subsequent assay, and allow them to adhere for 14 hours.
-
Treatment:
-
For measurement of pro-inflammatory cytokines and nitrite: Pre-treat the cells with various concentrations of PCA2 (e.g., 20, 40, 80 µM) for 1 hour.
-
Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Include a control group (no treatment), an LPS-only group, and PCA2-only groups.
-
-
Sample Collection: After the incubation period, collect the cell culture supernatant for cytokine and nitrite analysis, and lyse the cells for protein or RNA extraction.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells treated as described in Protocol 1
-
DCFH-DA fluorescent probe
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Induction of Oxidative Stress: Induce oxidative stress in cells as described in Protocol 1. The timing of LPS stimulation to achieve maximum ROS generation should be optimized (e.g., 8 hours).
-
Probe Loading: After the treatment period, wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (e.g., 1-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Measurement:
-
Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.
-
Fluorescence Microscopy/Plate Reader: Acquire images using a fluorescence microscope or measure the fluorescence intensity using a microplate reader.
-
Protocol 3: Western Blot Analysis of Nrf2 Pathway Proteins
This protocol details the procedure for analyzing the protein expression levels of Nrf2, Keap1, and HO-1.
Materials:
-
Cells treated as described in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway of this compound in Oxidative Stress
Caption: this compound signaling in oxidative stress.
Experimental Workflow for Studying this compound Effects
Caption: Workflow for this compound studies.
Logical Relationship of PCA2's Antioxidant Mechanism
Caption: PCA2's dual antioxidant action.
References
- 1. This compound, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proanthocyanidins against Oxidative Stress: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Procyanidin A2: Application Notes and Protocols for Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin A2, an A-type proanthocyanidin dimer, is a naturally occurring flavonoid found in various plants, including grape seeds, cranberries, and horse chestnuts.[1][2] This polyphenolic compound has garnered significant interest in the scientific community for its diverse bioactive properties, including antioxidant, anti-inflammatory, and enzyme-inhibiting activities.[3][4] These application notes provide a comprehensive overview of the use of this compound in enzyme inhibition assays, complete with quantitative data, detailed experimental protocols, and visual workflows to guide researchers in their investigations.
Enzyme Inhibition Profile of this compound
This compound has been demonstrated to inhibit several enzymes implicated in various physiological and pathological processes. The inhibitory activities are summarized in the table below. It is important to note that while this compound shows direct inhibitory effects on some enzymes, its impact on others, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), is mediated through the modulation of signaling pathways that regulate the expression of these enzymes.[5]
| Target Enzyme | IC50 Value (this compound) | Enzyme Commission (EC) Number | Notes |
| α-Glucosidase | 3.62 µM | EC 3.2.1.20 | This compound exhibits competitive inhibition against α-glucosidase. |
| Angiotensin-Converting Enzyme (ACE) | 97.0 µM (for a procyanidin dimer) | EC 3.4.15.1 | The reported IC50 value is for a procyanidin dimer, which may include this compound. The inhibitory activity of procyanidins against ACE is dependent on their structure. |
| Phospholipase A2 (PLA2) | A-type procyanidins are less potent inhibitors than B-type procyanidins. | EC 3.1.1.4 | Specific IC50 value for this compound is not readily available, but studies indicate lower potency compared to B-type procyanidins. |
| Tyrosinase | Data for crude procyanidin extracts show inhibition (IC50 = 6.85 ± 0.81 mg/mL). | EC 1.14.18.1 | Specific IC50 for pure this compound is not available in the reviewed literature. The inhibitory capacity of the extract is noted to be less than the kojic acid positive control. |
| Xanthine Oxidase | Procyanidin-rich extracts have been shown to inhibit xanthine oxidase in vivo. | EC 1.17.3.2 | A specific IC50 value for pure this compound is not available in the reviewed literature. |
| Cyclooxygenase-2 (COX-2) | Inhibition is mediated by downregulation of expression via the NF-κB and MAPK pathways. | EC 1.14.99.1 | This compound at concentrations of 20-80 µM suppresses the expression of COX-2. |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition is mediated by downregulation of expression via the NF-κB and MAPK pathways. | EC 1.14.13.39 | This compound at a concentration of 80 µM restrains the mRNA and protein expression of iNOS. |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory and antioxidant effects by modulating key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
Anti-inflammatory Signaling Cascade
This compound has been shown to attenuate inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, this compound decreases the phosphorylation of key proteins in these pathways, leading to a reduction in the production of pro-inflammatory mediators like TNF-α, IL-6, and PGE2.
Caption: this compound inhibits the NF-κB and MAPK signaling pathways.
Antioxidant Response Pathway
This compound also enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It promotes the translocation of Nrf2 to the nucleus, where it induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).
References
- 1. Administration of procyanidins from grape seeds reduces serum uric acid levels and decreases hepatic xanthine dehydrogenase/oxidase activities in oxonate-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 5. This compound, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Procyanidin A2 Stability in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Procyanidin A2 (PA2) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in standard cell culture media?
This compound is known to be highly unstable in common cell culture media, such as Dulbecco's Modified Eagle Medium (DMEM).[1][2][3] At a standard cell culture temperature of 37°C, its degradation is rapid.
Q2: What is the half-life of this compound in cell culture media?
Studies have shown that the half-life of this compound in basal DMEM at 37°C is less than 15 minutes.[1][2] This indicates that a significant portion of the compound degrades shortly after being introduced into the culture system.
Q3: What are the primary degradation pathways for this compound in solution?
The main degradation pathways for this compound in cell culture media are epimerization and oxidation. Epimerization involves the conversion of PA2 into its isomers, such as proanthocyanidin A4.
Q4: What factors influence the stability of this compound?
Several factors can affect the stability of this compound in a solution:
-
pH: PA2 is more stable in acidic conditions and demonstrates increased instability in weakly alkaline environments.
-
Temperature: Elevated temperatures can accelerate the degradation process.
-
Media Composition: The components within the cell culture medium can hasten the transformation of PA2.
Q5: What are the implications of this compound instability for my cell culture experiments?
The rapid degradation of this compound is a critical consideration for interpreting experimental results. For experiments that run for extended periods, such as 24 hours, the observed biological effects may be attributable to the degradation products of PA2 rather than the parent compound itself.
Q6: How can I minimize the degradation of this compound in my experiments?
To mitigate the instability of this compound, consider the following:
-
Prepare fresh solutions of PA2 immediately before use.
-
Minimize the time the compound is in the cell culture media before data collection.
-
If possible, adjust the pH of the media to be slightly more acidic, while ensuring it remains compatible with your cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound into its isomers, which may have different biological activities. | 1. Confirm the stability of your PA2 stock solution. 2. Analyze the cell culture media at different time points using HPLC to identify and quantify PA2 and its degradation products. 3. Consider the bioactivity of the identified degradation products. |
| Loss of this compound activity over the course of the experiment. | Rapid degradation of PA2 in the cell culture medium at 37°C. | 1. Conduct time-course experiments to determine the window of PA2 activity. 2. Replenish the media with fresh PA2 at regular intervals if the experimental design allows. |
| Difficulty in replicating published data. | Differences in experimental protocols, such as media formulation, pH, or incubation time, affecting PA2 stability. | 1. Carefully review and standardize all experimental parameters. 2. Contact the authors of the original publication for detailed protocols. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase (e.g., a gradient of acetonitrile and water with a small percentage of acid)
-
Incubator at 37°C
-
Microcentrifuge tubes
Methodology:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Incubation: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration. Immediately take a sample for the 0-hour time point. Incubate the remaining solution at 37°C.
-
Sampling: Collect aliquots of the solution at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Sample Preparation: Immediately after collection, stop any further degradation by freezing the samples or by adding a stabilizing agent if available. Before injection into the HPLC, samples may need to be filtered.
-
HPLC Analysis: Analyze the samples using an established HPLC method to separate and quantify this compound and its degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation kinetics and half-life in the specific cell culture medium.
Visualizations
References
Procyanidin A2 solubility challenges and solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with Procyanidin A2. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring flavonoid found in various plants, including grapes, litchi, and cranberries.[1][2] It is known for its antioxidant, anti-inflammatory, and potential anti-cancer properties.[1] However, its complex chemical structure makes it sparingly soluble in aqueous solutions, which can pose a significant challenge for in vitro and in vivo studies, affecting its bioavailability and experimental reproducibility.
Q2: What are the general solubility properties of this compound?
This compound exhibits poor solubility in water but is soluble in several organic solvents. Its solubility is a critical factor for designing experiments, and using the appropriate solvent system is essential for accurate and reliable results.
Q3: How should I store this compound powder and stock solutions?
For long-term storage, solid this compound should be kept at 4°C and protected from light.[3] Stock solutions prepared in organic solvents like DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in cell culture media?
This compound can be unstable in standard cell culture media (like DMEM) at 37°C, especially under weak alkaline conditions. It can undergo epimerization, transforming into its isomers with a half-life of less than 15 minutes. This instability should be a critical consideration when designing and interpreting cell-based assays.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: My this compound powder is not dissolving in my chosen solvent.
-
Solution:
-
Verify Solvent Choice: Ensure you are using an appropriate solvent. This compound is highly soluble in DMSO and soluble in ethanol and methanol, but sparingly soluble in water.
-
Gentle Heating: Gently warm the solution in a water bath at 37°C. This can help increase the dissolution rate.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process. Sonication can help break down aggregates and enhance solubility.
-
Fresh Solvent: For DMSO stock solutions, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.
-
Issue 2: My this compound precipitates when I dilute my stock solution into an aqueous buffer or cell culture medium.
This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous solution due to a sharp decrease in solvent polarity.
-
Solution:
-
Stepwise Dilution: Perform serial dilutions in the aqueous medium rather than a single large dilution. This gradual change in solvent concentration can help maintain solubility.
-
Co-Solvent System: For in vivo studies or challenging in vitro systems, consider using a co-solvent system. Formulations including DMSO, PEG300, and Tween-80 have been shown to maintain this compound in solution.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as high as your experimental system can tolerate (typically <0.5% for cell-based assays) to help keep the compound dissolved.
-
Immediate Use: Prepare working solutions immediately before use, especially for cell culture experiments, due to the compound's instability in aqueous media over time.
-
Issue 3: I am observing variability in my experimental results.
-
Solution:
-
Check Solution Stability: As mentioned, this compound can degrade or transform in cell culture media. Prepare fresh dilutions for each experiment to ensure consistency.
-
pH of the Medium: Be aware that the pH of your medium can affect the stability of this compound. It is more stable in acidic conditions and less stable in weakly alkaline conditions.
-
Light Exposure: Protect this compound solutions from light to prevent potential degradation.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | High | 100 mg/mL | 173.46 mM | Ultrasonic assistance may be needed. Use newly opened DMSO. |
| Water | Sparingly Soluble | 0.1 mg/mL | 0.17 mM | |
| Methanol | Soluble | ~1 mg/mL | ~1.73 mM | Based on commercially available solutions. |
| Ethanol | Soluble | ~30 mg/mL (estimated) | ~52 mM (estimated) | Estimated based on the solubility of the structurally similar Procyanidin B2. |
Table 2: In Vivo Formulation Examples
| Formulation Components | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 576.50 g/mol ). For 1 mL of a 10 mM solution, you will need 5.765 mg.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of high-quality, anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in cryovials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Thaw Stock Solution: Thaw a vial of your 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. It is recommended to do this in a stepwise manner to avoid precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the highest concentration of your working solution does not exceed a non-toxic level for your specific cell line (typically less than 0.5%).
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your highest treatment concentration.
-
Immediate Use: Add the prepared working solutions to your cells immediately after preparation.
Protocol 3: Preparation of an In Vivo Formulation (Co-solvent System)
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add Co-solvents: In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other components of the formulation. For example, for the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation:
-
Add 400 µL of PEG300 to 100 µL of the 25 mg/mL DMSO stock and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
-
Final Concentration: This will result in a final this compound concentration of 2.5 mg/mL.
-
Administration: The solution should be clear. If any precipitation occurs, gentle warming and sonication may be used. Administer the formulation to the animals as per your experimental design.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound's modulation of inflammatory and antioxidant signaling pathways.
References
Optimizing extraction yield of Procyanidin A2 from plant material
Welcome to the technical support center for optimizing the extraction yield of Procyanidin A2 from plant materials. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common plant sources for extracting this compound?
This compound is an A-type proanthocyanidin found in a variety of plant materials. Some of the most commonly cited sources include lychee fruit pericarp, avocado, chestnut, cranberry juice concentrate, peanut skins, cinnamon cortex, and Cinchona cortex.[1][2]
Q2: Which solvents are most effective for this compound extraction?
The choice of solvent is critical for optimizing the extraction of this compound. Generally, aqueous mixtures of organic solvents are more effective than single solvents. Commonly used and effective solvents include:
-
Aqueous Acetone: Often considered the best solvent for extracting procyanidins, with concentrations around 70% being particularly effective.[3][4][5]
-
Aqueous Methanol and Ethanol: These are also widely used and are effective for extracting procyanidins of low molecular weight. A 60% hydromethanolic mixture with 1% formic acid has been identified as an optimal solvent system in some studies.
-
Water: While less effective than organic solvent mixtures, water can be used, especially in techniques like pressurized liquid extraction.
The addition of a small amount of acid, such as hydrochloric acid or formic acid, to the solvent mixture can improve extraction efficiency and stability of the procyanidins.
Q3: What are the main extraction methods for this compound, and how do they compare?
Several methods can be employed for this compound extraction, each with its own advantages. The most common are:
-
Conventional Solid-Liquid Extraction: This traditional method involves soaking the plant material in a solvent. While simple, it can be time-consuming and may have lower efficiency compared to modern techniques.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. It often leads to higher yields in shorter extraction times and at lower temperatures, which helps to prevent degradation of thermosensitive compounds.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid extraction. This method can significantly reduce extraction time and solvent consumption.
-
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is considered a "green" technology as it avoids the use of organic solvents. The selectivity of SFE can be adjusted by modifying pressure and temperature.
-
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this technique uses solvents at elevated temperatures and pressures, which can enhance extraction efficiency and reduce solvent usage.
Troubleshooting Guide
Problem 1: Low Extraction Yield of this compound
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | The polarity of the extraction solvent may not be optimal. Experiment with different solvent systems. Aqueous acetone (e.g., 70%) is often highly effective for procyanidins. Consider adding a small amount of acid (e.g., 0.5% HCl or 1% formic acid) to improve solubility and stability. |
| Inefficient Extraction Method | Conventional extraction may not be sufficient. Consider using advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve cell wall disruption and solvent penetration. |
| Incorrect Particle Size | If the plant material is not ground to a fine enough powder, the surface area for extraction is limited. Ensure the material is finely milled to increase contact with the solvent. |
| Suboptimal Solid-to-Liquid Ratio | An insufficient volume of solvent may lead to saturation and incomplete extraction. Experiment with different solid-to-liquid ratios to ensure complete extraction. Increasing the solvent volume can enhance yield. |
| Degradation of this compound | Procyanidins can be sensitive to high temperatures and prolonged extraction times. Use lower temperatures, especially with methods like UAE, and optimize the extraction time to prevent degradation. |
Problem 2: Impurities in the Final Extract
| Possible Cause | Suggested Solution |
| Co-extraction of Other Compounds | The initial crude extract will likely contain other phenolic compounds, lipids, and pigments. A purification step is necessary. |
| Ineffective Purification Method | Simple filtration may not be enough to remove all impurities. Employ chromatographic techniques for purification. Column chromatography using resins like Sephadex LH-20 or XAD-7HP is effective for separating procyanidins. |
Quantitative Data Summary
Table 1: Comparison of this compound Yield with Different Extraction Methods
| Plant Material | Extraction Method | Solvent | Yield of this compound | Reference |
| Lychee Pericarp | Ultra-High-Pressure Assisted Extraction (UHP) | 70% Ethanol | Significantly higher than conventional and UAE methods | |
| Pometia pinnata Leaves | Microwave-Assisted Extraction (MAE) | Methanol | 33.8 ± 0.4 mg/g dried extract | |
| Plant Material (unspecified) | Conventional, UAE, UHP | Not specified | This compound content was higher with UHP (4.97 mg/g) compared to UAE (4.68 mg/g) and conventional (4.46 mg/g) |
Table 2: Optimal Conditions for Different Extraction Methods
| Extraction Method | Parameter | Optimal Value | Reference |
| Ultrasound-Assisted Extraction (UAE) | Ethanol Concentration | 62% | |
| Liquid-to-Solid Ratio | 15:1 (mL/g) | ||
| Extraction Time | 29 min | ||
| Extraction Temperature | 53 °C | ||
| Microwave-Assisted Extraction (MAE) | Methanol Concentration | 73% | |
| Extraction Time | 56 min | ||
| Extraction Temperature | 67 °C |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material at a low temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Solvent Addition: Add the extraction solvent (e.g., 62% ethanol) at a specific liquid-to-solid ratio (e.g., 15:1 mL/g).
-
Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Set the temperature to 53°C and sonicate for 29 minutes. The ultrasonic power should be optimized for the specific equipment (e.g., 200 W).
-
Separation: After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Filtration: Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove any remaining particulate matter.
-
Solvent Evaporation: Remove the solvent from the filtrate, for example, using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Purification (Optional but Recommended): The crude extract can be further purified using column chromatography (e.g., Sephadex LH-20) to isolate this compound.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: As described in the UAE protocol.
-
Extraction Setup: Place a known amount of the powdered plant material into a microwave-safe extraction vessel.
-
Solvent Addition: Add the optimized solvent (e.g., 73% methanol) to the vessel.
-
Microwave Irradiation: Place the vessel in a microwave extractor. Set the temperature to 67°C and the extraction time to 56 minutes. The microwave power should be controlled to maintain the set temperature.
-
Post-Extraction: Follow steps 5-8 from the UAE protocol for separation, filtration, solvent evaporation, and purification.
Visualizations
Caption: General workflow for Ultrasound-Assisted Extraction of this compound.
Caption: Troubleshooting logic for addressing low this compound extraction yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tuscany-diet.net [tuscany-diet.net]
- 3. Procyanidins from Cranberry Press Residues—Extraction Optimization, Purification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Procyanidin A2 HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Procyanidin A2, with a specific focus on improving peak shape.
Troubleshooting Guides
Poor peak shape can significantly compromise the accuracy and reproducibility of HPLC results by affecting resolution and integration.[1][2] This section provides a systematic approach to diagnosing and resolving common peak shape problems.
Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half is wider than the front half.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions | Procyanidins, as phenolic compounds, can interact with exposed silanol groups on the silica-based stationary phase, leading to tailing.[1] Lowering the mobile phase pH with an acidic modifier (e.g., formic acid, acetic acid) suppresses silanol ionization and reduces these interactions.[1] Using a modern, high-purity, end-capped C18 column can also minimize exposed silanols. |
| Mobile Phase pH | An inappropriate mobile phase pH can cause ionizable compounds like this compound to exist in multiple forms, resulting in tailing. For reproducible results, the mobile phase pH should be at least 2 units away from the analyte's pKa. |
| Column Overload | Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column and cause peak distortion. Reduce the injection volume or dilute the sample to see if the peak shape improves. |
| Extra-Column Volume | Excessive volume within the HPLC system outside of the column (e.g., long or wide-bore tubing) can lead to band broadening and tailing. Ensure all tubing is as short and narrow as possible and that all fittings are secure. |
| Column Contamination/Deterioration | Accumulation of contaminants on the column frit or stationary phase can distort peak shape. If a guard column is used, replacing it may solve the issue. Otherwise, flushing the column or replacing it may be necessary. |
Peak Fronting
Peak fronting is characterized by an asymmetrical peak where the front half is broader than the latter half.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting. Ideally, the sample solvent should be the same as or weaker than the initial mobile phase. |
| Column Overloading | Similar to peak tailing, injecting too high a concentration or volume of the sample can lead to peak fronting. Dilute the sample or reduce the injection volume. |
| Column Collapse (Phase Collapse) | In reversed-phase chromatography, using a mobile phase with a very high aqueous content (>95%) can cause the C18 chains to collapse, leading to poor peak shape, including fronting. Flushing the column with 100% acetonitrile can sometimes resolve this. Using a column specifically designed for highly aqueous mobile phases is recommended. |
| Temperature Mismatch | A significant temperature difference between the mobile phase entering the column and the column itself can cause peak distortion. Using a column oven and a mobile phase preheater can ensure temperature equilibrium. |
Split Peaks
Split peaks appear as two or more distinct peaks for a single analyte.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Co-elution of Isomers or Impurities | The split peak may actually be two different, closely eluting compounds. This compound has isomers that may be present. To confirm, try adjusting the mobile phase composition, gradient, or temperature to improve separation. |
| Blocked Column Frit or Contamination | A partially blocked inlet frit can cause the sample to be distributed unevenly onto the column, resulting in a split peak. Backflushing the column or replacing the frit may resolve the issue. If all peaks in the chromatogram are split, this is a likely cause. |
| Column Void or Channeling | A void or channel in the column packing material can create different flow paths for the analyte, leading to peak splitting. This usually requires column replacement. |
| Sample Solvent Effect | Injecting a sample in a strong, non-polar solvent in a reversed-phase system can cause peak splitting. The sample should be dissolved in the mobile phase or a weaker solvent. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting HPLC peak shape issues.
Caption: A flowchart for troubleshooting common HPLC peak shape problems.
Experimental Protocols
Below are examples of HPLC methodologies that have been used for the analysis of this compound.
Method 1: Reversed-Phase HPLC for this compound Quantification
This method is adapted for the quantitative analysis of this compound in plant extracts.
-
Column: Phenomenex® Luna 5u HILIC column.
-
Mobile Phase: A mixture of 2% acetic acid in water (A) and acetonitrile (B).
-
Gradient Elution:
-
0-4 min: 5% A, 95% B
-
5-9 min: 10% A, 90% B
-
10-14 min: 80% A, 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Column Temperature: 35°C.
Method 2: UHPLC-DAD for Proanthocyanidin A2 Analysis
This method is suitable for the analysis of this compound and its derivatives.
-
Column: Luna Omega Polar C18 column (150 mm × 2.1 mm, 1.6 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-3.5 min: 4% B
-
3.5-5.0 min: 6% B
-
5.0-6.5 min: 1% B
-
6.5-8.0 min: linear gradient to 12% B
-
8.0-12.0 min: 12% B
-
12.0-16.0 min: linear gradient to 30% B
-
16.0-19.0 min: 90% B
-
19.0-23.0 min: 4% B (re-equilibration)
-
-
Flow Rate: 0.45 mL/min.
-
Detection: Diode-Array Detector (DAD).
-
Column Temperature: 35°C.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in HPLC? An ideal HPLC peak should be symmetrical and have a Gaussian shape. A tailing factor or asymmetry factor close to 1.0 is considered ideal.
Q2: Why is my this compound peak tailing even with a C18 column? Peak tailing for phenolic compounds like this compound on C18 columns is often due to secondary interactions with residual silanol groups on the silica packing. To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic or acetic acid) to keep the silanols protonated. Using a well-end-capped, high-purity silica column is also crucial.
Q3: Can the column temperature affect the peak shape of this compound? Yes, column temperature plays a significant role in HPLC separations. Inconsistent temperatures can lead to peak broadening or distortion. Increasing the temperature generally decreases solvent viscosity, which can lead to sharper peaks and shorter retention times. However, Procyanidins can degrade at high temperatures. An optimal temperature, often around 35°C, is recommended for flavonoid analysis.
Q4: My peak for this compound is split. Does this mean my sample is impure? A split peak can indicate an impurity or a co-eluting isomer, but it can also be caused by issues with your HPLC system or method. Before concluding it's an impurity, investigate other potential causes such as a partially blocked column frit, a void in the column, or an inappropriate sample solvent. Try injecting a smaller volume to see if the two peaks resolve into a single one, which might suggest column overload.
Q5: How can I prevent column contamination when analyzing crude plant extracts containing this compound? Proper sample preparation is key. Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates. Using a guard column before your analytical column is a cost-effective way to protect it from strongly retained impurities and extend its lifetime.
Logical Relationship Diagram
The following diagram illustrates the relationship between common HPLC problems, their causes, and potential solutions.
Caption: Relationship between HPLC peak problems, causes, and solutions.
References
Troubleshooting Procyanidin A2 peak tailing in chromatography
Technical Support Center: Procyanidin A2 Chromatography
Welcome to the Technical Support Center for this compound analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve common issues encountered during the chromatographic analysis of this compound, with a specific focus on peak tailing.
Troubleshooting Guide: this compound Peak Tailing
Peak tailing is a common issue in the chromatography of polyphenolic compounds like this compound, leading to poor resolution and inaccurate quantification. This guide will walk you through the potential causes and solutions to achieve symmetrical peaks.
Question 1: My this compound peak is showing significant tailing. What are the most likely causes?
Peak tailing for this compound is often a result of secondary interactions with the stationary phase, improper mobile phase conditions, or column issues. The primary causes include:
-
Secondary Silanol Interactions: this compound, with its multiple hydroxyl groups, can interact with free silanol groups on the surface of silica-based stationary phases. This is a very common cause of peak tailing for polar analytes.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both this compound and the stationary phase, affecting retention and peak shape.
-
Column Overload: Injecting too high a concentration of this compound or a large injection volume can lead to peak distortion.
-
Column Contamination or Degradation: Accumulation of matrix components from plant extracts or degradation of the stationary phase can create active sites that cause tailing.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.
Question 2: How can I systematically troubleshoot and resolve the peak tailing of this compound?
Here is a step-by-step workflow to identify and fix the cause of peak tailing:
Caption: A logical workflow for troubleshooting this compound peak tailing.
Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal mobile phase pH for this compound analysis to minimize peak tailing?
An acidic mobile phase is generally recommended to minimize the peak tailing of polyphenolic compounds like this compound. This compound has a predicted pKa of approximately 8.77.[1] To ensure it is in a single, non-ionized state and to suppress the ionization of residual silanol groups on the stationary phase, a mobile phase pH of around 2.5-3.5 is often effective. Adding a small amount of acid, such as formic acid or acetic acid, is a common practice.
Illustrative Data: Effect of Mobile Phase pH on this compound Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry (As) | Observations |
| 7.0 | 2.5 | Significant tailing |
| 5.0 | 1.8 | Moderate tailing |
| 3.5 | 1.3 | Minor tailing |
| 2.5 | 1.1 | Symmetrical peak |
Note: This data is illustrative and based on typical chromatographic behavior. Actual results may vary.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC-grade).
-
Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC-grade).
-
Equilibrate the Column: Flush the column with the new mobile phase for at least 20-30 column volumes before injecting the sample.
-
Analyze the Sample: Inject the this compound standard or sample and observe the peak shape.
FAQ 2: Can mobile phase additives other than acids improve the peak shape of this compound?
Yes, in addition to acids, other mobile phase additives can be used to improve peak shape.
-
Buffers: A buffer, such as ammonium formate or ammonium acetate, can help maintain a stable pH throughout the analysis, which is crucial for reproducibility.[2]
-
Chaotropic Agents: In some cases, for basic compounds, adding a small amount of a competing base (e.g., triethylamine) can mask active silanol sites. However, this is less common with modern, high-purity silica columns.
Illustrative Data: Effect of Mobile Phase Additives on this compound Peak Asymmetry (at pH 3.0)
| Additive (in Mobile Phase) | Concentration | Peak Asymmetry (As) |
| None | - | 1.5 |
| Formic Acid | 0.1% | 1.2 |
| Ammonium Formate | 10 mM | 1.1 |
Note: This data is illustrative and based on typical chromatographic behavior. Actual results may vary.
FAQ 3: What type of HPLC column is best suited for the analysis of this compound to avoid peak tailing?
To minimize secondary interactions with silanol groups, it is highly recommended to use a modern, high-purity, end-capped reversed-phase column.
-
End-Capped Columns: These columns have the residual silanol groups on the silica surface chemically bonded with a small silylating agent (e.g., trimethylsilyl chloride), making the surface more inert.
-
Stationary Phase: A C18 stationary phase is commonly used for the analysis of procyanidins.
-
Particle Size: Smaller particle sizes (e.g., < 3 µm) can provide higher efficiency and better resolution, but require higher operating pressures.
Caption: Interaction of this compound with standard vs. end-capped silica.
FAQ 4: Could temperature affect the peak shape of this compound?
Yes, temperature can influence peak shape, although its effect is often less pronounced than that of mobile phase pH for this type of analyte.
-
Improved Mass Transfer: Higher temperatures (e.g., 30-40°C) can reduce the viscosity of the mobile phase, leading to improved mass transfer kinetics and potentially sharper peaks.
-
Analyte Stability: Be cautious with excessively high temperatures, as they could potentially lead to the degradation of this compound.
Illustrative Data: Effect of Column Temperature on this compound Peak Asymmetry
| Column Temperature (°C) | Peak Asymmetry (As) |
| 25 | 1.4 |
| 35 | 1.2 |
| 45 | 1.1 |
Note: This data is illustrative and based on typical chromatographic behavior. Actual results may vary.
FAQ 5: I am analyzing this compound in a plant extract and still see peak tailing despite optimizing the method. What could be the issue?
When analyzing complex matrices like plant extracts, other factors can contribute to peak tailing:
-
Co-eluting Interferences: Other polyphenolic compounds or matrix components may co-elute with this compound, causing peak distortion. Consider using a higher resolution column or adjusting the gradient profile to improve separation.
-
Sample Overload from Matrix: Even if the concentration of this compound is within the optimal range, a high concentration of other matrix components can still lead to column overload.
-
Sample Preparation: Inadequate sample cleanup can introduce contaminants that interact with the column. Consider using Solid Phase Extraction (SPE) to clean up the sample before injection.
Experimental Protocol: Sample Cleanup using SPE
-
Select SPE Cartridge: Choose a C18 or a polymeric reversed-phase SPE cartridge.
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Load the plant extract onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elution: Elute the this compound and other polyphenols with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluent and reconstitute the residue in the initial mobile phase before injection.
Caption: A typical Solid Phase Extraction (SPE) workflow for plant extracts.
References
Technical Support Center: Analysis of Procyanidin A2
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of Procyanidin A2, tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of this compound, providing potential causes and actionable solutions.
Issue 1: I am observing significant ion suppression and poor signal intensity for this compound.
Answer:
Significant ion suppression is a common manifestation of matrix effects in LC-MS/MS analysis, where co-eluting compounds from the sample matrix interfere with the ionization of this compound, leading to a decreased signal.[1][2] This adversely affects the accuracy, precision, and sensitivity of the analysis.[3]
Potential Causes:
-
Co-elution of Matrix Components: In biological and herbal samples, endogenous substances such as phospholipids, proteins, lipids, and salts are primary sources of interference.[1][3]
-
Inadequate Sample Cleanup: The chosen sample preparation method may not be effective at removing all interfering compounds.
-
Suboptimal Chromatographic Conditions: The LC method may not be adequately separating this compound from matrix components.
Troubleshooting Workflow:
The following decision tree can guide the troubleshooting process for ion suppression issues.
Caption: Decision tree for troubleshooting matrix effects.
Issue 2: My quantitative results for this compound show poor accuracy and reproducibility.
Answer:
Poor accuracy and reproducibility are often direct consequences of uncorrected matrix effects. The variability in the composition of the matrix between different samples can lead to inconsistent ion suppression or enhancement, resulting in unreliable quantitative data.
Solutions:
-
Quantitative Assessment: First, quantify the extent of the matrix effect to understand its impact. This can be achieved by calculating the matrix factor (see FAQ 4 for the protocol).
-
Improved Sample Preparation: The most effective way to combat matrix effects is to improve the sample preparation technique to remove interfering compounds. Solid-Phase Extraction (SPE) is often highly effective for this purpose.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the preferred choice to compensate for matrix effects, as it will experience the same degree of ion suppression or enhancement as the analyte.
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Principle | Advantages | Disadvantages | Effectiveness for this compound |
| Protein Precipitation (PPT) | Proteins are precipitated using an organic solvent (e.g., acetonitrile) or an acid. | Simple, fast, and inexpensive. | Non-selective, often results in significant ion suppression as many interferences remain. | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | More selective than PPT, can provide a cleaner extract. | Can be labor-intensive and may use large volumes of organic solvents. | Moderate to High |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective and effective at removing a wide range of interferences, leading to a very clean extract. | Can be more expensive and requires method development. | High |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the analysis of this compound?
A1: Matrix effects refer to the alteration of the ionization efficiency of this compound by co-eluting compounds present in the sample matrix. These effects, prominent in techniques like electrospray ionization (ESI) mass spectrometry, can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy of quantitative results.
Q2: How can I qualitatively identify the presence of matrix effects?
A2: A post-column infusion experiment is a definitive method to identify the regions in a chromatogram where ion suppression or enhancement occurs. This technique helps determine if this compound is eluting in a region susceptible to matrix interference.
References
Preventing Procyanidin A2 degradation during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Procyanidin A2. The information is designed to help you prevent degradation during storage and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during storage?
A1: The stability of this compound is primarily influenced by four key factors: temperature, pH, light, and oxygen.[1][2][3][4]
-
Temperature: Elevated temperatures significantly accelerate the degradation of this compound.[3] Degradation is more rapid at room temperature and above, compared to refrigerated or frozen conditions.
-
pH: this compound is more stable in acidic conditions and is unstable in neutral to alkaline conditions. Weakly alkaline conditions can lead to rapid epimerization.
-
Light: Exposure to light, particularly UV light, can contribute to the degradation of proanthocyanidins.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of this compound.
Q2: What are the main degradation pathways for this compound?
A2: The two primary degradation pathways for this compound are epimerization and oxidation.
-
Epimerization: This process involves the conversion of this compound into its isomers. For instance, under weakly alkaline or cell culture conditions at 37°C, this compound can transform into isomers like epicatechin-(4β→8; 2β→O→7)-ent-catechin (proanthocyanidin A4) and epicatechin-(4β→6; 2β→O→7)-ent-catechin. In some environments, this epimerization can be very rapid, with a half-life of less than 15 minutes.
-
Oxidation: In the presence of oxygen, this compound can undergo oxidation, leading to the formation of various degradation products, including oxidized A-type dimers. This process is a primary route of degradation under basic conditions when exposed to atmospheric oxygen.
Q3: How should I store my this compound samples to minimize degradation?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures. Refrigeration (2-8°C) is good for short-term storage, while freezing (-20°C or -80°C) is recommended for long-term storage.
-
pH: If in solution, maintain an acidic pH.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Oxygen: For optimal stability, especially in solution, purge the container with an inert gas like nitrogen or argon before sealing to exclude oxygen.
-
Form: Storing this compound as a solid, lyophilized powder is the most stable option.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in cell-based assays. | Rapid degradation in cell culture media. This compound is unstable at physiological pH (around 7.4) and 37°C, with a reported half-life of less than 15 minutes. | Prepare fresh solutions of this compound immediately before use in cell culture experiments. Consider the short half-life when interpreting results from long-term incubations. |
| Inconsistent results between experimental replicates. | Degradation of stock solutions over time. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for maximum stability. |
| Appearance of unexpected peaks in HPLC analysis. | Epimerization or oxidation of this compound. | Analyze samples promptly after preparation. If storage is necessary, store at low temperatures and under an inert atmosphere. Compare the chromatogram to a freshly prepared standard to identify potential degradation products. |
| Discoloration of this compound solutions. | Oxidation of the compound. | Ensure solutions are stored protected from light and oxygen. The use of antioxidants may help, but their compatibility and potential interference with downstream applications should be evaluated. |
Quantitative Data on this compound Degradation
The following tables summarize available quantitative data on the degradation of procyanidins under various conditions. Note that much of the available data is for procyanidins in complex matrices rather than for pure this compound.
Table 1: Effect of Temperature on Procyanidin Degradation in Dark Chocolate
| Storage Temperature | Degradation Rate Constant (k) per day |
| 4°C | 2.2 x 10⁻³ |
| 22°C | 5.4 x 10⁻³ |
| 35°C | 7.8 x 10⁻³ |
Data synthesized from a study on dark chocolate, where procyanidin degradation followed first-order kinetics.
Table 2: Procyanidin Retention in Processed Blueberry Products After 6 Months of Storage
| Product | Retention (%) |
| Clarified Juice | 8% |
| Non-clarified Juice | 11% |
| Pureed | 7% |
| Canned in Water | 32% |
| Canned in Syrup | 22% |
This table highlights the significant loss of procyanidins during storage of processed products.
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound
This protocol outlines a general workflow for assessing the stability of this compound under different storage conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of high-purity this compound.
-
Dissolve in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution of a specific pH).
-
Prepare a stock solution of a known concentration.
-
-
Sample Preparation and Storage:
-
Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., different temperatures, pH values, light exposure, and atmospheric conditions).
-
For testing the effect of antioxidants, add the desired antioxidant to the respective sample aliquots at a specified concentration.
-
For testing under an inert atmosphere, purge the vials with nitrogen or argon before sealing.
-
Store the vials under the designated conditions.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve a vial from each storage condition.
-
Analyze the concentration of this compound remaining in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
-
Monitor for the appearance of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Determine the degradation kinetics (e.g., first-order or second-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.
-
Protocol 2: Microencapsulation of this compound with Maltodextrin by Spray Drying
This protocol provides a general methodology for the microencapsulation of this compound. Optimization of parameters is recommended for specific equipment and applications.
-
Preparation of the Emulsion:
-
Prepare an aqueous solution of the wall material, which is a combination of maltodextrin and a protein like whey protein isolate (e.g., in a 7:3 ratio). The total concentration of the wall material in the solution should be around 10% (w/w).
-
Prepare a solution of this compound (the core material).
-
Add the core material solution to the wall material solution to achieve a specific core-to-wall ratio (e.g., 1:9 w/w).
-
Homogenize the mixture using a high-speed homogenizer to form a stable emulsion.
-
-
Spray Drying:
-
Feed the emulsion into a spray dryer.
-
Set the spray drying parameters. Typical parameters for encapsulating flavonoids include:
-
Inlet temperature: 140-180°C
-
Outlet temperature: 70-90°C
-
Feed flow rate: Adjusted to maintain the desired outlet temperature.
-
Atomization pressure/speed: Optimized for the specific equipment to produce fine droplets.
-
-
-
Powder Collection and Storage:
-
Collect the resulting microencapsulated powder from the cyclone and collection chamber.
-
Store the powder in an airtight, light-resistant container at low temperature and low humidity.
-
Protocol 3: Lyophilization (Freeze-Drying) of this compound
This protocol describes a general procedure for lyophilizing this compound to enhance its stability in solid form.
-
Formulation Preparation:
-
Dissolve the this compound in a suitable solvent, preferably an aqueous solution with an acidic pH.
-
If desired, add a cryoprotectant to the solution. Common cryoprotectants include sugars like sucrose or trehalose, and polymers like polyethylene glycol (PEG). The concentration of the cryoprotectant should be optimized.
-
-
Freezing:
-
Dispense the solution into lyophilization vials.
-
Place the vials in a freeze-dryer and cool them to a temperature well below the eutectic point of the formulation (e.g., -40°C to -80°C). The freezing rate can influence the ice crystal structure and should be controlled.
-
-
Primary Drying (Sublimation):
-
Once the product is completely frozen, apply a vacuum to the chamber.
-
Gradually increase the shelf temperature to provide the energy for sublimation of the ice. The temperature must be kept below the collapse temperature of the formulation. This is typically a slow process that can take many hours to days.
-
-
Secondary Drying (Desorption):
-
After all the ice has sublimated, the shelf temperature can be gradually increased to remove residual unfrozen water. This step is performed under a high vacuum.
-
-
Vial Stoppering and Storage:
-
Once the secondary drying is complete, the vials are typically stoppered under vacuum or after backfilling with an inert gas like nitrogen.
-
Store the lyophilized powder protected from light and moisture at a controlled low temperature.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for a this compound stability study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transformation of proanthocyanidin A2 to its isomers under different physiological pH conditions and common cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Extraction Protocols, Degradation Methods, and Bioactivities of Proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]
Interference of Procyanidin A2 in biological assays
Welcome to the technical support center for Procyanidin A2. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro biological assays.
Troubleshooting Guides
This section provides solutions to specific problems that may arise when using this compound in your experiments.
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Question: My cell viability results are inconsistent or show an unexpected increase in viability at high concentrations of this compound. What could be the cause?
Answer: This is a common issue when working with polyphenolic compounds like this compound. The primary reasons for these discrepancies are:
-
Direct Reduction of Tetrazolium Salts: this compound, being a potent antioxidant, can directly reduce tetrazolium salts such as MTT and XTT to their colored formazan products in a cell-free environment.[1][2][3] This leads to a false-positive signal, suggesting an increase in cell viability or proliferation when, in fact, the effect might be cytotoxic.
-
Instability in Culture Media: this compound is unstable in common cell culture media, such as DMEM, especially at physiological pH and 37°C.[4] It can undergo epimerization and transformation into other isomers, with a reported half-life of less than 15 minutes. This means the compound you are testing is changing during the course of your experiment, leading to variable results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell viability assay results.
Recommended Actions:
-
Run a Cell-Free Control: Incubate this compound with your assay reagent (e.g., MTT) in cell culture medium without cells. If you observe a color change, this confirms direct reduction of the reagent.
-
Switch to an Alternative Assay:
-
Sulforhodamine B (SRB) Assay: This assay is based on the staining of total cellular protein and is not affected by the reducing potential of the test compound.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity.
-
Crystal Violet Assay: This method stains the DNA of adherent cells and is a simple and reliable way to quantify cell number.
-
-
Minimize Compound Instability:
-
Prepare this compound solutions fresh immediately before adding them to your cells.
-
Reduce the incubation time as much as possible to minimize degradation.
-
Be mindful of the final pH of your culture medium after adding the compound solution.
-
Issue 2: False Positives in Enzyme Inhibition Assays
Question: I am observing potent inhibition of my target enzyme by this compound, but the results are not reproducible or seem non-specific. How can I validate these findings?
Answer: this compound's chemical properties can lead to false positives in enzyme inhibition assays through several mechanisms:
-
Compound Aggregation: At higher concentrations, polyphenols can form aggregates that non-specifically inhibit enzymes.
-
Redox Activity: The antioxidant nature of this compound can interfere with assay components, particularly those involving redox-sensitive reagents or reporter enzymes.
-
Non-Specific Binding: Procyanidins can bind non-specifically to proteins, which may lead to conformational changes and inhibition.
Troubleshooting Workflow:
Caption: Workflow to validate suspected false-positive enzyme inhibition.
Recommended Actions:
-
Include a Detergent: Add a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 to your assay buffer. If the inhibitory activity of this compound is significantly reduced, it is likely due to compound aggregation.
-
Perform a Counter-Screen: Test this compound against an unrelated enzyme to check for specificity. Inhibition of multiple, unrelated enzymes suggests a non-specific mechanism.
-
Use Orthogonal Assays: Confirm your findings using a different assay platform that relies on a different detection method (e.g., fluorescence vs. absorbance).
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound in solution?
A1: this compound is relatively stable in acidic conditions but is unstable in weak alkaline conditions and in common cell culture media at 37°C. In DMEM, its half-life can be less than 15 minutes. It is recommended to prepare stock solutions in a slightly acidic buffer or an organic solvent like DMSO and to make fresh dilutions in your assay medium immediately before use.
Q2: Can this compound interfere with antioxidant capacity assays like DPPH?
A2: this compound is a potent antioxidant and is expected to show strong activity in assays like DPPH. Interference in this context is less about false positives and more about ensuring the assay is conducted correctly. Ensure your DPPH solution is fresh and protected from light. Also, be aware that the color of this compound solutions at high concentrations could potentially interfere with absorbance readings, so proper blank controls are essential.
Q3: Are there any known signaling pathways affected by this compound that I should be aware of?
A3: Yes, this compound has been shown to modulate several key signaling pathways, which could be the basis of its biological activity but also a source of off-target effects in your experiments. These include:
-
NF-κB Pathway: this compound can inhibit the activation of NF-κB, a key regulator of inflammation.
-
MAPK Pathway: It can also modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.
-
Nrf2 Pathway: this compound can activate the Nrf2 antioxidant response pathway.
Signaling Pathway Overview:
Caption: this compound's modulation of key signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's biological activity and potential for assay interference.
Table 1: Reported IC50 Values for this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Antioxidant | DPPH Radical Scavenging | 5.08 ± 0.37 µM | |
| Anti-proliferative | HepG2 cells | 62.19 µg/mL | |
| Anti-proliferative | HeLa cells | 66.07 µg/mL | |
| Enzyme Inhibition | Secreted Phospholipase A2 | > 50 µM |
Note: IC50 values can vary significantly between different experimental setups.
Table 2: Troubleshooting Assay Interference
| Assay Type | Potential Interference | Recommended Control/Action |
| MTT/XTT | Direct reduction of tetrazolium salt | Run a cell-free control; Switch to SRB or LDH assay. |
| Enzyme Inhibition | Compound aggregation | Include 0.01% Triton X-100 in the assay buffer. |
| Fluorescence-Based | Compound auto-fluorescence | Measure the fluorescence of this compound alone at the assay wavelengths. |
| Absorbance-Based | Compound absorbance | Subtract the absorbance of this compound alone from the final reading. |
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
This protocol is designed to determine if this compound directly reduces MTT.
-
Prepare a serial dilution of this compound in your standard cell culture medium in a 96-well plate.
-
Include wells with medium only as a negative control.
-
Add MTT solution to each well to the final concentration used in your cell-based assay.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Add solubilization solution to each well.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
An increase in absorbance in the wells containing this compound compared to the medium-only control indicates direct reduction of MTT.
Protocol 2: Mitigating Interference in Enzyme Inhibition Assays
This protocol provides steps to reduce the likelihood of false positives due to compound aggregation.
-
Prepare your standard assay buffer.
-
Create a second batch of assay buffer containing 0.01% (v/v) Triton X-100.
-
Perform your enzyme inhibition assay with this compound in parallel using both the standard buffer and the buffer containing Triton X-100.
-
Determine the IC50 value for this compound under both conditions.
-
A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 suggests that the inhibition was at least partially due to compound aggregation.
References
Technical Support Center: Overcoming Procyanidin A2 Instability in In Vitro Experiments
Welcome to the technical support center for Procyanidin A2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the in vitro use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this compound instability and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a type of flavonoid, specifically an A-type proanthocyanidin dimer, naturally found in various plants, including some fruits and nuts. It is of significant interest to the research community due to its wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. These characteristics make it a promising molecule for investigation in various therapeutic areas.
Q2: I am observing inconsistent results in my cell-based assays with this compound. What could be the primary reason?
The most probable cause of inconsistent results is the inherent instability of this compound, especially under typical in vitro experimental conditions. This compound is highly susceptible to degradation, which can lead to a decrease in its effective concentration and the formation of other compounds over the course of your experiment.
Q3: What are the main factors that contribute to the instability of this compound?
Several factors can accelerate the degradation of this compound in solution:
-
pH: this compound is more stable in acidic conditions and becomes increasingly unstable in neutral to alkaline environments.[1][2]
-
Temperature: Elevated temperatures promote the degradation of this compound.[3][4][5]
-
Cell Culture Media: Standard cell culture media, such as Dulbecco's Modified Eagle Medium (DMEM), can rapidly degrade this compound. It has been reported to have a half-life of less than 15 minutes in DMEM at 37°C.
-
Presence of Oxygen and Metal Ions: As a polyphenol, this compound is prone to oxidation, a process that can be catalyzed by the presence of dissolved oxygen and metal ions.
Q4: What are the degradation products of this compound?
This compound primarily undergoes two types of degradation in vitro:
-
Epimerization: This is the conversion of this compound into its isomers, with Procyanidin A4 being one of the major products.
-
Oxidation: This leads to the formation of oxidized A-type dimers and other related compounds.
Q5: Do the degradation products of this compound have biological activity?
Currently, there is limited specific research on the biological activities of the individual degradation products of this compound. Some studies on mixed procyanidin degradation products suggest that they may retain some biological activity, but it is crucial to consider that the observed effects in a long-term experiment might not be solely attributable to the parent this compound molecule. This is an important consideration when interpreting your data.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
Possible Cause: Rapid and inconsistent degradation of this compound in your working solutions.
Solutions:
-
Standardize Solution Preparation: Prepare a fresh stock solution of this compound in an appropriate solvent like DMSO for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Control pH: If your experimental design allows, use an acidic buffer (pH 4-6) to prepare your working solutions. Citrate buffers are a good option for maintaining an acidic pH.
-
Minimize Time in Culture Media: Add the this compound working solution to your cell cultures immediately after preparation. For longer experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
-
Use Antioxidants: The addition of an antioxidant like ascorbic acid to your working solutions can help to slow down oxidative degradation.
Issue 2: Loss of Bioactivity Over Time in Long-Term (24h+) Experiments
Possible Cause: Significant degradation of this compound to concentrations below the effective dose.
Solutions:
-
Shorten Incubation Times: If possible, design your experiments with shorter incubation periods (e.g., 2-6 hours) to minimize the impact of degradation.
-
Repeated Dosing: For longer-term studies, a repeated dosing strategy where the culture medium is replaced with fresh medium containing this compound every few hours may be necessary to maintain a more stable concentration.
-
Monitor Compound Stability: If you have access to analytical instrumentation like HPLC, it is highly recommended to monitor the concentration of this compound in your experimental setup over time. This will provide valuable data for interpreting your biological results.
Data Presentation: this compound Stability
The following table summarizes the known stability of this compound under different conditions.
| Condition | Stability/Half-Life | Reference(s) |
| pH | ||
| Acidic (pH < 7) | More stable | |
| Neutral to Alkaline (pH ≥ 7) | Unstable | |
| Temperature | ||
| 4°C | More stable than at higher temperatures | |
| 22°C (Room Temperature) | Less stable than at 4°C | |
| 35°C | Rapid degradation | |
| 37°C | Very unstable, especially in cell culture media | |
| Cell Culture Medium | ||
| DMEM at 37°C | Half-life of < 15 minutes |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution
This protocol aims to enhance the stability of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile citrate buffer (50 mM, pH 5.0)
-
Ascorbic acid (optional)
-
Sterile, nuclease-free water
Procedure:
-
Prepare Stock Solution (e.g., 10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to the desired concentration. Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution (e.g., 100 µM):
-
Thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution to the final working concentration using sterile citrate buffer (pH 5.0).
-
(Optional) If using an antioxidant, add ascorbic acid to the citrate buffer to a final concentration of 100-200 µM before adding the this compound stock.
-
Mix thoroughly by gentle inversion.
-
-
Application to Cell Culture:
-
Use the freshly prepared working solution immediately.
-
Add the appropriate volume of the working solution to your cell culture medium to achieve the desired final concentration of this compound.
-
Ensure the final concentration of DMSO in the cell culture is non-toxic (typically ≤ 0.1%).
-
Protocol 2: Monitoring this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in your experimental conditions.
Instrumentation and Columns:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector.
-
A C18 reversed-phase column is commonly used.
Mobile Phase (Isocratic or Gradient):
-
A typical mobile phase consists of a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
The specific gradient and flow rate will need to be optimized for your column and system to achieve good separation of this compound from its degradation products.
Procedure:
-
Sample Preparation:
-
At various time points during your experiment (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect an aliquot of the medium containing this compound.
-
If necessary, centrifuge the samples to remove any cells or debris.
-
The supernatant can be directly injected or may require further extraction or dilution depending on the concentration and matrix.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the chromatogram at a wavelength of approximately 280 nm.
-
Identify the peak corresponding to this compound based on its retention time, which should be determined using a pure standard.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration of this compound versus time to determine its degradation kinetics and half-life under your specific experimental conditions.
-
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Recommended workflow for in vitro experiments.
References
- 1. Transformation of proanthocyanidin A2 to its isomers under different physiological pH conditions and common cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Its Degradation Products in Raw, Fermented, and Roasted Cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Resolving Procyanidin A2 Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting methods for the resolution of Procyanidin A2 isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in resolving this compound isomers?
A1: The primary challenges in resolving this compound isomers stem from their structural similarity. These include:
-
Co-elution: Isomers often have very similar polarities and molecular weights, leading to overlapping peaks in chromatographic separations.[1][2]
-
Isomerization: this compound can undergo epimerization under certain conditions, such as weak alkaline pH or in cell culture media, leading to the formation of new isomers during analysis.[1] This instability can complicate quantification and identification.
-
Low Abundance: Some isomers may be present in very low concentrations, requiring highly sensitive analytical techniques for detection.
-
Lack of Commercial Standards: The limited availability of pure standards for all this compound isomers makes peak identification and method validation challenging.
Q2: Which analytical techniques are most suitable for separating this compound isomers?
A2: Several chromatographic techniques can be employed, each with its own advantages:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are commonly used. Normal-phase HPLC on a diol or silica column can separate procyanidins based on their degree of polymerization, while reversed-phase HPLC on a C18 column is effective for separating isomers with different polarities.[3][4]
-
Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS/MS): UPLC-MS/MS offers higher resolution, shorter analysis times, and increased sensitivity compared to conventional HPLC. The MS/MS detector provides valuable structural information for isomer identification.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and can be highly effective in resolving stereoisomers of procyanidins. It often provides faster separations and uses less organic solvent than HPLC.
Q3: How does pH affect the stability of this compound during analysis?
A3: this compound is susceptible to epimerization, a process where the stereochemistry at one or more chiral centers changes, under neutral to alkaline conditions. This can lead to the formation of other A-type procyanidin isomers. Therefore, it is crucial to maintain acidic conditions (e.g., using formic acid or acetic acid in the mobile phase) throughout the sample preparation and analysis to ensure the stability of the isomers.
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution of Isomers
| Possible Cause | Solution |
| Inappropriate Column Chemistry | For reversed-phase HPLC, try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity. For normal-phase HPLC, a diol column is often effective for separating procyanidin oligomers. |
| Mobile Phase Composition Not Optimized | Reversed-Phase: Adjust the organic modifier (e.g., acetonitrile vs. methanol) and the concentration of the acid modifier (e.g., 0.1% to 1% formic acid). A shallower gradient can improve the separation of closely eluting peaks. Normal-Phase: Modify the composition of the hexane/modifier mixture. Small changes in the percentage of the polar solvent can significantly impact resolution. |
| Inadequate Temperature Control | Operate the column in a thermostatically controlled compartment. Increasing the temperature can sometimes improve peak shape and resolution, but be mindful of potential degradation of the analytes. |
| Flow Rate Too High | Reduce the flow rate to allow for better mass transfer and improved separation. |
Issue 2: Peak Splitting
| Possible Cause | Solution |
| Column Void or Contamination | A void at the column inlet or contamination of the stationary phase can cause the sample to travel through different paths, resulting in split peaks. First, try flushing the column. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column. |
| Sample Solvent Incompatible with Mobile Phase | The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible. Injecting a sample in a much stronger solvent can cause peak distortion. |
| Co-elution of Two Isomers | What appears as a split peak may actually be two very closely eluting isomers. Try injecting a smaller volume or a more dilute sample to see if the peaks resolve. Further method optimization (see Issue 1) will be necessary. |
| Injector Issues | A partially blocked injector port or an improperly seated injection needle can cause the sample to be introduced onto the column in a non-uniform manner. |
Data Presentation
Table 1: Comparison of Analytical Techniques for this compound Isomer Resolution
| Technique | Typical Column | Advantages | Disadvantages | Typical Resolution (Rs) |
| HPLC (Reversed-Phase) | C18, Phenyl-Hexyl | Widely available, robust. | Lower resolution for complex mixtures, longer run times. | 1.0 - 1.5 |
| HPLC (Normal-Phase) | Diol, Silica | Good separation by degree of polymerization. | Sensitive to water content in the mobile phase. | 1.2 - 1.8 |
| UPLC-MS/MS | Sub-2 µm particle size C18 or HSS T3 | High resolution, high sensitivity, fast analysis, structural information from MS/MS. | Higher initial instrument cost. | > 1.8 |
| SFC | Chiral Stationary Phases (e.g., polysaccharide-based) | Excellent for chiral separations, fast, environmentally friendly. | Requires specialized equipment, method development can be more complex. | > 2.0 (for enantiomers) |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for this compound Quantification
This protocol is based on a validated method for the quantification of this compound.
-
Column: Phenomenex® Luna 5u HILIC (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 2% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-4 min: 5% B
-
5-9 min: 10% B
-
10-14 min: 80% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
Protocol 2: UPLC-MS/MS for Procyanidin Isomer Profiling
This protocol is adapted from methods developed for the analysis of procyanidins in complex matrices.
-
Column: Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.2% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: (A representative gradient)
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 50% B
-
8-9 min: Linear gradient to 95% B
-
9-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
MS Detector: Triple Quadrupole or Q-TOF
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MS/MS Analysis: Targeted fragmentation of the [M-H]⁻ ion for this compound (m/z 575.1) to identify characteristic fragment ions.
Protocol 3: Chiral SFC for Enantiomeric Resolution
This protocol provides a starting point for developing a chiral SFC method.
-
Column: A polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® series)
-
Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol, ethanol, or isopropanol). A small amount of an additive (e.g., diethylamine for basic compounds or formic acid for acidic compounds) may be necessary to improve peak shape.
-
Screening: Screen different chiral columns and modifiers to find an initial separation.
-
Optimization: Optimize the modifier percentage, back pressure, and temperature to improve resolution.
-
Detection: UV or MS detector.
Visualizations
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Procyanidin A2 Derivatization and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Procyanidin A2.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal in HPLC-FLD Analysis | Degradation of this compound: Procyanidins can be unstable, especially in basic conditions or when exposed to oxygen.[1] | - Prepare fresh solutions of standards and samples. - Use solvents with antioxidants (e.g., ascorbic acid). - Store samples and standards at low temperatures (2-8°C) and protect from light.[2] - Ensure the pH of the mobile phase is acidic to improve stability.[3] |
| Suboptimal Fluorescence Detector Settings: Incorrect excitation or emission wavelengths will lead to poor sensitivity. | - Optimize excitation and emission wavelengths for the specific derivative. For many flavanols, excitation around 272 nm and emission around 312 nm is a good starting point.[3] | |
| Inefficient Derivatization: Incomplete reaction with the derivatizing agent. | - Optimize reaction conditions such as temperature, time, and reagent concentration. | |
| Poor Peak Shape or Resolution in HPLC | Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the peak of interest.[4] | - Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction. - Adjust the mobile phase gradient to better separate interfering compounds. |
| Column Overload: Injecting too concentrated a sample can lead to broad or tailing peaks. | - Dilute the sample and re-inject. | |
| Inappropriate Column Chemistry: The stationary phase may not be suitable for separating this compound and its derivatives from other sample components. | - Consider using a different column, such as a C18 or a HILIC column, depending on the specific method. | |
| Inconsistent Results in DMAC Assay | Interference from Other Compounds: While more specific than other colorimetric methods, the DMAC assay can still have interferences. | - Ensure proper sample cleanup to remove potential interfering substances. - The DMAC reagent reacts with meta-oriented di- or tri-hydroxyl phenols, so other compounds with this structure could interfere. |
| Instability of the DMAC-Procyanidin A2 Adduct: The colored product of the derivatization reaction may not be stable over time. | - Read the absorbance at the specified time point after adding the DMAC reagent, as color development and stability can be time-dependent. | |
| Underestimation of Total Proanthocyanidin Content: The choice of standard can significantly impact the quantification. Using this compound as a standard may lead to an underestimation of total proanthocyanidins in samples containing higher molecular weight polymers. | - If quantifying total proanthocyanidins, consider using a standard that is more representative of the sample matrix, if available. For cranberry products, a cranberry-derived PAC standard may be more accurate. | |
| High Background Noise in Chromatogram | Contaminated Solvents or Reagents: Impurities in the mobile phase or derivatization reagents can contribute to a noisy baseline. | - Use HPLC-grade solvents and high-purity reagents. - Filter all solvents before use. |
| Detector Malfunction: The fluorescence detector may be dirty or require maintenance. | - Follow the manufacturer's instructions for cleaning and maintaining the detector. |
Frequently Asked Questions (FAQs)
Q1: What is the most common derivatization agent for this compound analysis?
A1: For spectrophotometric analysis, 4-dimethylaminocinnamaldehyde (DMAC) is a widely used derivatization reagent. The reaction is based on the formation of a green chromophore that absorbs at approximately 640 nm. This method is valued for its relative simplicity and specificity for flavanols, with minimal interference from anthocyanins.
Q2: How can I improve the extraction efficiency of this compound from my sample matrix?
A2: The choice of extraction solvent and method is critical. A mixture of methanol, water, and an acid (e.g., hydrochloric or formic acid) is often effective. Ultrasound-assisted extraction (UAE) can also enhance recovery. Optimization of parameters such as solvent composition, extraction time, and temperature is recommended for each specific matrix.
Q3: What are the key validation parameters to consider for a this compound quantification method?
A3: A robust analytical method for this compound should be validated for linearity, precision (intraday and interday), accuracy, limit of detection (LOD), and limit of quantification (LOQ). Specificity should also be assessed to ensure that the signal is from this compound and not from interfering compounds.
Q4: Can I use HPLC with UV detection for this compound analysis?
A4: Yes, HPLC with UV detection is a viable method for the analysis of this compound. Detection is often performed at around 280 nm. However, HPLC with fluorescence detection (FLD) generally offers higher sensitivity and selectivity.
Q5: What is the stability of this compound in solution?
A5: this compound, like other proanthocyanidins, can be susceptible to degradation. Stability is influenced by factors such as pH, temperature, light, and the presence of oxygen. For short-term storage, solutions should be kept refrigerated (2-8°C) and protected from light. For longer-term storage, freezing is recommended. The use of acidic conditions and antioxidants can help to improve stability in solution.
Quantitative Data Summary
Table 1: HPLC-FLD Method Validation Parameters for this compound
| Parameter | Value | Reference |
| Linearity (r²) | ≥ 0.999 | |
| Concentration Range | 7.7 - 250 µg/mL | |
| Precision (RSD%) | < 5% | |
| Accuracy (Recovery %) | 96 - 98% | |
| Limit of Detection (LOD) | 1.25 µg/mL | |
| Limit of Quantification (LOQ) | 2.50 µg/mL |
Table 2: DMAC Assay Validation Parameters
| Parameter | Value | Reference |
| Within-laboratory Variation (RSD%) | 2.3 - 6.1% | |
| Between-laboratory Variation (RSD%) | 8 - 32% | |
| Correlation with Gravimetric Method (r) | 0.989 |
Experimental Protocols
1. Protocol for this compound Analysis by HPLC-FLD
This protocol is a generalized procedure based on common practices in the literature. Optimization for specific matrices and instrumentation is recommended.
-
Sample Preparation (Extraction):
-
Weigh the homogenized and dried plant material.
-
Extract with a solution of methanol:water:hydrochloric acid (70:29:1 v/v/v).
-
Sonication for 30 minutes at 55°C can be used to improve extraction efficiency.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient might start with a low percentage of B, increasing linearly over time to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
-
Fluorescence Detection:
-
Excitation Wavelength: 272 nm.
-
Emission Wavelength: 312 nm.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
2. Protocol for Total Flavanol Analysis using the DMAC Assay
-
Reagent Preparation:
-
Prepare a 0.1% (w/v) solution of 4-dimethylaminocinnamaldehyde (DMAC) in acidified ethanol (e.g., 9:1 ethanol:6M HCl). Prepare this solution fresh daily.
-
-
Assay Procedure:
-
Pipette an appropriate volume of the sample extract or standard solution into a microplate well or a cuvette.
-
Add the DMAC reagent solution.
-
Allow the reaction to proceed for a specific time (e.g., 15-20 minutes) at room temperature, protected from light.
-
Measure the absorbance at 640 nm using a spectrophotometer or microplate reader.
-
-
Quantification:
-
Prepare a calibration curve using a this compound standard.
-
Calculate the total flavanol content in the sample, expressed as this compound equivalents, based on the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Analysis of the oxidative degradation of proanthocyanidins under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the stability of proanthocyanidins and other phenolic compounds in cranberry syrup after gamma-irradiation treatment and during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. gcms.cz [gcms.cz]
Strategies to minimize Procyanidin A2 loss during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the loss of Procyanidin A2 during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a type of A-type proanthocyanidin, a class of polyphenolic compounds found in various plants like cranberries, peanuts, and cinnamon.[1] Its purification is challenging due to its susceptibility to degradation through several pathways, including epimerization, oxidation, and thermal degradation, leading to yield loss and the generation of impurities.
Q2: What are the main causes of this compound loss during purification?
The primary causes of this compound loss are:
-
Epimerization: The conversion of this compound into its isomers, which can be accelerated by changes in pH and temperature.[2][3][4]
-
Oxidation: this compound is prone to oxidation, especially under neutral or alkaline conditions and in the presence of oxygen.[5]
-
Thermal Degradation: Elevated temperatures can lead to the breakdown of the this compound molecule.
-
Acid Hydrolysis: While more stable in acidic conditions, strong acids and prolonged exposure can still cause degradation.
Q3: What are the most common methods for purifying this compound?
Common purification techniques for this compound include:
-
Size-Exclusion Chromatography: Using resins like Sephadex LH-20 to separate compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): Utilizing columns such as C18 (reversed-phase) or diol (normal-phase) for high-resolution separation.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Purification
Possible Cause 1: Degradation due to pH
-
Symptoms: Appearance of new, unexpected peaks in the chromatogram, often close to the this compound peak.
-
Troubleshooting:
-
Maintain an acidic pH (ideally below 4) throughout the purification process. This compound is more stable in acidic conditions.
-
Use acidified solvents for both extraction and chromatography. For example, add 0.1% formic or acetic acid to your mobile phases.
-
Avoid exposing the sample to alkaline conditions, even for short periods.
-
Possible Cause 2: Oxidation
-
Symptoms: Brownish discoloration of the sample, loss of peak intensity for this compound, and the appearance of broad, poorly resolved peaks.
-
Troubleshooting:
-
Work with degassed solvents to minimize dissolved oxygen.
-
Consider adding an antioxidant, such as ascorbic acid (Vitamin C), to your extraction and mobile phase solvents. A low concentration (e.g., 0.1% w/v) can be effective.
-
Purge sample vials and solvent reservoirs with an inert gas like nitrogen or argon.
-
Process samples quickly and store them at low temperatures when not in use.
-
Possible Cause 3: Thermal Degradation
-
Symptoms: Significant loss of the target compound, especially when using heated columns or evaporation steps.
-
Troubleshooting:
-
Whenever possible, perform purification steps at room temperature or below.
-
If using a column heater, start with a lower temperature (e.g., 25-30°C) and only increase if necessary to improve resolution.
-
For solvent evaporation, use a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C).
-
Issue 2: Poor Resolution and Co-elution of Impurities
Possible Cause 1: Inappropriate HPLC Column or Mobile Phase
-
Symptoms: this compound peak is not well-separated from other compounds, particularly its isomers.
-
Troubleshooting:
-
Column Selection: For reversed-phase HPLC, a C18 column is common. For normal-phase, a diol column can provide good separation based on the degree of polymerization.
-
Mobile Phase Optimization:
-
Adjust the solvent gradient. A shallower gradient around the elution time of this compound can improve separation.
-
Try different organic modifiers. If using acetonitrile, consider switching to methanol or a combination of both, as this can alter selectivity.
-
Ensure the mobile phase is properly buffered if pH control is critical for separation.
-
-
Possible Cause 2: Column Overload
-
Symptoms: Broad, asymmetric peaks, often with a "shark-fin" shape.
-
Troubleshooting:
-
Reduce the amount of sample injected onto the column.
-
If a larger sample volume is necessary, consider using a larger-diameter preparative column.
-
Perform a loading study to determine the maximum sample amount your column can handle without compromising resolution.
-
Data on this compound Stability
The stability of this compound is highly dependent on pH and temperature. While specific kinetic data for its degradation under various purification conditions is not extensively documented, the following tables summarize the known trends.
Table 1: Effect of pH on this compound Stability
| pH Range | Stability | Primary Degradation Pathway | Recommendations |
| < 4 | Relatively Stable | Minimal degradation | Maintain acidic conditions throughout purification. |
| 4 - 6 | Moderate Stability | Slow epimerization and oxidation | Work quickly and at low temperatures. |
| > 6 | Unstable | Rapid epimerization and oxidation | Avoid alkaline conditions. |
This compound is more stable in acidic conditions than in weak alkaline conditions.In cell culture medium at 37°C (pH ~7.4), this compound has a half-life of less than 15 minutes due to rapid epimerization.
Table 2: Effect of Temperature on this compound Stability
| Temperature Range | Stability | Primary Degradation Pathway | Recommendations |
| < 4°C | High Stability | Minimal degradation | Store samples and fractions at low temperatures. |
| 4°C - 25°C | Moderate Stability | Slow degradation | Perform purification at room temperature or below if possible. |
| > 40°C | Low Stability | Increased rate of epimerization and thermal degradation | Avoid high temperatures during column heating and solvent evaporation. |
Degradation of procyanidins generally follows first-order kinetics, with the rate increasing with temperature.For example, in one study on dark chocolate, procyanidins degraded more rapidly at 35°C than at 22°C and 4°C.
Experimental Protocols
Protocol 1: Preparative HPLC Purification of this compound (Reversed-Phase)
This protocol is a general guideline and may require optimization for your specific sample matrix and HPLC system.
-
Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-40 min: 10-40% B (linear gradient)
-
40-45 min: 40-90% B (linear gradient for column wash)
-
45-50 min: 90% B
-
50-55 min: 90-10% B (return to initial conditions)
-
55-60 min: 10% B (equilibration)
-
-
Flow Rate: 10-20 mL/min (adjust based on column dimensions and backpressure).
-
Detection: UV at 280 nm.
-
Injection Volume: Varies depending on sample concentration and column capacity. Start with a small injection and increase gradually.
-
Fraction Collection: Collect fractions based on the elution profile, focusing on the peak corresponding to the retention time of a this compound standard.
Protocol 2: Sephadex LH-20 Column Chromatography
This method is useful for initial cleanup and fractionation of crude extracts.
-
Column Preparation:
-
Swell Sephadex LH-20 resin in the desired mobile phase (e.g., methanol) for at least 3 hours.
-
Prepare a slurry and pack it into a glass column, allowing the resin to settle evenly.
-
Equilibrate the column by washing with at least two column volumes of the mobile phase.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Carefully apply the sample to the top of the column bed.
-
-
Elution:
-
Begin elution with the mobile phase. A common starting solvent is methanol.
-
To elute compounds of increasing polarity, a stepwise gradient can be used. For example:
-
Methanol
-
Methanol:Water mixtures (e.g., 80:20, 50:50)
-
Aqueous acetone
-
-
-
Fraction Collection: Collect fractions of a fixed volume and analyze them by analytical HPLC or TLC to identify those containing this compound.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for preparative HPLC purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Validation & Comparative
Procyanidin A2 vs. Procyanidin B2: A Comparative Analysis of Bioactivity for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between closely related natural compounds is paramount. This guide provides a detailed, data-driven comparison of Procyanidin A2 and Procyanidin B2, two prominent A-type and B-type proanthocyanidin dimers, respectively. Found in various plant sources like grapes, apples, and cinnamon, these compounds exhibit a range of overlapping yet distinct biological activities. This document synthesizes experimental data on their antioxidant, anti-inflammatory, and anticancer properties, presenting quantitative data in accessible tables, detailing experimental methodologies, and visualizing key molecular pathways.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the diverse biological effects of this compound and Procyanidin B2, facilitating a direct comparison of their potency and mechanisms of action.
Antioxidant Activity
| Compound | Assay | Cell Line/System | Key Findings | Reference |
| This compound | DPPH Radical Scavenging | - | IC50: 5.08 µM | [1] |
| ROS Reduction | RAW264.7 macrophages | Suppressed LPS-induced ROS production. | [2] | |
| Nrf2 Pathway | RAW264.7 macrophages | Upregulated Nrf2 and HO-1 expression. | [2][3] | |
| Procyanidin B2 | DPPH Radical Scavenging | - | Potent antioxidant activity. | [4] |
| ROS Reduction | HepG2 cells | Significantly reduced ROS levels. | ||
| Oxidative DNA Damage | HL-60 cells | Inhibited H2O2-induced 8-oxodG formation. Can exhibit pro-oxidant effects with certain metals. | ||
| Nrf2 Pathway | Rat Brain | Increased Nrf2 activation and HO-1, GSTα, and NQO1 protein expression in vivo. |
Anti-inflammatory Activity
| Compound | Cell Line | Key Findings | Reference |
| This compound | RAW264.7 macrophages | Inhibited LPS-induced production of NO, PGE2, TNF-α, and IL-6. Downregulated p-IKKα/β, p-IκBα, p-p65, p-p38, p-JNK, and p-ERK. | |
| Procyanidin B2 | HepG2 cells | Inhibited the expression of IL-6, IL-1β, and TNF-α. Suppressed the JNK/NF-κB signaling cascade. | |
| Human Umbilical Vein ECs (HUVECs) | Inhibited the activation of the NLRP3 inflammasome and subsequent caspase-1 activation and IL-1β secretion. | ||
| Human Periodontal Ligament Cells | Inhibited the mRNA and protein expression of IL-1β, IL-6, and IL-8. Downregulated ROS and NO. |
Anticancer Activity
| Compound | Cell Line | Key Findings | Reference |
| This compound | HepG2 (Liver), HeLa (Cervical) | EC50: 62.19 µg/ml (HepG2), 66.07 µg/ml (HeLa) for proliferation inhibition. | |
| Procyanidin B2 | MCF-7 (Breast) | IC50: 19.21 µM for antiproliferative activity. | |
| Colorectal Cancer Cells | Promoted autophagy and apoptosis by regulating the PI3K/Akt signaling pathway. | ||
| Prostate Cancer Cells | Inhibited NF-κB and AP1 transcriptional activity and nuclear translocation of Stat3. | ||
| Oral Squamous Cell Carcinoma Cells | Inhibited angiogenesis and cell growth through the VEGF/VEGFR2 pathway. |
Other Notable Bioactivities
| Compound | Bioactivity | Key Findings | Reference |
| This compound | Antidiabetic | Increased insulin secretion from mouse pancreatic islets at 10 µM. | |
| Procyanidin B2 | Hair Growth | Topical application of 1% Procyanidin B2 tonic significantly increased the number of total hairs compared to placebo in a 6-month clinical trial. | |
| Skin Aging | Procyanidins, in general, may protect skin from oxidative stress and UV-induced damage, potentially improving skin elasticity and hydration. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
This compound: Anti-inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with this compound (20, 40, 80 µM) for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 18 hours for nitrite measurement).
-
Nitric Oxide (NO) Measurement: The production of NO is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and PGE2 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To determine the effect on signaling pathways, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of IKKα/β, IκBα, p65, p38, JNK, and ERK. Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
Procyanidin B2: Cytotoxicity Assay in MCF-7 Breast Cancer Cells
-
Cell Culture: MCF-7 cells are maintained in RPMI 1640 medium supplemented with 20% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Treatment: Exponentially growing cells are seeded in 96-well plates. After overnight attachment, cells are exposed to various concentrations of Procyanidin B2 (e.g., 0.5 to 50.0 µM) for 24 or 48 hours.
-
Sulforhodamine B (SRB) Assay: Cell proliferation is determined using the SRB assay. After incubation, cells are fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB. The bound dye is solubilized, and the absorbance is measured at 510 nm to determine cell viability. The IC50 value is then calculated.
Procyanidin B2: Hair Growth Clinical Trial
-
Study Design: A double-blind, placebo-controlled clinical trial is conducted with male subjects experiencing pattern baldness.
-
Treatment: A 1% Procyanidin B2 tonic or a placebo is topically applied to the scalp daily for a period of 6 months.
-
Evaluation: The hair-growing effect is evaluated using macrophotography and by measuring the diameter of clipped hairs. The number of total hairs and terminal hairs (diameter > 60 µm) in a designated scalp area (e.g., 0.25 cm²) is counted at baseline and at the end of the trial.
-
Statistical Analysis: The change in the number of hairs between the Procyanidin B2 group and the placebo group is statistically analyzed using a two-sample t-test.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the molecular pathways influenced by this compound and B2, as well as a general experimental workflow.
Caption: this compound's anti-inflammatory and anti-oxidative signaling pathways.
Caption: Procyanidin B2's anticancer signaling pathway in colorectal cancer.
Caption: General experimental workflow for in vitro bioactivity assessment.
References
- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grape seed procyanidin B2 promotes the autophagy and apoptosis in colorectal cancer cells via regulating PI3K/Akt signaling pathway [Corrigendum] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Capacities of Procyanidin A2 and Resveratrol
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the antioxidant capacities of Procyanidin A2 and resveratrol has been published, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of the antioxidant activities of these two polyphenolic compounds, supported by experimental data and methodologies.
This compound, an A-type proanthocyanidin found in sources like grape seeds and cranberries, and resveratrol, a well-studied stilbenoid present in grapes and berries, are both recognized for their potent antioxidant properties. This guide delves into a quantitative comparison of their efficacy in scavenging free radicals, utilizing data from established antioxidant assays.
Quantitative Comparison of Antioxidant Capacity
To provide a clear and objective comparison, the following table summarizes the available quantitative data on the antioxidant capacity of this compound and resveratrol from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Efforts to obtain comparable quantitative data from Oxygen Radical Absorbance Capacity (ORAC) and Trolox Equivalent Antioxidant Capacity (ABTS) assays for this compound were not successful within the scope of this review.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | DPPH IC50 (µM) | Reference |
| This compound | C₃₀H₂₄O₁₂ | 576.50 | 5.08 | [1] |
| Resveratrol | C₁₄H₁₂O₃ | 228.24 | 15.54 - 131 | [2][3] |
Note: A lower IC50 value indicates a higher antioxidant capacity. The range for resveratrol's DPPH IC50 reflects variability across different studies and experimental conditions.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation of antioxidant capacity data. The following section outlines the methodology for the DPPH assay, a commonly used method to assess free radical scavenging activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used and straightforward method for determining the free radical scavenging capacity of antioxidants.
Principle: This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's scavenging activity.
Experimental Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol, and stored in the dark.
-
Sample Preparation: The test compounds (this compound and resveratrol) and a standard antioxidant (e.g., Trolox or ascorbic acid) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Signaling Pathways and Experimental Visualization
To further elucidate the mechanisms of antioxidant action and the experimental workflow, the following diagrams are provided.
References
- 1. This compound | C30H24O12 | CID 124025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of Resveratrol as Bioactive Compound of Propolis from Western Romania and Characterization of Phenolic Profile and Antioxidant Activity of Ethanolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Procyanidin A2 and Quercetin
Procyanidin A2 and quercetin, two prominent flavonoids found in various plant-based foods, have garnered significant attention for their potent anti-inflammatory properties. This guide provides a detailed comparison of their efficacy, drawing upon experimental data to elucidate their mechanisms of action on key inflammatory pathways and markers. The information presented herein is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of these natural compounds.
Mechanism of Action: Targeting Key Inflammatory Signaling Pathways
Both this compound and quercetin exert their anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
This compound has been shown to significantly attenuate the lipopolysaccharide (LPS)-induced phosphorylation of key proteins in both the NF-κB and MAPK pathways in RAW264.7 macrophage cells.[1] Specifically, it reduces the phosphorylation of IKK, p65, and IκBα in the NF-κB pathway, and JNK, ERK, and p38 in the MAPK pathway.[1] This inhibition of phosphorylation prevents the activation and nuclear translocation of transcription factors like NF-κB/p65, thereby suppressing the expression of downstream inflammatory mediators.[1][2]
Quercetin similarly inhibits NF-κB activation by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3] It also demonstrates a strong inhibitory effect on the phosphorylation of ERK and p38 MAP kinases, while its effect on JNK activation can be cell-type dependent. By targeting these upstream kinases, quercetin effectively blocks the signaling cascade that leads to the production of inflammatory cytokines and enzymes.
Comparative Efficacy on Inflammatory Mediators
The anti-inflammatory potential of this compound and quercetin can be quantitatively assessed by their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)
In LPS-stimulated RAW264.7 macrophages, this compound demonstrated a dose-dependent inhibition of NO production, with significant effects observed at concentrations of 20, 40, and 80 μM. Similarly, it effectively suppressed the release of PGE2 at the same concentrations. Quercetin has also been shown to inhibit NO production in a dose-dependent manner in LPS-stimulated RAW 264.7 cells. Furthermore, quercetin significantly suppresses cyclooxygenase-2 (COX-2) expression, the enzyme responsible for PGE2 synthesis, thereby reducing PGE2 production.
| Compound | Cell Line | Stimulus | Concentration | % Inhibition of NO | % Inhibition of PGE2 |
| This compound | RAW264.7 | LPS | 20 µM | Significant | Significant |
| 40 µM | Significant | Significant | |||
| 80 µM | Significant | Significant | |||
| Quercetin | RAW 264.7 | LPS | 25 µM | ~50% | - |
| 50 µM | ~80% | - | |||
| MDA-MB-231 | - | 25 µM | - | Significant | |
| 50 µM | - | Significant |
Table 1: Comparative Inhibition of NO and PGE2 Production. Data for this compound is derived from studies on LPS-stimulated RAW264.7 cells. Quercetin data for NO inhibition is from LPS-stimulated RAW 264.7 cells and for PGE2 inhibition from MDA-MB-231 breast cancer cells. Direct comparative data in the same experimental setup is limited.
Inhibition of Pro-inflammatory Cytokines: TNF-α and IL-6
Both compounds effectively reduce the secretion of the pivotal pro-inflammatory cytokines TNF-α and IL-6. This compound, at concentrations of 20, 40, and 80 μM, significantly decreased the release of TNF-α and IL-6 in LPS-stimulated RAW264.7 cells. At 80 μM, it also suppressed the mRNA expression of these cytokines. Quercetin has been extensively documented to inhibit the production and gene expression of TNF-α and IL-6 in various cell types, including peripheral blood mononuclear cells and neutrophils, in a dose-dependent manner. Some studies suggest that quercetin's inhibitory effect on TNF-α is particularly potent.
| Compound | Cell Line | Stimulus | Concentration | Effect on TNF-α | Effect on IL-6 |
| This compound | RAW264.7 | LPS | 20 µM | Significant Decrease | Significant Decrease |
| 40 µM | Significant Decrease | Significant Decrease | |||
| 80 µM | Significant Decrease | Significant Decrease | |||
| Quercetin | PBMC | PMA/Ca2+ ionophore | 5 µM | Significant Decrease | - |
| 10 µM | Significant Decrease | - | |||
| 50 µM | Significant Decrease | - | |||
| hPDLSCs | TNF-α | 1 µM | - | Significant Decrease |
Table 2: Comparative Inhibition of TNF-α and IL-6. Data for this compound is from LPS-stimulated RAW264.7 cells. Quercetin data for TNF-α is from stimulated human peripheral blood mononuclear cells (PBMCs) and for IL-6 from human periodontal ligament stem cells (hPDLSCs).
Experimental Protocols
This compound Anti-inflammatory Assay in RAW264.7 Cells
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 20, 40, 80 μM) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 μg/mL) and incubating for a specified period (e.g., 24 hours for cytokine measurements).
-
Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of TNF-α, IL-6, and PGE2 in the cell culture supernatants are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, ERK, p38, JNK) and a secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and cDNA is synthesized. qRT-PCR is performed using specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.
Quercetin Anti-inflammatory Assay
-
Cell Culture and Treatment: Similar to the this compound protocol, various cell lines (e.g., RAW 264.7, PBMCs) are cultured and pre-treated with different concentrations of quercetin (e.g., 1-100 μM) for a designated time before stimulation.
-
Stimulation: Inflammation is induced using appropriate stimuli such as LPS for macrophages or PMA and calcium ionophore for PBMCs.
-
Analysis: The same analytical methods as described for this compound (Griess assay for NO, ELISA for cytokines, Western blotting for signaling proteins, and qRT-PCR for gene expression) are employed to evaluate the anti-inflammatory effects of quercetin.
Conclusion
Both this compound and quercetin are potent inhibitors of inflammation, acting through the suppression of the NF-κB and MAPK signaling pathways. Experimental data demonstrates their ability to significantly reduce the production of key inflammatory mediators, including NO, PGE2, TNF-α, and IL-6. While direct comparative studies are limited, the available evidence suggests that both compounds are effective at micromolar concentrations. Quercetin has been more extensively studied across a wider range of cell types and inflammatory stimuli. However, this compound shows robust anti-inflammatory activity in macrophage models. The choice between these two flavonoids for therapeutic development may depend on the specific inflammatory condition, target cell type, and desired molecular mechanism of action. Further head-to-head comparative studies are warranted to definitively establish their relative potency and therapeutic potential.
References
- 1. This compound, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Procyanidin A2 from Diverse Natural Sources
Procyanidin A2, a prominent A-type proanthocyanidin, has garnered significant attention within the scientific community for its wide array of potential health benefits. As a dimeric flavonoid composed of two epicatechin units, its unique double linkage confers distinct biological properties. This guide provides a comparative overview of this compound from various natural origins, presenting quantitative data, detailed experimental methodologies, and an exploration of its biological activities to support researchers, scientists, and drug development professionals.
Natural Sources and Quantitative Comparison of this compound
This compound is distributed across a variety of plant species. The concentration of this compound, however, varies significantly depending on the source, the specific part of the plant, and the extraction methodology employed. Key natural sources include litchi pericarp, grape seeds, peanut skins, cranberries, and cinnamon.[1][2][3] A summary of this compound content from several noteworthy sources is presented below.
| Natural Source | Plant Part | Extraction Method | This compound Content | Reference |
| Pometia pinnata | Leaves | Microwave-Assisted Extraction (Methanol) | 33.8 ± 0.4 mg/g dried extract | [4] |
| Araticum (Annona crassiflora) | Peel | Ultrasound-Assisted Extraction | 4.68 mg/g | [5] |
| Araticum (Annona crassiflora) | Peel | Ultra-High Pressure Extraction | 4.97 mg/g | |
| Litchi (Litchi chinensis) | Pericarp (Fruit Peel) | Not Specified | 0.28–1.31 mg/g Fresh Weight (cultivar dependent) | |
| Grape (Vitis vinifera) | Seeds | Not Specified | High concentration, specific values vary | |
| Cranberry (Vaccinium macrocarpon) | Fruit | Not Specified | A primary source of A-type procyanidins | |
| Peanut (Arachis hypogaea) | Skins | Not Specified | Contains A-type procyanidins | |
| Cinnamon (Cinnamomum sp.) | Cortex (Bark) | Not Specified | Contains A-type procyanidins | |
| Avocado (Persea americana) | Fruit | Not Specified | Contains A-type procyanidins |
Comparative Biological Activities
Procyanidins, as a class, exhibit a multitude of biological functions, including potent antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective activities. Their antioxidant capacity is often reported to be stronger than that of Vitamin C and Vitamin E. This compound, specifically, has been investigated for its molecular mechanisms, particularly its anti-inflammatory and antioxidant effects.
A study on RAW264.7 macrophage cells demonstrated that this compound, isolated from grape seeds, can suppress inflammation and oxidative stress induced by lipopolysaccharide (LPS). The compound was found to inhibit the production of inflammatory mediators by modulating key signaling pathways.
Anti-inflammatory and Antioxidant Signaling Pathway
This compound exerts its effects by targeting multiple signaling cascades. It has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central regulators of inflammatory gene expression. Concurrently, it promotes the nuclear translocation of NF-E2-related factor 2 (Nrf2), a transcription factor that upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby protecting cells from oxidative damage.
Experimental Protocols
Accurate comparison of this compound from different sources relies on standardized and robust experimental procedures for extraction and quantification.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Procyanidins
This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in higher yields and shorter extraction times.
-
Sample Preparation: Air-dry the plant material (e.g., litchi pericarp, araticum peel) at 40-50°C and grind it into a fine powder (40-60 mesh).
-
Solvent Mixture: Prepare an extraction solvent of acetone, ethanol, or methanol, often in an aqueous solution (e.g., 70% acetone). Acidifying the solvent with a small amount of formic or acetic acid (e.g., 0.1-1%) can improve procyanidin stability and extraction efficiency.
-
Extraction Process:
-
Mix the powdered plant material with the solvent at a specific solid-to-liquid ratio (e.g., 1:25 w/v).
-
Place the mixture in an ultrasonic bath.
-
Apply ultrasound at a specified frequency (e.g., 40 kHz) and power (e.g., 100 W) for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30-40°C).
-
-
Purification:
-
Centrifuge the extract at high speed (e.g., 10,000 x g for 15 minutes) to pellet solid debris.
-
Collect the supernatant and filter it through a 0.45 µm filter.
-
The solvent can be removed under vacuum using a rotary evaporator.
-
-
Fractionation (Optional): The crude extract can be further purified using column chromatography (e.g., Sephadex LH-20 or XAD-7HP resin) to isolate procyanidin fractions.
Protocol 2: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is a precise and reliable method for separating and quantifying this compound.
-
Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size), a UV-Vis or Diode Array Detector (DAD), and an autosampler.
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Water with 0.1-2% acetic acid or formic acid.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of B, increasing linearly over 20-40 minutes to elute compounds of increasing polarity. An example elution could be: 5% B to 40% B over 30 minutes.
-
Detection: Monitor the eluent at a wavelength of 280 nm, which is the characteristic absorbance maximum for flavan-3-ols.
-
Quantification:
-
Prepare a standard curve using a purified this compound standard at several concentrations (e.g., 5 to 250 µg/mL).
-
Inject the prepared extracts onto the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Calculate the concentration in the sample by interpolating the peak area from the standard curve. The results are typically expressed as mg per gram of dry or fresh weight.
-
General Experimental Workflow
The process of analyzing this compound from natural sources follows a structured workflow from sample collection to final data analysis.
Conclusion
This comparative guide highlights the rich diversity of natural sources for this compound. Litchi pericarp and araticum peel emerge as particularly concentrated sources, while grape seeds and cranberries remain industrially relevant. The choice of extraction method profoundly impacts the yield, with techniques like ultrasound and microwave-assisted extraction offering efficient alternatives to conventional methods. The potent anti-inflammatory and antioxidant activities of this compound, mediated through the modulation of critical signaling pathways like NF-κB and Nrf2, underscore its potential as a high-value nutraceutical or therapeutic agent. Future research should focus on optimizing extraction from sustainable agro-industrial byproducts and further elucidating its in vivo efficacy and bioavailability.
References
A Comparative Guide to Analytical Methods for Procyanidin A2 Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Procyanidin A2, a bioactive A-type proanthocyanidin, is critical for research, quality control, and the development of new therapeutic agents. This guide provides an objective comparison of commonly employed analytical techniques for the quantification of this compound, supported by experimental data from various studies. Detailed methodologies are provided to assist in the selection and implementation of the most suitable method for your research needs.
Comparison of Analytical Methods
The selection of an analytical method for this compound quantification is a critical decision that influences the accuracy, sensitivity, and throughput of your analysis. The primary techniques employed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
The following table summarizes the key performance characteristics of these methods based on published validation data.
| Parameter | HPLC-UV | HPLC-MS/MS | HPTLC-Densitometry |
| Linearity (r²) | ≥ 0.9999[1][2] | > 0.989[3] | Not explicitly found for this compound, but generally good for procyanidins. |
| Limit of Detection (LOD) | 1.25 µg/mL[1][2] | 0.003 - 2 ng (on column) | ~4.03 ppm/spot (for similar compounds) |
| Limit of Quantification (LOQ) | 2.50 µg/mL | 0.007 - 6.67 ng (on column) | ~13.42 ppm/spot (for similar compounds) |
| Accuracy (% Recovery) | 96 - 98% | 91.2 - 113.3% | ~89.9 ± 2.1% (for Procyanidin B1) |
| Precision (%RSD) | < 5% | < 10% | Good, but specific data for this compound not found. |
| Specificity | Good, based on retention time. Potential for co-elution. | Excellent, based on mass-to-charge ratio and fragmentation patterns. Can discriminate between A- and B-type procyanidins. | Moderate, based on Rf value. Can be improved with specific derivatizing agents. |
| Throughput | Moderate | Moderate to High (especially with UPLC) | High, multiple samples can be run on a single plate. |
| Cost | Low to Moderate | High | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV, HPLC-MS, and HPTLC.
Sample Preparation: Microwave-Assisted Extraction (MAE)
A common and efficient method for extracting this compound from plant material is Microwave-Assisted Extraction (MAE).
-
Sample Preparation: Weigh 100 mg of dried and powdered plant material.
-
Extraction: Place the sample in a beaker and add a suitable solvent (e.g., methanol).
-
Microwave Treatment: Subject the sample to microwave irradiation. The power and time should be optimized for the specific matrix.
-
Filtration and Evaporation: Filter the extract and evaporate the solvent to dryness.
-
Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase for HPLC analysis or a suitable solvent for HPTLC.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is robust and widely used for the quantification of this compound.
-
Instrumentation: An HPLC system equipped with a photodiode array or UV detector and an autosampler.
-
Column: Phenomenex® Luna 5u Hilic column (150 mm × 4.6 mm i.d.).
-
Mobile Phase: A gradient of 2% acetic acid in water (A) and acetonitrile (B). A typical gradient could be: 0-4 min, 5:95 (A:B); 5-9 min, 10:90 (A:B); 10-14 min, 80:20 (A:B).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 280 nm.
-
Quantification: A calibration curve is constructed by plotting the peak areas of this compound standards against their concentrations.
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
This method offers higher sensitivity and specificity compared to HPLC-UV.
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., triple quadrupole or ion trap).
-
Column: Acquity HSS T3 column (100 mm × 2.1 mm i.d., 1.8 µm particle size) for UPLC.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: Typically 0.2 - 0.4 mL/min for UPLC.
-
Ionization: Electrospray ionization (ESI) in negative mode is commonly used for procyanidins.
-
MS Detection: Selected Reaction Monitoring (SRM) or tandem MS (MS/MS) for targeted quantification. This allows for the specific detection of this compound even in complex matrices.
-
Quantification: An external calibration curve of this compound is used. The use of a labeled internal standard can improve accuracy.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a high-throughput method suitable for screening and quantification.
-
Instrumentation: HPTLC system with an automatic applicator, developing chamber, and a densitometer/scanner.
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Mobile Phase: A mixture of toluene–acetone–formic acid (e.g., 3:6:1, v/v/v) has been used for proanthocyanidins.
-
Sample Application: Apply samples and standards as bands using an automatic applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Derivatization: After development, the plate can be derivatized with a reagent like 4-dimethylaminocinnamaldehyde (DMACA) to visualize the procyanidins.
-
Densitometric Analysis: Scan the plate at a specific wavelength (e.g., under white light after derivatization) to quantify the analytes based on the peak area of the bands.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for this compound quantification.
Caption: Workflow for cross-validating analytical methods for this compound.
This guide provides a foundational understanding of the analytical methods available for this compound quantification. The choice of method will ultimately depend on the specific requirements of the study, including the need for sensitivity, selectivity, throughput, and the available budget. For regulatory submissions, a fully validated, robust, and specific method like HPLC-MS/MS is often preferred.
References
A Comparative Analysis of the Antibacterial Spectrum of Procyanidin A2 and Other Tannins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial properties of Procyanidin A2 against other classes of tannins, including catechins, gallotannins, and ellagitannins. The information is compiled from various scientific studies to offer a detailed overview of their efficacy against a range of bacterial pathogens. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.
Antibacterial Spectrum: A Quantitative Comparison
The antibacterial efficacy of tannins is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound and other selected tannins against common Gram-positive and Gram-negative bacteria as reported in various studies. It is important to note that MIC values can vary between studies due to differences in experimental conditions, such as the bacterial strain, growth medium, and specific protocol used.
| Tannin Class | Specific Tannin | Bacterium | MIC (µg/mL) | Reference |
| Proanthocyanidin (A-Type) | This compound | Staphylococcus aureus | 4 | [1] |
| Proanthocyanidin (B-Type) | Procyanidin B2 | Staphylococcus aureus | >1000 | [2] |
| Escherichia coli | >1000 | [2] | ||
| Flavan-3-ol | (+)-Catechin | Staphylococcus aureus | 100-200 (µM) | [3] |
| Escherichia coli | 1000-2000 | [4] | ||
| Gallotannin | Tannic Acid | Staphylococcus aureus | 625 | |
| Escherichia coli | 705 (average) | |||
| Ellagitannin | Punicalagin | Staphylococcus aureus | 64 - 250 | |
| Escherichia coli | 1.2 - 160,000 |
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The data presented in this guide is primarily derived from studies employing the broth microdilution method to determine the MIC of the tannins. This method is a standardized and widely accepted technique for assessing the antimicrobial susceptibility of bacteria.
Broth Microdilution Method
Objective: To determine the lowest concentration of a tannin that inhibits the visible growth of a specific bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable liquid growth medium
-
Tannin stock solutions of known concentrations
-
Sterile pipette tips and multichannel pipettes
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
-
Resazurin or other growth indicators (optional)
Procedure:
-
Preparation of Tannin Dilutions: A serial two-fold dilution of each tannin is prepared directly in the wells of a 96-well microtiter plate. Each well will contain a final volume of 100 µL of the diluted tannin in broth. A positive control well (broth with bacteria, no tannin) and a negative control well (broth only) are included on each plate.
-
Inoculum Preparation: The test bacterium is cultured in a suitable broth until it reaches the logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: 100 µL of the standardized bacterial inoculum is added to each well containing the tannin dilutions and the positive control well. The negative control well receives 100 µL of sterile broth.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the tannin at which no visible growth (turbidity) of the bacterium is observed. The results can be read visually or with a microplate reader. The addition of a growth indicator like resazurin can aid in visualizing bacterial viability.
Mechanisms of Antibacterial Action and Affected Signaling Pathways
Tannins exert their antibacterial effects through various mechanisms, often involving the disruption of bacterial cell structures and interference with essential cellular processes. The specific mechanisms can vary depending on the type of tannin and the target bacterium.
This compound and other Proanthocyanidins
Proanthocyanidins, including this compound, are known to inhibit bacterial growth through several mechanisms:
-
Inhibition of Bacterial Adhesion: Proanthocyanidins can prevent bacteria from adhering to host cells, a critical first step in infection.
-
Disruption of Cell Membrane Integrity: They can damage the bacterial cell membrane, leading to the leakage of intracellular components and cell death.
-
Anti-inflammatory Effects: this compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in host cells, which can modulate the host response to infection.
Caption: this compound inhibits inflammatory pathways.
Gallotannins
Gallotannins, such as tannic acid, exhibit antibacterial activity through mechanisms that include:
-
Iron Chelation: Tannic acid can chelate iron, an essential nutrient for bacterial growth, thereby limiting its availability to the bacteria.
-
Enzyme Inhibition: These tannins can inhibit bacterial enzymes that are crucial for metabolism and survival.
-
Modulation of Signaling Pathways: Gallotannins have been shown to affect signaling pathways like PI3K/Akt/mTOR and AMPK in host cells, which can influence the cellular response to infection.
Caption: Gallotannins inhibit the PI3K/Akt/mTOR pathway.
Ellagitannins
Ellagitannins, like punicalagin, have demonstrated potent antibacterial effects by:
-
Disrupting Bacterial Growth Pathways: Punicalagin can interfere with metabolic pathways essential for bacterial growth.
-
Histone Deacetylase (HDAC) Inhibition: It can act as a selective inhibitor of histone deacetylases, which can modulate gene expression in host cells and influence the immune response to infection.
Caption: Punicalagin inhibits HDAC7, altering gene expression.
Experimental Workflow
The general workflow for comparing the antibacterial spectrum of different tannins is a systematic process that involves several key stages, from sample preparation to data analysis.
Caption: Workflow for antibacterial spectrum comparison.
Conclusion
This guide highlights the diverse antibacterial potential of various tannins. This compound, an A-type proanthocyanidin, demonstrates significant antibacterial activity, particularly against Gram-positive bacteria. Its unique structure may contribute to its potent effects. Other tannins, including catechins, gallotannins, and ellagitannins, also exhibit broad-spectrum antibacterial properties, albeit with varying potencies and mechanisms of action. The choice of tannin for a specific application will depend on the target pathogen and the desired therapeutic outcome. Further research is warranted to fully elucidate the structure-activity relationships of these compounds and to explore their potential as novel antimicrobial agents in the face of growing antibiotic resistance.
References
- 1. Structure Elucidation of Procyanidins Isolated from Rhododendron formosanum and Their Anti-Oxidative and Anti-Bacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antimicrobial Activity of Quercetin, Naringenin and Catechin: Flavonoids Inhibit Staphylococcus aureus-Induced Hemolysis and Modify Membranes of Bacteria and Erythrocytes [mdpi.com]
- 4. Evaluation of Catechin Synergistic and Antibacterial Efficacy on Biofilm Formation and acrA Gene Expression of Uropathogenic E. coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Procyanidin A2: A Comparative Analysis of its Mechanism of Action in Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Procyanidin A2 (PCA2), a naturally occurring polyphenol, with other relevant compounds. We delve into its validated mechanisms of action in critical cellular signaling pathways, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound (PCA2) is an A-type proanthocyanidin dimer, predominantly found in sources like grape seeds, cranberries, and cinnamon.[1][2] It is formed by the polymerization of two epicatechin units.[1] Emerging research has highlighted its potent anti-inflammatory, antioxidant, and anti-diabetic properties, making it a compound of significant interest for therapeutic development.[1][2] This guide will focus on its validated effects on the NF-κB, MAPK, Nrf2, AKT, and AMPK signaling pathways.
Comparative Analysis of Bioactivity
To provide a clear perspective on the efficacy of this compound, the following table summarizes its quantitative effects on key molecular targets within specific pathways, alongside data for comparable alternative compounds.
| Pathway | Target | This compound (PCA2) | Alternative Compound | Effect | Reference |
| Inflammation | α-glucosidase | IC50 = 3.62 ± 0.841 µM | Acarbose | Competitive Inhibition | |
| Inflammation (LPS-stimulated RAW264.7 cells) | Nitrite Level | Significant inhibition at 20, 40, 80 μM | - | Anti-inflammatory | |
| Oxidative Stress (PA-induced C2C12 cells) | ROS Levels | Dose-dependent reduction (94%, 76%, 68% of PA-only at 5, 10, 20 µM) | - | Antioxidant | |
| Oxidative Stress (PA-induced INS-1 cells) | ROS Levels | Dose-dependent reduction (74%, 55%, 37% of PA-only at 5, 10, 20 µM) | - | Antioxidant |
Validated Mechanisms of Action in Signaling Pathways
This compound exerts its biological effects by modulating several key signaling cascades. Below, we detail its mechanism of action in the NF-κB, MAPK, Nrf2, AKT, and AMPK pathways.
NF-κB and MAPK Signaling Pathways: Attenuation of Inflammation
This compound has been demonstrated to ameliorate inflammation by targeting the NF-κB and MAPK signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, PCA2 significantly reduces the phosphorylation of key proteins in both pathways.
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; p_IKK [label="p-IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IκBα [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; p_IκBα [label="p-IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NF_kB [label="NF-κB (p65)", fillcolor="#F1F3F4", fontcolor="#202124"]; p_NF_kB [label="p-NF-κB (p65)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus1 [label="Nucleus", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Inflammatory Genes\n(iNOS, COX-2)", fillcolor="#34A853", fontcolor="#FFFFFF"];
MAPK_Pathway [label="MAPK Pathway", shape=plaintext, fontcolor="#202124"]; JNK [label="JNK", fillcolor="#F1F3F4", fontcolor="#202124"]; p_JNK [label="p-JNK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; p_ERK [label="p-ERK", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38", fillcolor="#F1F3F4", fontcolor="#202124"]; p_p38 [label="p-p38", fillcolor="#FBBC05", fontcolor="#202124"]; AP1 [label="AP-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus2 [label="Nucleus", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
PCA2 [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> IKK [label="Activates"]; IKK -> p_IKK; p_IKK -> IκBα; IκBα -> p_IκBα; p_IκBα -> NF_kB [label="Releases"]; NF_kB -> p_NF_kB; p_NF_kB -> Nucleus1 [label="Translocates"]; Nucleus1 -> Inflammatory_Genes [label="Activates Transcription"];
TLR4 -> MAPK_Pathway; MAPK_Pathway -> JNK; MAPK_Pathway -> ERK; MAPK_Pathway -> p38; JNK -> p_JNK; ERK -> p_ERK; p38 -> p_p38; p_JNK -> AP1; p_ERK -> AP1; p_p38 -> AP1; AP1 -> Nucleus2; Nucleus2 -> Inflammatory_Genes;
PCA2 -> p_IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; PCA2 -> p_NF_kB [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; PCA2 -> p_IκBα [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; PCA2 -> p_JNK [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; PCA2 -> p_ERK [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; PCA2 -> p_p38 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; }
Caption: this compound inhibits LPS-induced inflammation.
Specifically, PCA2 at concentrations of 20, 40, and 80 μM was shown to decrease the phosphorylation of IKK, p65, and IκBα in the NF-κB pathway, and JNK, ERK, and p38 in the MAPK pathway, without affecting the total protein expression. This inhibition prevents the nuclear translocation of NF-κB/p65 and subsequent expression of pro-inflammatory genes like iNOS and COX-2.
Nrf2 Signaling Pathway: Upregulation of Antioxidant Defense
This compound also demonstrates significant anti-oxidative activity by modulating the Nrf2 pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins.
// Nodes Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Keap1_Nrf2 [label="Keap1-Nrf2\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ARE [label="ARE", fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant_Genes [label="Antioxidant Genes\n(HO-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PCA2 [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Oxidative_Stress -> Keap1_Nrf2 [label="Induces"]; Keap1_Nrf2 -> Nrf2 [label="Releases"]; Nrf2 -> Nucleus [label="Translocates"]; Nucleus -> ARE [label="Binds to"]; ARE -> Antioxidant_Genes [label="Activates Transcription"]; PCA2 -> Keap1_Nrf2 [label="Promotes Dissociation", color="#34A853", fontcolor="#34A853"]; }
Caption: this compound enhances antioxidant defense via Nrf2.
In LPS-induced RAW264.7 cells, PCA2 treatment (20, 40, and 80 μM) increased the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), at both the protein and mRNA levels. This suggests that PCA2 promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing its translocation to the nucleus and subsequent activation of antioxidant response elements (ARE), leading to the transcription of protective genes.
AKT and AMPK Signaling Pathways: Regulation of Glucose Metabolism
This compound has shown potential in ameliorating hyperglycemia by modulating the AKT and AMPK signaling pathways, which are crucial for glucose uptake and insulin sensitivity.
// Nodes Insulin_Receptor [label="Insulin Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; IRS1 [label="IRS1", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; p_AKT [label="p-AKT", fillcolor="#FBBC05", fontcolor="#202124"]; GSK3β [label="GSK3β", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycogen_Synthesis [label="Glycogen Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT4_Translocation1 [label="GLUT4 Translocation", fillcolor="#34A853", fontcolor="#FFFFFF"];
AMPK [label="AMPK", fillcolor="#F1F3F4", fontcolor="#202124"]; p_AMPK [label="p-AMPK", fillcolor="#FBBC05", fontcolor="#202124"]; GLUT4_Translocation2 [label="GLUT4 Translocation", fillcolor="#34A853", fontcolor="#FFFFFF"];
PCA2 [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Insulin_Receptor -> IRS1; IRS1 -> PI3K; PI3K -> PDK1; PDK1 -> AKT; AKT -> p_AKT; p_AKT -> GSK3β [label="Inhibits"]; GSK3β -> Glycogen_Synthesis [style=dashed]; p_AKT -> GLUT4_Translocation1;
AMPK -> p_AMPK; p_AMPK -> GLUT4_Translocation2;
PCA2 -> p_AKT [label="Activates", color="#34A853", fontcolor="#34A853"]; PCA2 -> p_AMPK [label="Activates", color="#34A853", fontcolor="#34A853"]; }
Caption: PCA2 regulates glucose metabolism via AKT and AMPK.
In differentiated C2C12 cells, treatment with 20 µM PCA2 for 2 hours resulted in a maximal increase in the phosphorylation of AMPK, IRS1, PI3K, AKT, PDK1, and GSK3β in a dose-dependent manner. This activation of both the insulin-dependent AKT pathway and the energy-sensing AMPK pathway leads to increased GLUT4 expression and translocation to the cell membrane, thereby enhancing glucose uptake. PCA2 was also shown to restore GLUT4 expression and AKT phosphorylation in the presence of palmitic acid-induced insulin resistance.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.
Western Blotting for Protein Expression and Phosphorylation
// Nodes Cell_Lysis [label="Cell Lysis\n(RIPA buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Quantification [label="Protein Quantification\n(BCA assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="Transfer to\nPVDF membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="Blocking\n(5% non-fat milk)", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Ab [label="Primary Antibody\nIncubation (4°C overnight)", fillcolor="#F1F3F4", fontcolor="#202124"]; Secondary_Ab [label="Secondary Antibody\nIncubation (RT, 1h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="Detection\n(ECL substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Image Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Lysis -> Protein_Quantification; Protein_Quantification -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; }
Caption: Standard workflow for Western blotting analysis.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-IKK, p-p65, p-JNK, Nrf2, p-AKT, p-AMPK, and their total forms) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Analysis: The band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
// Nodes RNA_Extraction [label="Total RNA Extraction\n(TRIzol reagent)", fillcolor="#F1F3F4", fontcolor="#202124"]; cDNA_Synthesis [label="cDNA Synthesis\n(Reverse Transcriptase)", fillcolor="#F1F3F4", fontcolor="#202124"]; qRT_PCR [label="qRT-PCR\n(SYBR Green)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(2^-ΔΔCt method)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RNA_Extraction -> cDNA_Synthesis; cDNA_Synthesis -> qRT_PCR; qRT_PCR -> Data_Analysis; }
Caption: Workflow for analyzing gene expression via qRT-PCR.
-
RNA Extraction: Total RNA is isolated from cells using a reagent like TRIzol according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
qRT-PCR: The relative mRNA expression levels of target genes (e.g., NF-κB/p65, Nrf2, HO-1) are quantified by qRT-PCR using SYBR Green master mix and gene-specific primers.
-
Data Analysis: The results are normalized to an internal control gene (e.g., GAPDH) and the relative fold change in gene expression is calculated using the 2-ΔΔCt method.
Measurement of Reactive Oxygen Species (ROS)
-
Cell Treatment: Cells are seeded in a 96-well plate and treated with the test compounds (e.g., palmitic acid to induce ROS, followed by PCA2).
-
Probe Loading: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The ROS levels are expressed as a percentage relative to the control group.
Conclusion
This compound is a promising natural compound with multifaceted biological activities, validated through its modulation of key signaling pathways involved in inflammation, oxidative stress, and glucose metabolism. The provided data and experimental protocols offer a solid foundation for further research and development of PCA2 as a potential therapeutic agent. This guide serves as a valuable resource for comparing its efficacy and understanding its molecular mechanisms of action.
References
- 1. This compound, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a polyphenol autophagy-enhancer, ameliorates hyperglycemia through multifaceted insulin-related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Procyanidin A2 and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of Procyanidin A2 and its isomers, focusing on experimental data from in vivo and in vitro studies. Procyanidins, a class of flavonoids found in various fruits and vegetables, are of significant interest for their potential health benefits. However, their therapeutic efficacy is largely dependent on their bioavailability, which can vary significantly between different isomeric forms. This document aims to objectively present the current understanding of the absorption, metabolism, and cellular effects of this compound in comparison to its A-type and B-type isomers.
Executive Summary
Current research indicates that A-type procyanidin dimers, such as Procyanidin A1 and A2, exhibit greater absorption from the small intestine compared to their B-type counterpart, Procyanidin B2. Studies in rat models have shown that the absorption of these A-type dimers is approximately 5-10% of that of their monomeric precursor, epicatechin. Notably, these dimers appear to be absorbed in their native form, without undergoing the conjugation or methylation that is typical for many other flavonoids. While direct comparative pharmacokinetic data for all isomers remains limited, existing evidence consistently points to structural differences, particularly the A-type linkage, as a key determinant of bioavailability. Furthermore, emerging research suggests that different procyanidin isomers may modulate distinct cellular signaling pathways, including the NF-κB, MAPK, and AMPK pathways, highlighting the need for further comparative studies to understand their differential bioactivities.
Data Presentation: Comparative Bioavailability
The following tables summarize the available quantitative and qualitative data on the comparative bioavailability of this compound and its isomers.
Table 1: Comparative Absorption of Procyanidin Dimers in a Rat Model
| Compound | Isomer Type | Relative Absorption Compared to Procyanidin B2 | Absorption Rate Compared to Epicatechin (monomer) | Notes | Reference |
| Procyanidin A1 | A-type | Better absorbed | 5-10% | Absorbed without conjugation or methylation. | [1] |
| This compound | A-type | Better absorbed | 5-10% | Absorbed without conjugation or methylation. | [1] |
| Procyanidin B2 | B-type | - | Lower than A-type dimers | Absorbed without conjugation or methylation. | [1] |
Table 2: Permeability of this compound and other A-type Oligomers in Caco-2 Cell Monolayers
| Compound | Transport Ratio (%) | Experimental Model | Notes |
| This compound (dimer) | 0.6 | Caco-2 cell monolayers | Suggests potential for human absorption. |
| A-type trimers | 0.4 | Caco-2 cell monolayers | Lower transport rate than the dimer. |
| A-type tetramers | 0.2 | Caco-2 cell monolayers | Transport rate decreases with increasing size. |
Experimental Protocols
In Situ Small Intestine Perfusion in Rats
This experimental model is crucial for studying the absorption of compounds directly from the small intestine while maintaining physiological conditions.
Objective: To determine the absorption rate and extent of this compound and its isomers across the intestinal epithelium.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized. A midline abdominal incision is made to expose the small intestine.
-
Intestinal Segment Isolation: A segment of the jejunum (approximately 10-15 cm) is isolated and cannulated at both ends. The bile duct is also cannulated to prevent bile secretion into the perfused segment.
-
Perfusion System Setup: The cannulated intestinal segment is connected to a perfusion pump. The perfusion solution, containing a known concentration of the test procyanidin isomer and a non-absorbable marker (e.g., phenol red), is circulated through the intestinal lumen at a constant flow rate (e.g., 0.2 mL/min).
-
Sample Collection: The perfusate exiting the intestinal segment is collected at specific time intervals (e.g., every 15 minutes for a total of 60-120 minutes). Blood samples can also be collected from the mesenteric vein draining the isolated segment to measure the appearance of the compound in the bloodstream.
-
Analysis: The concentrations of the procyanidin isomer and the non-absorbable marker in the collected perfusate and blood samples are determined using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Calculation of Absorption: The disappearance of the procyanidin isomer from the perfusate, corrected for water flux using the non-absorbable marker, is used to calculate the absorption rate constant and the total amount absorbed.
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, making it a valuable in vitro model for predicting human intestinal permeability.
Objective: To assess the potential for passive and active transport of this compound and its isomers across the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Assay:
-
The culture medium in the apical (AP) and basolateral (BL) compartments of the Transwell® plate is replaced with transport buffer.
-
The test procyanidin isomer is added to the apical compartment (for absorption studies, AP to BL) or the basolateral compartment (for efflux studies, BL to AP).
-
Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes).
-
-
Analysis: The concentration of the procyanidin isomer in the collected samples is quantified by HPLC-MS.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value, which represents the rate of transport across the cell monolayer, is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the permeable support, and C0 is the initial concentration of the compound in the donor compartment.
Signaling Pathways and Experimental Workflows
The biological effects of procyanidins are mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate the known interactions of this compound and its isomers with key signaling pathways.
Caption: Differential modulation of signaling pathways by procyanidin isomers.
Caption: General workflow for assessing procyanidin bioavailability.
Conclusion
The available evidence strongly suggests that the isomeric form of procyanidins plays a critical role in their bioavailability. A-type dimers, including this compound, demonstrate superior absorption compared to B-type dimers. This difference is likely attributable to the unique ether linkage in A-type procyanidins, which may influence their interaction with intestinal transporters or their resistance to enzymatic degradation.
While qualitative and semi-quantitative comparisons are available, there is a clear need for further research to provide detailed, quantitative pharmacokinetic parameters for a wider range of procyanidin isomers. Such data will be invaluable for establishing structure-activity relationships and for the rational design of functional foods and nutraceuticals with enhanced bioavailability and efficacy.
Furthermore, the differential effects of procyanidin isomers on cellular signaling pathways represent an exciting area for future investigation. A deeper understanding of how these structural variations translate into distinct biological activities will be essential for targeting specific health outcomes and for developing personalized nutritional strategies. Researchers are encouraged to conduct head-to-head comparative studies to elucidate these differences and to unlock the full therapeutic potential of this promising class of natural compounds.
References
Safety Operating Guide
Proper Disposal of Procyanidin A2: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Procyanidin A2 is a critical aspect of laboratory operations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste in compliance with general safety standards.
Summary of Disposal Procedures
This compound is generally not classified as a hazardous substance.[1][2] However, proper disposal is essential to maintain a safe laboratory environment and prevent environmental contamination. The appropriate disposal method depends on the quantity of the waste.
| Waste Quantity | Recommended Disposal Method | Key Considerations |
| Small Quantities | May be permissible to dispose of with household waste.[1] | Always consult and adhere to local and institutional regulations which may have specific requirements. |
| Large Quantities / Surplus | Engage a licensed professional waste disposal service.[2] | Ensure the service is certified for chemical waste disposal. Follow all local statutory instructions.[2] |
| Contaminated Packaging | Dispose of in the same manner as the product itself. | This includes items such as liners, containers, and any materials used for cleaning spills. |
Personal Protective Equipment (PPE) for Handling and Disposal
When handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to avoid contact with skin and eyes and to prevent inhalation of dust.
| PPE Category | Specific Recommendations |
| Hand Protection | Impermeable and resistant gloves. |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Respiratory Protection | Use a NIOSH-approved respirator if there is a risk of dust formation. |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Clearly label all containers holding this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety officer.
-
-
Small Quantity Disposal (if permitted):
-
Confirm with your local environmental health and safety (EHS) office if disposal with regular waste is allowed.
-
If approved, ensure the material is securely contained to prevent dust generation.
-
-
Large Quantity and Surplus Chemical Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Package the waste in a sealed, properly labeled container as per the disposal service's instructions.
-
-
Spill Cleanup and Disposal:
-
In the event of a spill, avoid creating dust.
-
Wear the appropriate PPE.
-
Mechanically collect the spilled material (e.g., with a scoop or dustpan) and place it into a sealed container for disposal.
-
Clean the spill area with soap and water.
-
Collect any contaminated cleaning materials and dispose of them as this compound waste.
-
-
Contaminated Material Disposal:
-
Any items, such as weighing paper, gloves, or pipette tips, that have come into contact with this compound should be disposed of following the same procedures as the chemical itself.
-
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Procyanidin A2
Essential Safety and Handling Guide for Procyanidin A2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal of waste.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is recommended to follow standard laboratory safety protocols.[1][2][3] Potential health effects, though not fully investigated, may include irritation upon contact with skin, eyes, or the respiratory tract if inhaled.[3][4] The following table summarizes the recommended personal protective equipment.
| Protection Type | Equipment | Specification/Standard | Notes |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 approved | Should be worn at all times in the laboratory. A face shield is recommended when handling larger quantities. |
| Hand Protection | Disposable Nitrile Gloves | Conforming to EN 374 | Gloves should be inspected for integrity before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | Standard | A lab coat should be worn to protect street clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | NIOSH (US) or CEN (EU) approved | Recommended when handling the powder form to avoid dust inhalation. |
Operational Plan: Handling this compound
A systematic approach to handling this compound will minimize exposure and ensure the integrity of the compound.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the powdered form, to prevent the formation and inhalation of dust.
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are readily available.
Handling Procedure
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If weighing the powdered form, do so carefully to minimize dust creation. Use a draft shield if available.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Contact: Take care to avoid direct contact with the skin, eyes, and clothing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean the work area and any equipment used.
Disposal Plan: this compound Waste
Proper disposal of this compound and its containers is essential to prevent environmental contamination and adhere to regulations.
Waste Segregation
-
Solid Waste: Unused this compound powder and any materials grossly contaminated (e.g., weighing paper, gloves) should be collected in a designated, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container.
-
Sharps: Any sharps (needles, razor blades) used in the process should be disposed of in a designated sharps container.
Disposal Method
-
Professional Disposal Service: All waste containing this compound should be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.
-
Incineration: A potential disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed facility.
-
Container Disposal: Contaminated packaging should be disposed of in the same manner as the product itself.
Workflow Visualization
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
